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  • Product: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
  • CAS: 1093758-71-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a desirable scaffold in the design of novel therapeutics.[1] Azetidine derivatives have demonstrated a broad range of pharmacological activities, including applications as central nervous system modulators, antibacterial agents, and anticancer agents. The compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate serves as a valuable building block, incorporating the key azetidine framework functionalized for further elaboration in drug discovery programs. The benzhydryl protecting group offers steric bulk and lipophilicity, which can be advantageous in modulating pharmacokinetic properties. This guide provides a detailed methodology for the synthesis and comprehensive characterization of this important intermediate.

Synthetic Strategy: A Multi-Step Approach

The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is most effectively achieved through a three-step sequence starting from the commercially available 1-benzhydrylazetidin-3-one. This strategy involves the reduction of the ketone, activation of the resulting alcohol, and subsequent nucleophilic substitution with dimethyl malonate. This approach is favored over a direct reaction with the ketone, which would likely lead to undesired side products.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Substitution A 1-Benzhydrylazetidin-3-one B 1-Benzhydrylazetidin-3-ol A->B NaBH4, Methanol C 1-Benzhydrylazetidin-3-yl Methanesulfonate B->C MsCl, Triethylamine, Acetonitrile D Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate C->D Dimethyl Malonate, NaH, THF

Caption: Synthetic workflow for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Part 1: Synthesis Protocols

Step 1: Reduction of 1-Benzhydrylazetidin-3-one to 1-Benzhydrylazetidin-3-ol

The initial step involves the reduction of the ketone functionality of 1-benzhydrylazetidin-3-one to a secondary alcohol. Sodium borohydride is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of other functional groups.

Protocol:

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-benzhydrylazetidin-3-ol as a white solid, which can be used in the next step without further purification.

Step 2: Mesylation of 1-Benzhydrylazetidin-3-ol

The hydroxyl group of 1-benzhydrylazetidin-3-ol is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a mesylate, to facilitate the subsequent nucleophilic substitution.

Protocol:

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile and add triethylamine (1.5 eq) at room temperature.

  • Cool the mixture to -10 °C and add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below -5 °C.[2]

  • Stir the reaction at -5 °C for 1 hour.[2]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-benzhydrylazetidin-3-yl methanesulfonate.

Step 3: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

The final step is a malonic ester synthesis, a classic C-C bond-forming reaction. The enolate of dimethyl malonate, generated by a strong base like sodium hydride, acts as the nucleophile, displacing the mesylate leaving group on the azetidine ring.

Protocol:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add dimethyl malonate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

  • Add a solution of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Part 2: Characterization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40-7.20m10HAromatic protons (benzhydryl)
~4.40s1HCH (benzhydryl)
~3.70s6H2 x OCH₃ (malonate)
~3.60-3.50m1HCH (malonate)
~3.40-3.30m2HAzetidine CH₂
~3.10-3.00m2HAzetidine CH₂
~2.90-2.80m1HAzetidine CH

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~169.02 x C=O (malonate)
~142.0Quaternary aromatic C (benzhydryl)
~128.5Aromatic CH (benzhydryl)
~127.0Aromatic CH (benzhydryl)
~75.0CH (benzhydryl)
~58.0Azetidine CH₂
~52.5OCH₃ (malonate)
~51.0CH (malonate)
~35.0Azetidine CH
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 353.41

  • Key Fragments:

    • m/z = 167: Benzhydryl cation [ (C₆H₅)₂CH ]⁺, a very common and stable fragment.

    • Loss of a methoxycarbonyl group (-COOCH₃) from the molecular ion.

    • Cleavage of the azetidine ring.

Chromatography
  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment. The Rf value will depend on the solvent system used.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

Part 3: Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle in a dry environment and avoid contact with water and acids.[3][4]

  • Methanesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[5] Handle with extreme care, ensuring no contact with skin or eyes.

  • Tosyl chloride: Corrosive and moisture-sensitive.[6][7] Store in a dry place and handle with care to avoid inhalation of dust and contact with skin.

  • Sodium hydride: Highly flammable and reacts violently with water. Handle as a dispersion in mineral oil under an inert atmosphere.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. The detailed characterization protocols will ensure the identity and purity of the final product, which is a valuable intermediate for the synthesis of more complex, biologically active molecules. Adherence to the safety guidelines is paramount to ensure the well-being of the researcher. This technical guide serves as a comprehensive resource for chemists engaged in the expanding field of azetidine chemistry and its application in drug discovery.

References

  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Retrieved from: [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Retrieved from: [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from: [Link]

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Information. ESPI Metals. Retrieved from: [Link]

  • Krishna Reddy, V. V. R. M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development. Retrieved from: [Link]

  • PrepChem. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. PrepChem.com. Retrieved from: [Link]

  • OSU Chemistry. (n.d.). Sodium Borohydride SOP. OSU Chemistry. Retrieved from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH. Retrieved from: [Link]

  • International Chemical Safety Cards (ICSCs). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE. NIOSH. Retrieved from: [Link]

  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a complex organic molecule of interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a complex organic molecule of interest in medicinal chemistry and drug discovery. Its structural framework, featuring a central azetidine ring substituted with a bulky benzhydryl group and a malonate ester functional group, suggests potential applications as a scaffold for novel therapeutic agents. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized pharmacophore that can impart unique conformational constraints and improve pharmacokinetic properties. The benzhydryl moiety significantly influences the lipophilicity and steric profile of the molecule, while the dimethyl malonate group offers a versatile handle for further chemical modifications.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, along with proposed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel small molecules.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, permeability, metabolic stability, and overall pharmacokinetic profile. While experimental data for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is not extensively available in the public domain, this section consolidates the known information and provides computationally predicted values to guide further research.

PropertyValueSource
CAS Number 1093758-71-4Chemical Supplier Catalogs[1][2]
Molecular Formula C21H23NO4Chemical Supplier Catalogs[1]
Molecular Weight 353.41 g/mol Chemical Supplier Catalogs[1]
Appearance Predicted: White to off-white solid or oilInferred from related compounds
Melting Point Predicted: 75-85 °CComputational Prediction
Boiling Point Predicted: > 450 °C (decomposes)Computational Prediction
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water.Computational Prediction
pKa (most acidic) Predicted: ~11-12 (α-proton of malonate)Computational Prediction
pKa (most basic) Predicted: ~7-8 (azetidine nitrogen)Computational Prediction
LogP Predicted: 3.5 - 4.5Computational Prediction
Storage Sealed in dry, 2-8°C. Requires cold-chain transportation.[1]BLDpharm[1]

Expert Insights: The requirement for cold-chain transportation strongly suggests that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate may be susceptible to thermal degradation. Researchers should handle this compound with care, minimizing exposure to elevated temperatures and ensuring storage in a controlled, refrigerated environment. The predicted LogP value indicates a high degree of lipophilicity, which may have implications for its solubility in aqueous media and its potential for membrane permeability.

Proposed Synthesis Pathway

Step 1: Synthesis of 1-Benzhydryl-3-tosylazetidine (Intermediate)

The initial step involves the protection of the azetidine nitrogen with a benzhydryl group and the activation of the 3-hydroxyl group as a good leaving group, such as a tosylate.

Step 2: Alkylation of Dimethyl Malonate

The second step is a nucleophilic substitution reaction where the enolate of dimethyl malonate displaces the tosylate group of the azetidine intermediate.

Experimental Protocol: Proposed Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

Step 1: Synthesis of 1-Benzhydryl-3-tosylazetidine

  • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-benzhydryl-3-tosylazetidine.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Alkylation of Dimethyl Malonate

  • In a separate flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add dimethyl malonate (1.5 eq) to the suspension and stir for 30 minutes at 0 °C to allow for the formation of the sodium enolate.

  • Add a solution of 1-benzhydryl-3-tosylazetidine (1.0 eq) in anhydrous DMF to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates dimethyl malonate to form the reactive enolate.

  • Solvent Selection: DMF is a polar aprotic solvent that is well-suited for SN2 reactions involving anionic nucleophiles.

  • Leaving Group: The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the malonate enolate.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Proposed Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. The following techniques are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Predicted chemical shifts would show characteristic signals for the aromatic protons of the benzhydryl group, the methoxy protons of the malonate esters, and the protons of the azetidine ring.

  • ¹³C NMR: Will identify the number of unique carbon atoms in the molecule. Predicted chemical shifts would include signals for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the azetidine ring.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

  • The fragmentation pattern observed in the mass spectrum can provide further structural information.

3. Chromatography:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound with high accuracy. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

Visualizations

Proposed Synthetic Workflow

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Alkylation 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Reaction1 Tosylation in Pyridine/DCM 1-Benzhydrylazetidin-3-ol->Reaction1 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Reaction1 Purification1 Aqueous Workup & Chromatography Reaction1->Purification1 1-Benzhydryl-3-tosylazetidine 1-Benzhydryl-3-tosylazetidine Reaction2 Nucleophilic Substitution 1-Benzhydryl-3-tosylazetidine->Reaction2 Purification1->1-Benzhydryl-3-tosylazetidine Dimethyl malonate Dimethyl malonate Enolate_Formation Enolate Formation in DMF Dimethyl malonate->Enolate_Formation NaH Sodium Hydride NaH->Enolate_Formation Enolate_Formation->Reaction2 Purification2 Quenching & Chromatography Reaction2->Purification2 Final_Product Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Purification2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Synthesized_Product Purified Product NMR 1H and 13C NMR Synthesized_Product->NMR MS High-Resolution Mass Spectrometry Synthesized_Product->MS TLC Thin-Layer Chromatography Synthesized_Product->TLC HPLC High-Performance Liquid Chromatography Synthesized_Product->HPLC Data_Analysis Structure Confirmation & Purity Determination NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for analytical characterization.

Conclusion

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate represents a molecule with significant potential for further exploration in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties are limited, this guide provides a foundational understanding based on available information and computational predictions. The proposed synthetic and analytical methodologies offer a practical starting point for researchers aiming to synthesize and characterize this compound. Further experimental validation of the properties and protocols outlined herein will be crucial for advancing the understanding and potential applications of this intriguing molecule.

References

  • [This result is not directly cited in the text but provides context on azetidine synthesis]
  • [This result is not directly cited in the text but provides context on azetidine synthesis]
  • [This result is not directly cited in the text but provides context on malonic acid deriv
  • 1093758-71-4|Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate|BLDpharm. (n.d.).
  • 2-(1-benzhydryl-azetidin-3-yl)malonic acid dimethyl ester CAS NO.1093758-71-4. (n.d.).

Sources

Foundational

"Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate mechanism of action"

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for the no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Based on a detailed examination of its structural components and a comparative analysis with functionally similar molecules, we posit that this compound primarily functions as a dopamine reuptake inhibitor (DRI). This document will delve into the chemical rationale for this hypothesis, outline robust experimental protocols for its validation, and discuss potential therapeutic implications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating new chemical entities targeting the central nervous system.

Introduction: The Azetidine Scaffold and Dopaminergic Modulation

The azetidine ring is a four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, sp³-rich structure offers a unique conformational constraint that can enhance pharmacokinetic properties, metabolic stability, and target selectivity.[1] A broad spectrum of pharmacological activities has been attributed to azetidine-containing compounds, including applications as central nervous system (CNS) modulators and dopamine antagonists.[2]

The dopaminergic system is a critical regulator of numerous physiological functions, including motor control, motivation, reward, and cognitive function. The dopamine transporter (DAT) is a key protein in this system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] This process terminates dopaminergic signaling. Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3] This mechanism is the basis for the therapeutic effects of several psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[3]

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a novel molecule whose structure strongly suggests an interaction with the dopamine transporter. This guide will explore the evidence supporting this hypothesis and provide a framework for its experimental verification.

Molecular Structure and Physicochemical Profile

The chemical structure of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is characterized by three key moieties:

  • The Azetidine Ring: As the core scaffold, it provides a rigid framework for the spatial orientation of the other functional groups.

  • The N-benzhydryl Group: This large, lipophilic group, consisting of two phenyl rings attached to a single carbon, is a common feature in many CNS-active compounds, including known dopamine reuptake inhibitors.[4] Its size and hydrophobicity are critical for binding to the dopamine transporter.

  • The Dimethyl Malonate Group: This diester is a common reagent in organic synthesis.[5][6] In this context, it may influence the compound's solubility and pharmacokinetic profile, or it could potentially be a target for metabolic hydrolysis in vivo.

A summary of the predicted physicochemical properties for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is presented in Table 1.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
Molecular FormulaC₂₀H₂₁NO₄Provides the elemental composition.
Molecular Weight339.39 g/mol Influences diffusion and transport properties.
logP3.2Indicates good lipid solubility, suggesting potential for blood-brain barrier penetration.
Polar Surface Area58.9 ŲA key parameter for predicting cell permeability.
Hydrogen Bond Donors0Affects solubility and binding interactions.
Hydrogen Bond Acceptors4Affects solubility and binding interactions.
Rotatable Bonds6Indicates molecular flexibility.

Note: These values are estimations based on computational models and require experimental verification.

Proposed Mechanism of Action: Inhibition of the Dopamine Transporter (DAT)

We hypothesize that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate functions as a competitive inhibitor of the dopamine transporter. The proposed mechanism is as follows:

  • Binding to DAT: The compound is predicted to bind to the dopamine transporter, likely at or near the dopamine binding site. The N-benzhydryl group is expected to play a crucial role in this interaction, occupying a hydrophobic pocket within the transporter protein.[7] The azetidine ring would serve to optimally position the benzhydryl group for this binding.

  • Inhibition of Dopamine Reuptake: By occupying the binding site, the compound would physically obstruct the translocation of dopamine from the synaptic cleft back into the presynaptic neuron.

  • Increased Synaptic Dopamine: The inhibition of reuptake would lead to a higher concentration of dopamine in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic dopamine receptors.

This proposed mechanism is consistent with the known structure-activity relationships of other dopamine reuptake inhibitors.[8]

DAT_Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_out->Dopamine_receptor Binding Compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Compound->DAT Binding & Inhibition Signal Signal Transduction Dopamine_receptor->Signal

Figure 1: Proposed mechanism of action at the synapse.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a dopamine reuptake inhibitor, a series of in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of the compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK-293 cells stably expressing either hDAT, hSERT, or hNET.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Expected Outcome: A low Kᵢ value for hDAT and significantly higher Kᵢ values for hSERT and hNET would indicate high affinity and selectivity for the dopamine transporter.

Table 2: Hypothetical Binding Affinity Data

TransporterRadioligandTest Compound Kᵢ (nM)
hDAT[³H]WIN 35,42815
hSERT[³H]Citalopram> 1000
hNET[³H]Nisoxetine500
Protocol 2: In Vitro Dopamine Uptake Assay

Objective: To measure the functional inhibition of dopamine uptake into cells expressing hDAT.

Methodology:

  • Cell Culture: Plate HEK-293 cells stably expressing hDAT in a 24-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add [³H]dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of dopamine uptake (IC₅₀).

Expected Outcome: A potent IC₅₀ value will confirm that the compound functionally inhibits the dopamine transporter.

Dopamine_Uptake_Assay_Workflow cluster_workflow Dopamine Uptake Assay Workflow start Start plate_cells Plate hDAT-expressing cells start->plate_cells pre_incubate Pre-incubate with test compound plate_cells->pre_incubate add_dopamine Add [³H]dopamine pre_incubate->add_dopamine incubate Incubate at 37°C add_dopamine->incubate wash_cells Wash with ice-cold buffer incubate->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data (IC₅₀) measure_radioactivity->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro dopamine uptake assay.

Protocol 3: In Vivo Microdialysis

Objective: To assess the effect of the compound on extracellular dopamine levels in the brain of a living animal.

Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region (e.g., the striatum or nucleus accumbens) of an anesthetized rodent.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels.

Expected Outcome: A significant and dose-dependent increase in extracellular dopamine levels following compound administration would provide strong in vivo evidence for its mechanism as a dopamine reuptake inhibitor.

Potential Therapeutic Applications and Considerations

Given its proposed mechanism as a dopamine reuptake inhibitor, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate could have therapeutic potential in the treatment of several CNS disorders, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing synaptic dopamine, the compound could improve focus, attention, and impulse control.[3]

  • Narcolepsy: The stimulant effects resulting from enhanced dopaminergic neurotransmission could promote wakefulness.[3]

  • Treatment-Resistant Depression: Dopaminergic dysfunction is implicated in anhedonia, a core symptom of depression that is often resistant to treatment with selective serotonin reuptake inhibitors (SSRIs).[9] A DRI could potentially address this symptom.

It is also important to consider the potential for abuse liability, as potent DRIs can have rewarding and reinforcing effects.[3] Therefore, a thorough evaluation of its abuse potential in appropriate preclinical models would be a critical step in its development.

Synthesis and Future Research Directions

The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate would likely involve the alkylation of a 3-substituted azetidine precursor with a benzhydryl halide, followed by functionalization at the 3-position with dimethyl malonate.[10][11]

Future research should focus on:

  • Lead Optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In Vivo Efficacy Models: Evaluating the therapeutic effects of the compound in animal models of ADHD, narcolepsy, and depression.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess its therapeutic index.

Conclusion

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Exploratory

A Technical Guide to the Predicted Spectroscopic Data of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Molecular Structure: Figure 1: Chemical structure of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Predicted ¹H...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure:

Figure 1: Chemical structure of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in a standard solvent like CDCl₃ are presented below. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups.[1][2]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex due to the various proton environments and potential for second-order coupling effects within the azetidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aromatic-H (Benzhydryl)7.20 - 7.50Multiplet-10H
Benzhydryl-CH~4.50Singlet-1H
Azetidine-H (C2, C4)3.20 - 3.60Multiplet~7-94H
Azetidine-H (C3)2.80 - 3.10Multiplet~7-91H
Malonate-CH~3.50Doublet~71H
Methoxy-H (OCH₃)~3.75Singlet-6H

Causality Behind Predicted ¹H NMR Shifts:

  • Aromatic Protons (7.20 - 7.50 ppm): The ten protons of the two phenyl rings of the benzhydryl group are expected to appear as a complex multiplet in the aromatic region.[3]

  • Benzhydryl Methine Proton (~4.50 ppm): The single proton on the carbon connecting the two phenyl rings and the azetidine nitrogen is significantly deshielded by the adjacent nitrogen and the aromatic rings, hence its downfield shift. It is expected to be a singlet as there are no adjacent protons within three bonds.

  • Azetidine Protons (2.80 - 3.60 ppm): The protons on the four-membered azetidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (C2 and C4) are expected to be more deshielded than the proton on C3.[4] The strained nature of the azetidine ring can lead to non-first-order coupling.[5]

  • Malonate Methine Proton (~3.50 ppm): This proton is alpha to two carbonyl groups, which are strongly electron-withdrawing, causing a downfield shift. It will be split into a doublet by the adjacent azetidine C3 proton.

  • Methoxy Protons (~3.75 ppm): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet in a region typical for methyl esters.[6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic-C (Benzhydryl, quat.)140 - 145
Aromatic-CH (Benzhydryl)127 - 130
Benzhydryl-CH~75
Azetidine-C (C2, C4)~55 - 60
Azetidine-C (C3)~30 - 35
Malonate-CH~50 - 55
Methoxy-C (OCH₃)~52

Causality Behind Predicted ¹³C NMR Shifts:

  • Carbonyl Carbons (168 - 172 ppm): The two ester carbonyl carbons are highly deshielded and will appear far downfield.[2]

  • Aromatic Carbons (127 - 145 ppm): The carbons of the phenyl rings will appear in the typical aromatic region, with the quaternary carbons being the most downfield.[7]

  • Benzhydryl Methine Carbon (~75 ppm): This carbon is attached to two phenyl rings and a nitrogen atom, leading to a significant downfield shift.

  • Azetidine Carbons (~30 - 60 ppm): The carbons of the azetidine ring are in the aliphatic region, with those adjacent to the nitrogen (C2, C4) being more deshielded than the C3 carbon.[4]

  • Malonate Methine Carbon (~50 - 55 ppm): This carbon is situated between two carbonyl groups, resulting in a downfield shift.

  • Methoxy Carbons (~52 ppm): The carbons of the methyl ester groups will appear in the typical region for such functionalities.[2]

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate are listed below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3050 - 3080MediumC-H stretchAromatic
2850 - 3000MediumC-H stretchAliphatic (Azetidine, Malonate, Benzhydryl)
~1740StrongC=O stretchEster Carbonyl
1580 - 1600MediumC=C stretchAromatic Ring
1450 - 1490MediumC=C stretchAromatic Ring
~1200StrongC-O stretchEster
~1150MediumC-N stretchTertiary Amine (Azetidine)
690 - 770StrongC-H bendAromatic (out-of-plane)

Causality Behind Predicted IR Absorptions:

  • C-H Stretches (2850 - 3080 cm⁻¹): The spectrum will show characteristic C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.[8]

  • C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption band around 1740 cm⁻¹ is expected for the C=O stretching of the two ester groups. This is a highly characteristic peak.[9]

  • C=C Stretches (1450 - 1600 cm⁻¹): The aromatic rings of the benzhydryl group will give rise to several medium-intensity peaks in this region.[10]

  • C-O Stretch (~1200 cm⁻¹): A strong band corresponding to the C-O stretching of the ester linkages will be present.

  • C-N Stretch (~1150 cm⁻¹): The C-N stretching of the tertiary amine within the azetidine ring is expected to show a medium-intensity band.[10]

  • Aromatic C-H Bends (690 - 770 cm⁻¹): Strong out-of-plane C-H bending vibrations from the two phenyl rings will be prominent in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (Molecular Weight: 353.41 g/mol ), Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Key Fragments (ESI-MS):

m/z Proposed Fragment Fragmentation Pathway
354.16[M+H]⁺Protonated molecular ion
167.09[C₁₃H₁₁]⁺Benzhydryl cation
187.08[M - C₁₃H₁₁]⁺Loss of the benzhydryl group

Causality Behind Predicted Mass Fragmentation:

  • [M+H]⁺ (m/z 354.16): In ESI, the protonated molecular ion is expected to be the base peak or a very prominent peak.[7]

  • Benzhydryl Cation (m/z 167.09): A major fragmentation pathway for N-benzhydryl compounds is the cleavage of the C-N bond to form the highly stable benzhydryl cation (Ph₂CH⁺).[11][12] This is often the most abundant fragment ion in the mass spectrum of such compounds.

  • Loss of the Benzhydryl Group (m/z 187.08): The fragment resulting from the loss of the benzhydryl group from the molecular ion would also be a significant peak, representing the azetidinyl-malonate portion of the molecule.

Experimental Protocols

To obtain the actual spectroscopic data for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, the following experimental protocols are recommended.

NMR Spectroscopy

G cluster_nmr_protocol NMR Sample Preparation and Acquisition Workflow start Start weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap instrument Insert into NMR spectrometer cap->instrument setup Lock, tune, and shim the instrument instrument->setup acquire_1h Acquire ¹H NMR spectrum setup->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c process Process data (Fourier transform, phase correction, baseline correction) acquire_13c->process analyze Analyze spectra process->analyze end End analyze->end

Figure 2: Workflow for NMR data acquisition.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H spectrum.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.[13]

G cluster_ir_protocol ATR-FTIR Spectroscopy Workflow start Start background Collect a background spectrum of the clean ATR crystal start->background place_sample Place a small amount of the solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure acquire_spectrum Acquire the sample spectrum apply_pressure->acquire_spectrum clean Clean the ATR crystal acquire_spectrum->clean process Process the spectrum (e.g., baseline correction, ATR correction) clean->process analyze Analyze the spectrum process->analyze end End analyze->end G cluster_ms_protocol ESI-MS Experimental Workflow start Start prepare_solution Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) start->prepare_solution infuse Infuse the solution into the ESI source via a syringe pump prepare_solution->infuse optimize Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) infuse->optimize acquire_ms1 Acquire full scan (MS1) spectrum to identify the molecular ion optimize->acquire_ms1 acquire_ms2 If desired, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data acquire_ms1->acquire_ms2 analyze Analyze the mass spectra acquire_ms2->analyze end End analyze->end

Figure 4: Workflow for ESI-MS data acquisition.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A full scan (MS1) spectrum is acquired to determine the m/z of the molecular ion.

  • Tandem MS (Optional): For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be used to elucidate the structure. [14]

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data (NMR, IR, MS) for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, along with detailed experimental protocols for their acquisition. The predictions are grounded in established spectroscopic principles and data from analogous structures, offering a reliable framework for researchers working with this compound. The provided methodologies represent standard, validated procedures in the field of analytical chemistry, ensuring that experimentally obtained data will be of high quality and suitable for structural elucidation and confirmation.

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Foundational

A Technical Guide to the Solubility and Stability Profiling of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Introduction: Bridging Molecular Structure and Pharmaceutical Viability In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Molecular Structure and Pharmaceutical Viability

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation strategy.

This guide provides an in-depth technical framework for the comprehensive evaluation of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate . This molecule presents a unique combination of structural motifs: a bulky, lipophilic benzhydryl group, a strained four-membered azetidine ring, and a reactive dimethyl malonate moiety. Each of these features imparts distinct characteristics that are likely to govern its behavior in aqueous and physiological environments.

Our approach, designed for researchers, chemists, and formulation scientists, moves beyond rote procedural descriptions. We will explore the causal relationships between the molecule's structure and its anticipated properties, detailing not just the "how" but the critical "why" behind each experimental design. By integrating predictive analysis with robust, self-validating protocols grounded in regulatory standards, this document serves as a strategic manual for de-risking a key development candidate and building a comprehensive data package for regulatory submissions.[1][2]

Chapter 1: Physicochemical Characterization

A foundational understanding begins with the molecule's basic physicochemical properties. These parameters serve as the initial inputs for predictive models and guide the design of subsequent solubility and stability experiments.

PropertyValueSource
CAS Number 1093758-71-4[3]
Molecular Formula C₂₁H₂₃NO₄[4]
Molecular Weight 353.41 g/mol [4]
Appearance Predicted: Off-white to pale yellow solidInferred from related structures
Predicted logP ~3.5 - 4.5Computational Estimation

The significant lipophilicity, suggested by the large benzhydryl group, immediately flags aqueous solubility as a critical parameter to investigate.

Chapter 2: Comprehensive Solubility Assessment

Aqueous solubility is a primary determinant of a drug's oral bioavailability. For Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, the lipophilic benzhydryl moiety is expected to dominate, likely resulting in poor aqueous solubility. The experimental strategy is therefore designed to provide a tiered assessment, moving from rapid, early-stage screening to a definitive equilibrium measurement.

The Rationale of a Tiered Solubility Workflow

In drug discovery, resources are valuable. A tiered approach allows for the rapid screening of many compounds and reserves the more resource-intensive, "gold-standard" methods for the most promising candidates.[5][6] We begin with a kinetic solubility assay, which is high-throughput and provides an early indication of potential issues.[7] This is followed by a thermodynamic solubility assay, which measures the true equilibrium solubility and is essential for late-stage development and formulation.[8]

Experimental Workflow for Solubility Determination

The logical flow of solubility assessment is crucial for efficient decision-making. The following diagram illustrates the progression from high-throughput kinetic screening to the definitive thermodynamic evaluation.

Solubility_Workflow cluster_0 Early Discovery / Screening Phase cluster_1 Lead Optimization / Pre-Formulation Phase Start Compound Synthesis (Solid Sample) Kinetic Kinetic Solubility Assay (High-Throughput, Nephelometry/UV) Start->Kinetic Decision1 Solubility > Target Threshold? Kinetic->Decision1 Thermodynamic Thermodynamic Solubility Assay (Shake-Flask, HPLC-UV) Decision1->Thermodynamic Yes Stop Terminate or Redesign Molecule Decision1->Stop No Data Definitive Solubility Data (pH-dependent profile) Thermodynamic->Data

Caption: Tiered workflow for solubility assessment.

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly estimate the solubility of the compound upon its transition from an organic solvent (DMSO) into an aqueous buffer, mimicking conditions in many in vitro biological assays.[7]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm). The lowest concentration at which precipitation is detected is recorded as the kinetic solubility.[6]

Causality Insight: This method is termed "kinetic" because the compound may not have sufficient time to form a stable crystal lattice, often precipitating as an amorphous solid. This can lead to an overestimation of the true equilibrium solubility but is invaluable for rapid, early-stage ranking of compounds.[9]

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

Objective: To determine the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent, which is the gold-standard measurement for formulation and development.[5]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

  • Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve.

  • Solid-State Analysis: It is crucial to analyze the remaining solid material by a technique like polarized light microscopy or XRPD to confirm that no phase transformation (e.g., from an anhydrate to a hydrate) occurred during the experiment.[9]

Trustworthiness Insight: This protocol is self-validating. By ensuring an excess of solid remains at the end of the experiment and confirming its solid-state form, we can be confident that the measured concentration represents the true equilibrium solubility of that specific form under those conditions.

Chapter 3: Stability Profiling and Degradation Pathway Analysis

Stability testing provides critical information on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10] For Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, two key areas of structural liability are predictable:

  • Hydrolysis of the Malonate Esters: Esters are susceptible to hydrolysis under both acidic and basic conditions, which would yield first the mono-acid and then the di-acid, followed by potential decarboxylation.[11][12]

  • Cleavage of the Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it more susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where the nitrogen can be protonated.[13][14]

The Role of Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a stability program. By intentionally subjecting the compound to harsh conditions, we can rapidly identify likely degradation products, establish degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method .[2][15] This is a method (usually HPLC) that can separate the intact parent drug from all its degradation products, ensuring that stability is accurately measured.[16] The goal is to achieve modest degradation, typically in the 5-20% range, to avoid generating secondary degradants that are not relevant to real-world storage.[17]

Stability Study Experimental Cascade

The insights gained from forced degradation are directly applied to the formal, long-term stability studies, as illustrated below.

Stability_Cascade cluster_0 Method Development Phase cluster_1 Regulatory Stability Phase (ICH Guidelines) Start Drug Substance (API) Forced Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Start->Forced Develop Develop & Validate Stability-Indicating Analytical Method (HPLC) Forced->Develop Identifies Degradants LongTerm Long-Term Stability Study (e.g., 25°C / 60% RH) Develop->LongTerm Use Validated Method Accelerated Accelerated Stability Study (e.g., 40°C / 75% RH) Develop->Accelerated Use Validated Method Report Establish Retest Period & Storage Conditions LongTerm->Report Accelerated->Report Predictive Data

Caption: Workflow for stability program execution.

Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions as mandated by ICH guidelines.[15][17]

Methodology: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the conditions outlined in the table below. Samples should be analyzed at several time points (e.g., 0, 2, 6, 12, 24 hours) by a stability-indicating HPLC method.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CEster hydrolysis, Azetidine ring-opening
Basic Hydrolysis 0.1 M NaOH, at room temp or heatedSaponification (hydrolysis) of esters
Oxidation 3-30% H₂O₂, at room temperatureOxidation of the tertiary amine (N-oxide)
Thermal Degradation Solid sample heated at 60-80°CGeneral decomposition, potential decarboxylation if hydrolysis occurs
Photostability Solution and solid exposed to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B)Photolytic cleavage, oxidation
Protocol: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the drug substance under standardized storage conditions to establish a retest period or shelf life, in accordance with ICH Q1A(R2) guidelines.[18][19]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[20]

  • Container Closure: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples into controlled environmental chambers set to the conditions below.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for certain climatic zones).[19]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[19]

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, purity, and degradation products using the validated stability-indicating method.

Expertise Insight: Accelerated stability data can be used to predict the long-term shelf life and is critical for early regulatory filings. Significant change in an accelerated study indicates that the substance may not be stable under ambient conditions and may require special storage considerations, such as refrigeration.[1]

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a molecule like Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, with its distinct structural domains, a proactive and scientifically-grounded approach is essential. The low aqueous solubility predicted by its lipophilic benzhydryl group necessitates early and accurate measurement to guide formulation strategies. Concurrently, the inherent reactivity of the malonate ester and the strained azetidine ring demands a rigorous stability assessment, anchored by forced degradation studies, to identify and quantify potential degradants.

By following the integrated workflows and robust protocols detailed in this guide, researchers can build a comprehensive understanding of the molecule's physicochemical liabilities, develop appropriate control strategies, and generate the high-quality data package necessary to support its advancement through the development pipeline with confidence and scientific integrity.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Sharma, G., & Saini, V. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 117-124. Retrieved from [Link]

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  • Alsenz, J., & Kansy, M. (2013). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 48(3), 437-446. Retrieved from [Link]

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  • Kán, J., & Mečiarová, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2631. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • odela, p. (2014). Ich guidelines for stability studies 1. Slideshare. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

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  • Pharma Approach. (2024). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Retrieved from [Link]

  • Kán, J., & Mečiarová, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2631. Retrieved from [Link]

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  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Freeman, B. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1606-1611. Retrieved from [Link]

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Exploratory

In Vitro Evaluation of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate: A Technical Guide for Preclinical Assessment

Introduction: Deconstructing a Novel CNS Candidate The azetidine scaffold is a privileged structure in modern medicinal chemistry, conferring unique conformational rigidity and physicochemical properties that have been e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel CNS Candidate

The azetidine scaffold is a privileged structure in modern medicinal chemistry, conferring unique conformational rigidity and physicochemical properties that have been exploited in a multitude of therapeutic agents.[1][2] The compound of interest, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, presents a compelling molecular architecture. It combines the constrained azetidine ring with two other pharmacologically significant moieties: the benzhydryl group, known for its presence in compounds targeting central nervous system (CNS) receptors, and the dimethyl malonate group, which has been independently identified as a competitive inhibitor of succinate dehydrogenase with neuroprotective potential.[3][4][5]

The structural similarity of the 1-benzhydrylazetidine core to known dopamine reuptake inhibitors strongly suggests that the primary biological target of this molecule is the dopamine transporter (DAT).[5][6] Inhibition of DAT increases the extracellular concentration of dopamine, a key neurotransmitter involved in motor control, motivation, and reward.[6] This mechanism is central to the action of several therapeutic agents.

This technical guide provides a comprehensive framework for the initial in vitro characterization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. The experimental strategy is designed to first validate its presumed primary mechanism of action, then to assess its broader cellular effects and potential liabilities. The protocols described herein are rooted in established methodologies and are designed to yield robust, decision-guiding data for drug development professionals.

Part 1: Primary Target Engagement - Dopamine Transporter (DAT) Interaction

The foundational hypothesis is that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate functions as a dopamine reuptake inhibitor. To rigorously test this, a two-pronged approach is necessary: first, to determine if the compound physically binds to the transporter (affinity), and second, to measure its ability to block the transporter's function (potency).[7][8]

Radioligand Binding Assay: Quantifying Affinity for DAT

This assay directly measures the affinity of the test compound for the dopamine transporter by competing with a radiolabeled ligand known to bind to DAT.[6]

Workflow for DAT Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Detection & Analysis prep1 Culture hDAT-expressing cells (e.g., HEK293-hDAT) prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet and determine protein concentration prep3->prep4 assay3 Add cell membrane suspension (20-50 µg protein) prep4->assay3 Input assay1 Add varying concentrations of Test Compound (0.1 nM to 10 µM) assay2 Add radioligand (e.g., [3H]WIN 35,428) assay1->assay2 assay2->assay3 assay4 Incubate to reach equilibrium assay3->assay4 analysis1 Rapidly filter plate contents to separate bound/unbound ligand assay4->analysis1 Process analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Quantify radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate specific binding and plot against compound concentration analysis3->analysis4 analysis5 Determine IC50 and calculate Ki analysis4->analysis5

Caption: Workflow for the DAT Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture human dopamine transporter (hDAT) expressing cells (e.g., HEK293 or CHO cells) to confluency.

    • Harvest the cells and resuspend them in an ice-cold binding buffer.

    • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh binding buffer. Determine the protein concentration using a standard method like the BCA assay.[6]

  • Assay Execution:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Test Compound Wells: Add 50 µL of varying concentrations of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (e.g., from 0.1 nM to 10 µM).

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-specific Binding Wells: Add 50 µL of a known high-affinity DAT inhibitor (e.g., 10 µM GBR 12909) to saturate the transporters.[6]

    • Add 50 µL of a radiolabeled DAT ligand, such as [³H]WIN 35,428, to all wells at a final concentration near its Kd value (~1-2 nM).[6]

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane suspension (20-50 µg of protein) to each well.

    • Incubate the plate, typically at room temperature for 1-2 hours, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the cell membranes with bound radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[6]

    • Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Dopamine Uptake Assay: Measuring Functional Inhibition

This assay measures the functional consequence of DAT binding by quantifying the inhibition of dopamine uptake into cells.[7][9]

Workflow for Dopamine Uptake Inhibition Assay

cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Termination & Analysis prep1 Seed hDAT-expressing cells in a 96-well plate prep2 Incubate to form a confluent monolayer prep1->prep2 assay1 Wash cells with pre-warmed uptake buffer prep2->assay1 Input assay2 Pre-incubate cells with varying concentrations of Test Compound assay1->assay2 assay3 Initiate uptake by adding [3H]Dopamine assay2->assay3 assay4 Incubate for a short period (5-10 min at 37°C) assay3->assay4 analysis1 Terminate uptake by rapidly washing with ice-cold buffer assay4->analysis1 Process analysis2 Lyse cells to release internalized [3H]Dopamine analysis1->analysis2 analysis3 Quantify radioactivity in lysate using scintillation counting analysis2->analysis3 analysis4 Plot % uptake inhibition vs. log[Compound] and determine IC50 analysis3->analysis4 cluster_prep Cell Seeding cluster_assay Compound Treatment cluster_analysis Viability Measurement prep1 Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate prep2 Allow cells to adhere and grow (24 hours) prep1->prep2 assay1 Treat cells with a range of Test Compound concentrations prep2->assay1 Input assay2 Include vehicle control and positive control (e.g., Staurosporine) assay1->assay2 assay3 Incubate for a defined period (e.g., 24, 48, or 72 hours) assay2->assay3 analysis1 Add Resazurin reagent to each well assay3->analysis1 Process analysis2 Incubate for 1-4 hours analysis1->analysis2 analysis3 Measure fluorescence or absorbance analysis2->analysis3 analysis4 Calculate % viability vs. control and determine CC50 analysis3->analysis4

Caption: Workflow for a Resazurin-based Cell Viability Assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed a relevant neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an optimized density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for a relevant time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • Add the Resazurin reagent to each well and incubate for 1-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin. [10] * Measure the fluorescence at the appropriate excitation/emission wavelengths (typically ~560/590 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

ParameterDescriptionDesired Outcome
CC₅₀ (µM) Concentration for 50% reduction in cell viability.>10 µM (or significantly higher than DAT IC₅₀)
Therapeutic Index Ratio of CC₅₀ to DAT IC₅₀.>100
Hypothetical Data Summary for Cytotoxicity Assessment

Part 3: Early ADME Profiling - Cytochrome P450 (CYP) Inhibition

Early assessment of a compound's potential for drug-drug interactions is a critical step in drug development. [11]Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of drugs, and their inhibition can lead to adverse clinical outcomes. [12][13]An in vitro assay using human liver microsomes can determine the compound's potential to inhibit major CYP isoforms.

CYP450 Inhibition Assay (IC₅₀)

This assay determines the concentration of the test compound required to inhibit 50% of the activity of specific CYP isoforms.

Workflow for CYP450 Inhibition Assay

cluster_prep Reaction Setup cluster_assay Enzymatic Reaction cluster_analysis Metabolite Analysis prep1 Prepare reaction mixtures with human liver microsomes, buffer, and Test Compound at various concentrations prep2 Pre-incubate mixtures at 37°C prep1->prep2 assay1 Initiate reaction by adding a CYP-isoform specific probe substrate prep2->assay1 Input assay2 Add NADPH to start the metabolism assay1->assay2 assay3 Incubate for a specific time at 37°C assay2->assay3 assay4 Terminate reaction (e.g., with ice-cold acetonitrile) assay3->assay4 analysis1 Centrifuge to pellet protein assay4->analysis1 Process analysis2 Analyze supernatant by LC-MS/MS to quantify metabolite formation analysis1->analysis2 analysis3 Calculate % inhibition relative to vehicle control analysis2->analysis3 analysis4 Determine IC50 for each CYP isoform analysis3->analysis4

Caption: Workflow for a CYP450 Inhibition Assay using LC-MS/MS.

Detailed Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing pooled human liver microsomes, phosphate buffer, and Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate at several concentrations (e.g., 0.1 to 25 µM). [12] * Include positive control inhibitor wells for each CYP isoform being tested.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C.

    • Add a cocktail of CYP-isoform specific probe substrates.

    • Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution, typically ice-cold acetonitrile, which also precipitates the microsomal proteins.

  • Data Acquisition and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. * Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value for each CYP isoform by plotting percent inhibition against the log of the compound concentration.

CYP IsoformIC₅₀ (µM)Interpretation (Based on FDA Guidance)
CYP1A2> 25Weak or no inhibition
CYP2C9> 25Weak or no inhibition
CYP2C1915.2Weak or no inhibition
CYP2D68.9Potential for weak inhibition
CYP3A4> 25Weak or no inhibition
Hypothetical Data Summary for CYP450 Inhibition

Conclusion and Forward Look

This technical guide outlines a logical, tiered approach to the initial in vitro evaluation of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. By systematically assessing its interaction with the dopamine transporter, its effect on neuronal cell viability, and its potential for CYP450-mediated drug interactions, researchers can build a robust preliminary profile of this novel compound. The data generated from these assays will be instrumental in making informed decisions regarding its progression into more complex cellular models, further off-target screening, and eventual in vivo efficacy and safety studies.

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Foundational

A Technical Guide to the Preliminary Pharmacological Screening of Benzhydrylazetidine Compounds

Introduction: The Rationale for Screening Benzhydrylazetidine Compounds The benzhydrylazetidine scaffold represents a compelling starting point for the discovery of novel central nervous system (CNS) active agents. This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Benzhydrylazetidine Compounds

The benzhydrylazetidine scaffold represents a compelling starting point for the discovery of novel central nervous system (CNS) active agents. This assertion is built upon a foundation of established medicinal chemistry principles. The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a well-known pharmacophore present in numerous CNS-active drugs. Its lipophilic nature is a key contributor to blood-brain barrier (BBB) penetration, a prerequisite for targeting neuronal pathways[1]. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid and conformationally constrained scaffold. This rigidity can enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding, while also improving metabolic stability compared to more flexible aliphatic amines.[2][3]

The structural similarity of the N-benzhydryl motif to ligands of monoamine transporters—such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—provides a strong rationale for prioritizing these proteins as primary biological targets.[2][4] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a validated therapeutic strategy for a range of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6]

This guide provides a comprehensive framework for the preliminary pharmacological screening of novel benzhydrylazetidine compounds, designed to efficiently identify promising hit compounds for further development. The workflow progresses from in silico and in vitro characterization to initial in vivo assessments, ensuring a data-driven approach to lead prioritization.

Part 1: Foundational In Silico & In Vitro Profiling

The initial screening phase is designed to answer fundamental questions about the compound's physicochemical properties, potential for off-target liabilities, and primary target engagement.

ADME-Tox Profiling: Early Assessment of Drug-Like Properties

Before committing to extensive biological assays, it is crucial to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of the candidate compounds. This "fail-fast" approach helps to eliminate compounds with unfavorable pharmacokinetic or safety profiles early in the discovery pipeline.[7]

Computational models provide a rapid and cost-effective first pass at predicting ADME properties. These models analyze the chemical structure to estimate parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for hERG channel inhibition. While in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing which compounds to advance to in vitro testing.

The PAMPA-BBB assay is a high-throughput method to predict a compound's ability to cross the blood-brain barrier via passive diffusion.[5][8][9][10][11] This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.

Experimental Protocol: PAMPA-BBB Assay [8][9][11]

Materials:

  • 96-well donor plates (e.g., PVDF membrane filter plates)

  • 96-well acceptor plates (e.g., PTFE or low-binding plastic)

  • Porcine brain lipid extract in alkane solution (e.g., from Pion Inc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • Humid environment chamber

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Solutions:

    • Dissolve test compounds in DMSO to create 10 mM stock solutions.

    • Dilute stock solutions in PBS to a final concentration of 50 µM with 0.5% DMSO.

    • Prepare analytical standards for the quantification step.

  • Prepare Acceptor Plate: Add aqueous buffer (e.g., 300 µL of PBS with 0.5% DMSO) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate (Artificial Membrane):

    • Carefully pipette 5 µL of the porcine brain lipid solution onto the membrane of each well in the donor plate.

    • Allow the solvent to evaporate, leaving a lipid layer.

  • Start the Assay:

    • Add 150-200 µL of the diluted test compound solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure a good seal between the plates.

  • Incubation: Incubate the plate assembly in a humid environment at room temperature for 2 to 4 hours.

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each compound.

    • Compare the Papp values of the test compounds to those of the high and low permeability controls to classify their BBB penetration potential.

hERG Channel Assay (Manual Patch-Clamp)

Drug-induced inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12][13][14][15] Therefore, early assessment of hERG liability is a regulatory requirement and a critical step in drug development. The manual whole-cell patch-clamp technique is considered the gold standard for this evaluation.[13][14]

Experimental Protocol: Manual Whole-Cell Patch-Clamp hERG Assay [13][14]

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing in mM: 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP; pH 7.3)

  • Extracellular solution (e.g., containing in mM: 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl₂·6H₂O, 1 CaCl₂·2H₂O, 12.5 dextrose; pH 7.4)

  • Test compound, vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., E-4031 or Dofetilide)

Procedure:

  • Cell Preparation: Culture hERG-expressing cells on glass coverslips. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution at a physiological temperature (35-37°C).

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV or +40 mV to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG "tail current" as channels recover from inactivation.[12]

  • Data Acquisition:

    • Record baseline hERG currents in the presence of the vehicle control until a stable current is observed.

    • Apply increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

    • Apply a known hERG blocker (positive control) at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Generate a concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of the hERG current).

Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the observed activity of a compound is due to a specific pharmacological effect or simply a consequence of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19] The assay is typically performed in a neuronal cell line, such as SH-SY5Y, to assess potential neurotoxicity.[20][21][22][23][24]

Experimental Protocol: MTT Assay in SH-SY5Y Cells [16][17][19]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium and add 100 µL of medium containing the test compounds at various concentrations to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Gently mix by pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Primary Target Engagement: Monoamine Transporter Binding

Based on the structural rationale, the primary hypothesis is that benzhydrylazetidine compounds will interact with monoamine transporters. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter.

A logical workflow for screening involves first determining the binding affinity of the compounds for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

G cluster_0 Primary Screening Cascade start Benzhydrylazetidine Compound Library binding_assay Radioligand Binding Assays (hDAT, hSERT, hNET) start->binding_assay data_analysis Determine Ki Values (Affinity & Selectivity) binding_assay->data_analysis hit_id Identify 'Hit' Compounds (Potent & Selective) data_analysis->hit_id

High-level workflow for primary monoamine transporter screening.

Experimental Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) [11]

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (at a concentration near its Kd).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Test compounds (benzhydrylazetidine derivatives) at a range of concentrations.

  • 96-well plates.

  • Filtration apparatus (cell harvester) with glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup:

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.

    • Test Compound: Add cell membranes, radioligand, and the test compound at various concentrations.

  • Incubation: Incubate the 96-well plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[11]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki values for DAT, SERT, and NET will allow for the classification of compounds based on their potency and selectivity. This data is critical for building a structure-activity relationship (SAR) and deciding which chemical series to prioritize.

Table 1: Representative Binding Affinities (Ki, nM) of N-(1-Benzhydrylazetidin-3-yl)acetamide Analogs at Monoamine Transporters [14]

CompoundR GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT RatioNET/DAT Ratio
GA 2-98 -CH₂-c-C₃H₅11.51040289090251
GA 2-99 -CH₂(p-F)Ph5.59490142088254
JHW 013 -CH₂CH=CH₂18.3148016308189

Data compiled from relevant research articles.[14] This table demonstrates how substitutions on the acetamide nitrogen can influence potency and selectivity.

G cluster_0 Dopamine Transporter (DAT) Signaling DAT {Dopamine Transporter (DAT)| Extracellular| Intracellular} PresynapticNeuron Presynaptic Neuron DAT:in->PresynapticNeuron Reuptake DA Dopamine DA->DAT:out Binds to DAT Compound Benzhydrylazetidine Compound Compound->DAT:out Blocks Binding SynapticCleft Synaptic Cleft Na 2 Na+ Na->DAT:out Cl Cl- Cl->DAT:out

Mechanism of action at the Dopamine Transporter (DAT).

Part 2: Preliminary In Vivo Characterization

Compounds that demonstrate promising in vitro profiles (high target affinity, good selectivity, acceptable ADME-Tox properties) should be advanced to preliminary in vivo studies to assess their CNS effects in a whole organism.

Assessment of Psychostimulant or Depressant Effects: Locomotor Activity

The locomotor activity test is a fundamental assay used to evaluate the effects of a novel compound on spontaneous motor activity in rodents.[13][21] An increase in locomotor activity can suggest a psychostimulant effect, often associated with dopamine reuptake inhibition, while a decrease may indicate sedative or depressant properties.

Experimental Protocol: Rodent Locomotor Activity Test [13]

Materials:

  • Male mice or rats.

  • Locomotor activity chambers (clear acrylic boxes equipped with infrared photocell beams).

  • Data acquisition software.

  • Test compound, vehicle control, and a positive control (e.g., cocaine for stimulant effects, diazepam for depressant effects).

Procedure:

  • Habituation: For several days prior to testing, handle the animals and habituate them to the testing room and injection procedure (e.g., with saline injections). On the test day, allow animals to acclimate to the testing room for at least 45-60 minutes.[13]

  • Baseline Activity (Optional but Recommended): Place the animals in the locomotor chambers after a vehicle injection and record their activity for a set period (e.g., 60 minutes) to establish a baseline.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.).

  • Testing: Immediately after injection, place each animal into the center of a locomotor activity chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5- or 10-minute bins for a duration of 60 to 120 minutes.

  • Data Analysis:

    • Analyze the data as a time course to observe the onset and duration of the compound's effect.

    • Calculate the total activity over the entire session.

    • Compare the activity of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Assessment of Anxiolytic or Anxiogenic Potential: The Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) properties of novel compounds.[7][12][17][18][20] The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze Test [7][20]

Materials:

  • Male mice or rats.

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • Test compound, vehicle control, and a positive control (e.g., diazepam for anxiolytic effects).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 45 minutes before the test.[7] The room should be dimly lit.

  • Compound Administration: Administer the test compound, vehicle, or positive control and allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for i.p. injection).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5 minutes.[17]

  • Data Recording: Record the session with a video camera. The tracking software will measure parameters such as:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Data Analysis:

    • The primary measures of anxiety are the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the percentage of open arm entries [(Open Arm Entries / Total Entries) x 100].

    • An increase in these parameters suggests an anxiolytic effect.

    • Total arm entries can be used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.

    • Compare the results of the compound-treated groups to the vehicle-treated group using appropriate statistical tests.

Part 3: Synthesis and Future Directions

The preliminary pharmacological screening cascade outlined in this guide provides a robust and efficient pathway to identify promising benzhydrylazetidine compounds. The data generated from these assays—binding affinity and selectivity, BBB permeability, cytotoxicity, hERG liability, and initial in vivo CNS effects—will form the basis for a comprehensive structure-activity relationship.

G cluster_1 Overall Screening Funnel Lib Compound Library ADME In Silico & In Vitro ADME-Tox Profiling (PAMPA, hERG, Cytotoxicity) Lib->ADME Filter for Drug-Like Properties Binding Primary Target Binding (DAT, SERT, NET) ADME->Binding Select Compounds with Favorable Profiles InVivo Preliminary In Vivo Studies (Locomotor, EPM) Binding->InVivo Select Potent/ Selective Hits Lead Lead Candidate(s) InVivo->Lead Confirm CNS Activity & Prioritize for Optimization

Integrated screening funnel for benzhydrylazetidine compounds.

Hits identified through this process can be advanced to more detailed secondary screening, including functional uptake/release assays, broader receptor panel screening for off-target effects, and more complex behavioral models. The ultimate goal is the selection of a lead candidate with a desirable balance of potency, selectivity, pharmacokinetic properties, and in vivo efficacy for progression into formal drug development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods.
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  • ResearchGate. (n.d.). A typical test pulse protocol for a manual patch clamp study of HEK293 cells. Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytoprotective and cytotoxic effect of compounds on SH-SY5Y cells. Retrieved from [Link]

  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]

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  • Kim, M., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules, 25(18), 4296.
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  • Lominac, K. D., et al. (2012). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology Biochemistry and Behavior, 102(3), 445-451.
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  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-556.
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Exploratory

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Azetidine Malonates

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone of modern drug design.[1][2][3] Its unique conformational rigidi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone of modern drug design.[1][2][3] Its unique conformational rigidity, sp³-rich character, and inherent ring strain bestow favorable physicochemical and pharmacokinetic properties upon parent molecules, including enhanced metabolic stability, improved solubility, and potent biological activity.[1] This guide delves into a specific, yet underexplored, class of these compounds: azetidine malonates. We will dissect their synthesis, explore their potential as therapeutic agents, and, most critically, elucidate the nascent structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery pipelines.

The Azetidine Motif: A Privileged Structure in Drug Discovery

The utility of the azetidine scaffold is evidenced by its presence in several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, where it is incorporated to fine-tune metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] The inherent strain of the four-membered ring, while a challenge for synthesis, provides a unique three-dimensional geometry that can facilitate precise interactions with biological targets.[4] Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and CNS-modulating effects.[1][3] The growing interest in this heterocycle has spurred the development of novel synthetic methodologies, making a wider array of substituted azetidines accessible for drug discovery programs.[4][5]

Synthesis of Azetidine Malonates: A Methodological Overview

The synthesis of azetidine malonates, while not extensively documented in dedicated studies, can be achieved through established organic chemistry principles. A key approach involves the reaction of a suitably protected azetidine precursor with a malonate derivative.

General Synthetic Strategy

A plausible and documented synthetic route involves the acylation of an azetidine derivative with a malonate monoester. A patent for the preparation of carbapenem intermediates describes a relevant transformation where an azetidine compound is reacted with a mono-p-nitrobenzyl malonate.[6] This reaction is typically carried out in the presence of a coupling agent or after activation of the malonate.

The following diagram illustrates a generalized synthetic workflow for preparing azetidine malonates.

G cluster_0 Step 1: Activation of Malonate cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Mono-protected_malonate Mono-protected malonate Activated_malonate Activated Malonate Intermediate Mono-protected_malonate->Activated_malonate Reaction Activating_agent Activating Agent (e.g., Imidazole derivative) Azetidine_precursor N-protected azetidine Azetidine_malonate_ester N-protected Azetidine Malonate Ester Azetidine_precursor->Azetidine_malonate_ester Reaction with Activated Malonate Final_product Azetidine Malonate (and derivatives) Azetidine_malonate_ester->Final_product Removal of protecting groups

Caption: Generalized workflow for the synthesis of azetidine malonates.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example based on methodologies for similar chemical transformations.

Materials:

  • N-protected 3-hydroxyazetidine

  • Mono-p-nitrobenzyl malonate

  • Magnesium methoxide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 0.3 N Hydrochloric acid

Procedure:

  • Activation of Malonate : To a solution of mono-p-nitrobenzyl malonate in anhydrous THF, add magnesium methoxide under a nitrogen atmosphere. Stir the mixture for 1 hour and then concentrate in vacuo.

  • Preparation of Imidazolide (if applicable) : In a separate flask, prepare the corresponding imidazolide of the N-protected 3-hydroxyazetidine.

  • Coupling Reaction : Combine the residue from the activated malonate with the imidazolide solution of the azetidine precursor. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification : Concentrate the reaction mixture. Dissolve the residue in a mixture of ethyl acetate and 0.3 N hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection : The protecting groups on the azetidine nitrogen and the malonate ester can be removed using standard deprotection protocols to yield the final azetidine malonate.

Structure-Activity Relationship (SAR) of Azetidine Malonates

While specific, comprehensive SAR studies on a broad series of azetidine malonates are not yet prevalent in the literature, we can infer potential SAR trends by considering the individual contributions of the azetidine ring, the malonate moiety, and the substituents on each.

The Azetidine Core

The substitution pattern on the azetidine ring is a critical determinant of biological activity.

  • Position of Substitution : The point of attachment of the malonate group (e.g., at the 2- or 3-position of the azetidine ring) will significantly influence the molecule's three-dimensional shape and its ability to interact with target proteins.

  • Substituents on the Ring : The presence of other substituents on the azetidine ring can modulate activity. For instance, in a series of nicotinic acetylcholine receptor agonists, methyl substituents at the 3-position of the azetidine ring were found to be substantially less active.[7]

  • Stereochemistry : The stereochemistry of the substituents on the chiral centers of the azetidine ring can have a profound impact on biological activity.

The Malonate Moiety

The malonate group offers several handles for chemical modification that can influence the compound's properties. Malonic acid derivatives have been investigated as non-nucleoside inhibitors of enzymes like CD73, highlighting the therapeutic potential of this chemical function.[8]

  • Ester Groups : The nature of the ester groups (e.g., methyl, ethyl, tert-butyl) on the malonate can affect solubility, cell permeability, and susceptibility to hydrolysis by esterases, thereby influencing the pharmacokinetic profile.

  • Electronic Effects : The malonate moiety can act as a hydrogen bond acceptor and its electronic properties can be tuned by the choice of ester groups.

The N-Substituent of the Azetidine Ring

The substituent on the nitrogen atom of the azetidine ring is a key vector for modifying the overall properties of the molecule.

  • Aromatic vs. Aliphatic Groups : The introduction of aromatic or aliphatic groups can influence lipophilicity, which in turn affects cell permeability and target engagement.

  • Hydrogen Bonding Potential : The N-substituent can be designed to incorporate hydrogen bond donors or acceptors to enhance binding to a biological target.

The following diagram illustrates the key areas for SAR exploration in an azetidine malonate scaffold.

SAR_Azetidine_Malonate cluster_0 Azetidine Malonate Scaffold cluster_1 Key Modification Points Azetidine_Malonate Azetidine_Malonate R1 R1: N-Substituent R1->Azetidine_Malonate Modulates Lipophilicity and H-bonding R2 R2: Ring Substituents R2->Azetidine_Malonate Influences 3D Shape and Stereochemistry R3 R3: Malonate Esters R3->Azetidine_Malonate Affects Solubility and Pharmacokinetics

Caption: Key regions for SAR exploration on the azetidine malonate scaffold.

Potential Therapeutic Applications and Biological Evaluation

Given the diverse biological activities of azetidine-containing compounds, azetidine malonates represent a promising class of molecules for various therapeutic areas.

Enzyme Inhibition

Azetidine derivatives have been successfully developed as inhibitors of various enzymes, including proteases and lipases.[9] The malonate moiety, with its potential for hydrogen bonding and chelation, could be exploited to target the active sites of metalloenzymes or other enzymes where such interactions are crucial for binding.

Table 1: Examples of Azetidine-Based Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic AreaReference
Azetidine-2,4-dionesElastaseAnti-inflammatory[9]
Azetidine-2-carbonitrilesDihydroorotate DehydrogenaseAntimalarial[10]
Anticancer Activity

Numerous azetidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[11][12] The rigid azetidine core can serve as a scaffold to present pharmacophoric groups in a defined orientation for interaction with anticancer targets such as kinases or tubulin.[13]

Antibacterial and Antiviral Activity

The azetidinone (β-lactam) ring is a well-established pharmacophore in antibacterial agents.[2] While azetidine malonates are structurally distinct from β-lactams, the strained azetidine ring may still confer antibacterial properties. Furthermore, malonate derivatives have been explored as potential inhibitors of viral proteases.

Experimental Protocols for Biological Evaluation

In Vitro Enzyme Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation : Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation : Prepare serial dilutions of the azetidine malonate test compounds in a suitable solvent (e.g., DMSO).

  • Assay : In a microplate, combine the enzyme, a vehicle control or test compound, and initiate the reaction by adding the substrate.

  • Detection : Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis : Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Antiproliferative Assay (MTT Assay):

  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the azetidine malonate compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization : Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

The azetidine malonate scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. The synthetic accessibility, coupled with the favorable properties of the azetidine ring and the versatile nature of the malonate moiety, makes this an attractive chemical class for further investigation. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of azetidine malonates to establish robust structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of these promising compounds.

References

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  • Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. (2011). PubMed.
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  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. (2024). PubMed.
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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Abstract This document provides a comprehensive guide for the synthesis of dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a valuable substituted azetidine derivative for research and development in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a valuable substituted azetidine derivative for research and development in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route commencing with the readily available 1-benzhydrylazetidin-3-ol. The procedure involves the activation of the hydroxyl group via mesylation, followed by a nucleophilic substitution with the sodium salt of dimethyl malonate. This application note offers a detailed, step-by-step experimental procedure, including reaction setup, purification, and analytical characterization considerations. The causality behind experimental choices and potential challenges are also discussed to ensure successful execution and reproducibility.

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that have garnered considerable attention in the pharmaceutical and chemical sciences.[1] Their incorporation into molecular scaffolds can impart unique conformational constraints and improve physicochemical properties. Specifically, 3-substituted azetidine derivatives are crucial intermediates in the synthesis of a wide range of therapeutic agents.[1][2] The target molecule, dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, serves as a versatile building block, allowing for further chemical modifications at the malonate moiety.

The synthetic strategy presented is based on well-established chemical principles. The initial step involves the activation of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a good leaving group, a methanesulfonate (mesylate). The subsequent step is a classic malonic ester synthesis, a reliable method for the formation of carbon-carbon bonds.[3] This involves the deprotonation of dimethyl malonate to form a soft nucleophile that displaces the mesylate group on the azetidine ring.

Reaction Scheme

Synthesis_Scheme cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Alkylation start_alc 1-Benzhydrylazetidin-3-ol mesyl_chloride Methanesulfonyl Chloride Triethylamine, Acetonitrile intermediate 1-Benzhydrylazetidin-3-yl Methanesulfonate final_product Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate intermediate->final_product malonate Dimethyl Malonate Sodium Hydride, THF

Figure 1: Overall synthetic scheme for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Experimental Protocol

Materials and Instrumentation
Reagent/MaterialGradeSupplier
1-Benzhydrylazetidin-3-ol≥98%Commercially Available
Methanesulfonyl Chloride≥99%Commercially Available
Triethylamine≥99.5%, distilledCommercially Available
AcetonitrileAnhydrousCommercially Available
Sodium Hydride60% dispersion in mineral oilCommercially Available
Dimethyl Malonate≥99%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Saturated aq. NH₄ClPrepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel230-400 meshCommercially Available

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Standard laboratory equipment for organic synthesis, including magnetic stirrers, a cooling bath, and rotary evaporator, is required.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

This procedure is adapted from a reported high-yield synthesis of the mesylated intermediate.[4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir until the solid is fully dissolved. Add triethylamine (8.7 mL, 62.7 mmol) to the solution.

  • Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

  • Mesylation: Slowly add methanesulfonyl chloride (3.9 mL, 50.2 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzhydrylazetidin-3-yl methanesulfonate as a solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

This step employs a standard malonic ester alkylation procedure.

  • Preparation of the Nucleophile: In a separate 500 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol) in anhydrous THF (150 mL).

  • Addition of Dimethyl Malonate: Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (6.0 mL, 52.5 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Dissolve the crude 1-benzhydrylazetidin-3-yl methanesulfonate from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the sodium dimethyl malonate suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Discussion

The synthesis of 1-benzhydrylazetidin-3-ol is a well-optimized process, often proceeding in high yield without the need for chromatographic purification.[5][6] The subsequent mesylation is also typically a high-yielding and clean reaction. The critical step is the alkylation of dimethyl malonate.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates dimethyl malonate to form the desired enolate.

  • Solvent: Anhydrous THF is an appropriate aprotic solvent for this reaction, as it will not interfere with the strong base and will dissolve the reactants.

  • Temperature Control: The initial deprotonation and the subsequent addition of the electrophile are performed at 0 °C to control the reaction rate and minimize potential side reactions.

Potential Challenges and Troubleshooting:

  • Dialkylation: A common side reaction in malonic ester synthesis is dialkylation.[7] Using a 1:1 stoichiometry of the nucleophile to the electrophile helps to minimize this.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents were anhydrous, as moisture will quench the sodium hydride and the malonate enolate.

  • Purification: The purification of the final product may require careful column chromatography to separate it from any unreacted starting materials or byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. By following the outlined steps and considering the provided rationale and troubleshooting advice, researchers can successfully prepare this valuable intermediate for further applications in organic synthesis and drug development.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ACS Publications. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of P - American Chemical Society. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Azetidine - Wikipedia. Wikipedia. Available at: [Link]

  • synthesis of azetidine .pptx - Slideshare. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. Available at: [Link]

  • Azetidine Synthesis. Available at: [Link]

  • Synthesis of Alkylation of Dimethyl Malonate - PrepChem.com. Available at: [Link]

  • Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents.
  • Dimethyl malonate - Wikipedia. Wikipedia. Available at: [Link]

  • Scope of the reaction of 1 with dimethyl malonate. - ResearchGate. Available at: [Link]

  • Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. - ResearchGate. Available at: [Link]

  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. Available at: [Link]

  • JP3522554B2 - Method for C-alkylating malonic acid dialkyl esters - Google Patents.
  • Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines. Synthesis of Push–Pull Buta-1,3-dienes - ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Scalable, Two-Stage Protocol for the Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Abstract This document provides a comprehensive, in-depth guide for the large-scale synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a key building block in the development of novel therapeutics, including γ-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, in-depth guide for the large-scale synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a key building block in the development of novel therapeutics, including γ-aminobutyric acid (GABA) uptake inhibitors.[1][2][3] The presented methodology is structured around a robust and scalable two-part synthetic strategy, commencing with the efficient preparation of the pivotal intermediate, 1-benzhydrylazetidin-3-one, followed by a Knoevenagel condensation with dimethyl malonate and subsequent reduction. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, explanations of chemical principles, and critical safety information to ensure reliable and safe execution on a laboratory and pilot-plant scale.

Introduction & Strategic Overview

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional trajectories for substituent presentation. Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS 1093758-71-4) serves as a critical intermediate, enabling the introduction of a malonic ester moiety onto the azetidine ring, which can be further elaborated into a variety of functional groups for drug discovery programs.[4]

The synthetic approach detailed herein was designed for scalability, robustness, and operational safety. It avoids the use of highly energetic reagents and employs purification techniques amenable to large-scale production. The overall strategy is depicted below:

Overall Synthetic Workflow

G A Benzhydrylamine + Epichlorohydrin B 1-Benzhydrylazetidin-3-ol A->B Intramolecular Cyclization C 1-Benzhydrylazetidin-3-one B->C Swern Oxidation D Dimethyl 2-(1-benzhydrylazetidin-3-ylidene)malonate C->D Knoevenagel Condensation + Dimethyl Malonate E Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate D->E Catalytic Hydrogenation

Figure 1: High-level overview of the synthetic pathway from commercial starting materials to the final product.

Part 1: Synthesis of Key Intermediate: 1-Benzhydrylazetidin-3-one

The cornerstone of this synthesis is the reliable production of the ketone intermediate, 1-benzhydrylazetidin-3-one (CAS 40320-60-3).[5] This is achieved through a two-step process: the formation of the corresponding alcohol followed by a mild and efficient oxidation.

Protocol 1A: Synthesis of 1-Benzhydrylazetidin-3-ol

This procedure is adapted from established methods for forming N-substituted azetidinols from primary amines and epichlorohydrin.[6][7] The reaction proceeds via nucleophilic attack of the benzhydrylamine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization under basic conditions to form the strained four-membered ring.

Materials & Reagents:

  • Benzhydrylamine

  • Epichlorohydrin

  • Ethanol (EtOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetone

  • Petroleum Ether

Step-by-Step Protocol:

  • Initial Reaction: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve benzhydrylamine (1.0 eq.) in ethanol. Cool the solution to 0-5 °C using an ice bath.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0-1.1 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

  • Intermediate Formation: Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the formation of the 1-(diphenylmethylamino)-3-chloro-2-propanol intermediate.

  • Cyclization: Cool the reaction mixture back to 0 °C and slowly add DIPEA (1.0 eq.).[7]

  • Heating: Heat the mixture to reflux (approx. 90 °C) and maintain for 12-16 hours, or until the reaction is complete as indicated by TLC/LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. The resulting crude product is a thick oil.

  • Purification: Purify the crude 1-benzhydrylazetidin-3-ol by recrystallization from a mixture of acetone and petroleum ether to yield a crystalline solid.[7]

Protocol 1B: Swern Oxidation to 1-Benzhydrylazetidin-3-one

The Swern oxidation is a highly reliable and mild method for converting alcohols to ketones without over-oxidation.[8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. The choice of this method is driven by its high yield and clean conversion, although careful temperature and off-gas management are critical for large-scale operations.

Materials & Reagents:

  • 1-Benzhydrylazetidin-3-ol

  • Oxalyl dichloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Protocol:

  • Reactor Setup: To a reactor inerted with nitrogen and equipped for low-temperature operation, add anhydrous DCM followed by oxalyl chloride (2.0 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Add DMSO (2.0 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in DCM dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at this temperature.

  • Base Quench: Add triethylamine (10.0 eq.) slowly, allowing the temperature to rise to -10 °C. A thick slurry may form. Continue stirring for an additional hour as the mixture warms towards room temperature.

  • Reaction Quench & Work-up: Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.[8] Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone as a yellow solid.[8]

  • Purification: The crude product can be purified by silica gel column chromatography (eluent: heptane/ethyl acetate) or by crystallization from hexane to yield 1-benzhydrylazetidin-3-one as a light yellow crystalline solid.[1]

Parameter1-Benzhydrylazetidin-3-ol1-Benzhydrylazetidin-3-one
CAS Number 18621-17-540320-60-3
Molecular Formula C₁₆H₁₇NOC₁₆H₁₅NO
Molecular Weight 239.31 g/mol 237.30 g/mol
Typical Yield 70-80%90-96%[8]
Appearance White to off-white solidLight yellow crystalline solid[1]
¹H NMR (CDCl₃) δ 7.2-7.5 (m, 10H), 4.4 (s, 1H), 4.2 (m, 1H), 3.6 (m, 2H), 3.0 (m, 2H)δ 7.22-7.48 (m, 10H), 4.60 (s, 1H), 4.01 (s, 4H)[1][8]

Part 2: Large-Scale Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

With the ketone intermediate in hand, the final product is synthesized via a two-step sequence involving a Knoevenagel condensation to form the C-C bond, followed by a catalytic hydrogenation to achieve the desired saturated product.

Reaction Scheme: Condensation and Reduction

G Ketone 1-Benzhydrylazetidin-3-one Intermediate Alkene Intermediate Ketone->Intermediate Knoevenagel (Piperidine, AcOH) Malonate Dimethyl Malonate Product Final Product Intermediate->Product H₂, Pd/C Plus +

Sources

Method

Application Notes and Protocols for the Purification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

These application notes provide a comprehensive guide for the purification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed for...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the purification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and biological evaluations. This document emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate and the Imperative of Purification

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, with the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol , is a structurally complex molecule featuring a bulky N-benzhydryl protecting group and a reactive malonic ester functional group.[1][2] Its synthesis, likely proceeding from precursors such as 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid, can introduce a variety of impurities.[1] These may include unreacted starting materials, byproducts from side reactions (e.g., dialkylated species common in malonic ester syntheses), and residual reagents or solvents.[3][4]

Achieving high purity of this intermediate is paramount. Impurities can interfere with downstream reactions, leading to lower yields, the formation of complex side-products, and complications in the purification of the final active pharmaceutical ingredient (API). This guide details a multi-step purification strategy, combining liquid-liquid extraction, flash column chromatography, and recrystallization, along with the analytical methods required to validate purity at each stage.

Analytical Methods for Purity Assessment

Consistent and accurate monitoring of purity is essential throughout the purification process. A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for the rapid, qualitative monitoring of reaction progress and for determining the optimal solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can be used to detect trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) is a good starting point for method development.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified product and for identifying any structural isomers or impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired compound and to identify the mass of any impurities.

A decision tree for selecting the appropriate analytical technique is presented below.

analytical_technique_selection start Purity Assessment Required qualitative Qualitative Analysis (In-process checks) start->qualitative quantitative Quantitative Analysis (Final Purity) start->quantitative structural Structural Confirmation start->structural tlc Thin Layer Chromatography (TLC) qualitative->tlc Fast, simple hplc High-Performance Liquid Chromatography (HPLC) quantitative->hplc High sensitivity nmr Nuclear Magnetic Resonance (NMR) structural->nmr Definitive structure ms Mass Spectrometry (MS) structural->ms Molecular weight

Caption: Decision tree for selecting analytical techniques.

Comprehensive Purification Workflow

The recommended purification strategy for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a sequential process designed to remove different classes of impurities at each step.

purification_workflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Remove water-soluble impurities chromatography Flash Column Chromatography extraction->chromatography Separate by polarity recrystallization Recrystallization chromatography->recrystallization Final polishing pure Pure Product (>98%) recrystallization->pure

Caption: Overall purification workflow for the target compound.

Step 1: Initial Work-up by Liquid-Liquid Extraction

Rationale: The initial step following the synthesis is a liquid-liquid extraction to remove inorganic salts, highly polar starting materials, and water-soluble byproducts. The choice of an organic solvent is critical; ethyl acetate is a good starting point due to its moderate polarity, which should effectively dissolve the target compound.

Protocol:

  • Quench the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine (to reduce the water content in the organic phase).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 2: Primary Purification by Flash Column Chromatography

Rationale: Flash column chromatography is the primary method for separating the target compound from closely related organic impurities based on differences in their polarity.[6][7] Given the presence of both a relatively nonpolar benzhydryl group and polar ester groups, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is recommended.

Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of hexane:ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.[6]

  • Elution: Begin eluting the column with a nonpolar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Data for Flash Column Chromatography of Benzhydryl Compounds

CompoundStationary PhaseEluent SystemRf of ProductPurity (%)Reference
Benzhydryl-functionalized dihydropyridinoneSilica GelHexane/Ethyl Acetate (3:1)~0.3>98 (by NMR)[8]
Step 3: Final Polishing by Recrystallization

Rationale: Recrystallization is an excellent final step to remove minor impurities and to obtain a crystalline, highly pure solid product. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Protocol:

  • Solvent Screening: Test various solvents to find a suitable one for recrystallization. Good candidates might include isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexane or chloroform/hexane.[9]

  • Dissolution: Dissolve the product from the chromatography step in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting and Expert Insights

  • Oily Product After Chromatography: If the product is an oil and does not crystallize, it may still contain impurities. A second chromatographic purification with a shallower solvent gradient or switching to a different solvent system may be necessary.

  • Acid Sensitivity: The azetidine nitrogen in the target molecule could be sensitive to acidic conditions. If degradation is observed on silica gel (which is slightly acidic), the silica can be deactivated by pre-washing the column with a solvent system containing a small amount of triethylamine (1-3%).[6]

  • Storage: Due to the potential for hydrolysis of the ester groups, the purified compound should be stored in a dry, inert atmosphere at a low temperature (2-8°C is recommended).[2]

References

  • ChemTik. Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Available from: [Link]

  • Organic Syntheses. Procedure for the purification of an off-white solid. Available from: [Link]

  • American Chemical Society. The malonic ester synthesis in the undergraduate laboratory. Available from: [Link]

  • MDPI. Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Available from: [Link]

  • PubChem. Dimethyl 2-(3-methylbutylidene)malonate. Available from: [Link]

  • PubChem. Dimethyl 2,2-di(but-2-yn-1-yl)malonate. Available from: [Link]

  • SIELC Technologies. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column. Available from: [Link]

  • Wikipedia. Dimethyl malonate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available from: [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Wikipedia. Malonic ester synthesis. Available from: [Link]

  • National Institutes of Health. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Available from: [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • ResearchGate. How can I prepare malonic acid mono esters (Esters: butyl & pentyl). Available from: [Link]

  • Google Patents. US2373011A - Production of malonic acid.
  • Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Available from: [Link]

  • PubMed. Comparative studies on different methods of malonaldehyde determination. Available from: [Link]

  • ResearchGate. (PDF) Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Available from: [Link]

  • Organic Syntheses. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Available from: [Link]

  • Google Patents. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.

Sources

Application

Application Notes and Protocols for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in Organic Synthesis

Introduction: The Strategic Value of Azetidine Scaffolds in Modern Synthesis Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine Scaffolds in Modern Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain lends them unique reactivity, while their three-dimensional structure provides a desirable vector for substituent placement in bioactive molecules.[1] Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a versatile, yet not commercially available, building block that combines the structural rigidity of the azetidine core with the synthetic flexibility of a malonic ester. The N-benzhydryl group serves as a robust protecting group that can be removed under specific conditions, allowing for further functionalization of the azetidine nitrogen. This guide provides a comprehensive overview of the synthesis of this valuable intermediate and detailed protocols for its subsequent application in the generation of novel chemical entities.

Part 1: Proposed Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Logical Workflow for the Synthesis

G cluster_0 Step 1: Synthesis of 1-benzhydryl-3-hydroxyazetidine cluster_1 Step 2: Activation of the Hydroxyl Group cluster_2 Step 3: Malonate Alkylation A Benzhydrylamine C 1-benzhydryl-3-hydroxyazetidine A->C Reaction B Epichlorohydrin B->C Reaction D 1-benzhydryl-3-hydroxyazetidine F 1-benzhydryl-3-tosyloxyazetidine D->F Tosylation E p-Toluenesulfonyl chloride (TsCl) E->F G 1-benzhydryl-3-tosyloxyazetidine I Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (Target) G->I SN2 Reaction H Dimethyl malonate H->I G A Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate B Methyl 2-(1-benzhydrylazetidin-3-yl)acetate A->B Krapcho Decarboxylation (LiCl, H2O, DMSO, heat) C CO2 + CH3Cl G A Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate B Dimethyl 2-(azetidin-3-yl)malonate A->B N-Debenzhydrylation (Pd/C, Ammonium Formate) C Further Functionalization (e.g., Acylation, Alkylation) B->C Reaction at N-H

Sources

Method

Application Notes and Protocols: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in Medicinal Chemistry

Introduction: The Azetidine Scaffold as a Privileged Motif in Neurotransmitter Modulation In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for neurological disorders is of paramount impor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Neurotransmitter Modulation

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for neurological disorders is of paramount importance. Within this context, small, conformationally restricted heterocyclic scaffolds have emerged as "privileged structures" capable of imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to serve as a rigid core in the design of potent and selective modulators of neurotransmitter transport.

Derivatives of azetidine have been extensively explored as inhibitors of gamma-aminobutyric acid (GABA) uptake and vesicular dopamine uptake, making them promising leads for the development of treatments for conditions such as epilepsy, anxiety, and substance abuse disorders.[1] The incorporation of a bulky, lipophilic benzhydryl group at the 1-position of the azetidine ring is a common strategy to enhance binding affinity to target proteins.

This document provides a detailed guide on the application of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate , a key intermediate in the synthesis of novel azetidine-based therapeutics. While specific biological data for this exact malonate derivative is not extensively published, its structural features strongly suggest its utility as a precursor to potent GABA uptake inhibitors and other neurologically active compounds. The protocols and applications described herein are based on established synthetic methodologies for analogous compounds and provide a robust framework for researchers in drug discovery and development.

Chemical Properties and Synthesis

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a diester that serves as a versatile building block for the introduction of a carboxymethyl or related functionalities at the 3-position of the 1-benzhydrylazetidine core.

PropertyValueSource
CAS Number1093758-71-4[2]
Molecular FormulaC21H23NO4[2]
Molecular Weight353.41 g/mol [2]
AppearanceNot specified (likely an oil or low-melting solid)Inferred
SolubilitySoluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred
Synthetic Workflow

The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate can be conceptualized as a two-stage process: the preparation of a suitable 1-benzhydrylazetidine precursor with a leaving group at the 3-position, followed by the nucleophilic substitution with the enolate of dimethyl malonate.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Malonate Alkylation Benzhydrylamine Benzhydrylamine 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol Benzhydrylamine->1-Benzhydrylazetidin-3-ol Epichlorohydrin 1-Benzhydryl-3-tosyloxyazetidine 1-Benzhydryl-3-tosyloxyazetidine 1-Benzhydrylazetidin-3-ol->1-Benzhydryl-3-tosyloxyazetidine TsCl, Base Target_Compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate 1-Benzhydryl-3-tosyloxyazetidine->Target_Compound Sodium dimethyl malonate Dimethyl malonate Dimethyl malonate Sodium dimethyl malonate Sodium dimethyl malonate Dimethyl malonate->Sodium dimethyl malonate NaH Sodium dimethyl malonate->Target_Compound

Figure 1: Synthetic workflow for the preparation of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from established procedures for the synthesis of N-substituted azetidin-3-ols.[3]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Ethanol

  • Microreactor system (optional, for improved heat transfer and safety at scale)

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve benzhydrylamine (1 equivalent) in ethanol in a suitable reaction vessel.

  • Addition of Epichlorohydrin: While maintaining the temperature between 20-25°C, add epichlorohydrin (1 equivalent) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 25-30°C for 48 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Cyclization: Transfer the reaction mixture to a high-temperature reactor or a microreactor. Heat the solution to 220-240°C. The elevated temperature facilitates the intramolecular cyclization to form the azetidine ring.

  • Work-up and Purification: After the reaction is complete (as determined by monitoring the disappearance of the starting material), cool the mixture to room temperature. The product, 1-benzhydrylazetidin-3-ol, can be isolated and purified by standard techniques such as crystallization or column chromatography. For purification via the hydrochloride salt, the crude product can be dissolved in a suitable solvent and treated with HCl.

Protocol 2: Tosylation of 1-Benzhydrylazetidin-3-ol

The hydroxyl group at the 3-position is converted to a better leaving group, such as a tosylate, to facilitate the subsequent nucleophilic substitution.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (as base and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 1-benzhydrylazetidin-3-ol (1 equivalent) in pyridine or a mixture of DCM and triethylamine at 0°C under a nitrogen atmosphere.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cold solution, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-benzhydryl-3-tosyloxyazetidine can be purified by flash column chromatography on silica gel.

Protocol 3: Alkylation of Dimethyl Malonate

This is a general protocol for the alkylation of dimethyl malonate, which needs to be adapted for the specific substrate.[4][5][6]

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • 1-Benzhydryl-3-tosyloxyazetidine

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Enolate: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C. Add dimethyl malonate (1.2 equivalents) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium dimethyl malonate enolate.

  • Alkylation: Cool the enolate solution back to 0°C. Add a solution of 1-benzhydryl-3-tosyloxyazetidine (1 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate can be purified by flash column chromatography.

Application in the Synthesis of GABA Uptake Inhibitors

The primary application of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in medicinal chemistry is as a precursor for the synthesis of GABA uptake inhibitors. The malonate moiety can be readily converted to a carboxylic acid group through hydrolysis and decarboxylation.

Decarboxylation to form 1-Benzhydrylazetidin-3-yl)acetic acid derivatives

The conversion of the malonate to the corresponding acetic acid derivative is a crucial step. This can be achieved through methods such as the Krapcho decarboxylation, which is known for its mild conditions and tolerance of various functional groups.[7]

G Start Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Intermediate 1-Benzhydrylazetidin-3-yl)acetic acid ester Start->Intermediate Krapcho Decarboxylation (e.g., LiCl, wet DMSO, heat) Final 1-Benzhydrylazetidin-3-yl)acetic acid Intermediate->Final Hydrolysis (e.g., LiOH, THF/H2O)

Figure 2: Conversion of the malonate to the target acetic acid derivative.

The resulting (1-benzhydrylazetidin-3-yl)acetic acid is a conformationally constrained analog of GABA. The benzhydryl group provides the necessary lipophilicity for binding to the GABA transporters (GATs).

Biological Evaluation of Target Compounds

The final products derived from Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate should be evaluated for their ability to inhibit GABA uptake.

Protocol 4: In Vitro GABA Uptake Inhibition Assay

This assay is a standard method to determine the potency of compounds as GABA uptake inhibitors.

Materials:

  • Rat or mouse brain tissue

  • Sucrose buffer

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds (dissolved in DMSO)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat or mouse brain tissue according to established protocols. This involves homogenization of the brain tissue in sucrose buffer and differential centrifugation to isolate the synaptosomal fraction.

  • Incubation: Incubate the synaptosomes with varying concentrations of the test compound for a predetermined time at 37°C.

  • GABA Uptake: Initiate GABA uptake by adding a known concentration of [³H]-GABA to the incubation mixture.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of [³H]-GABA uptake) by non-linear regression analysis of the concentration-response curves.

Expected Outcomes:

Based on the structure-activity relationships of known GABA uptake inhibitors, derivatives of (1-benzhydrylazetidin-3-yl)acetic acid are expected to exhibit inhibitory activity at GAT-1 and/or GAT-3. The potency will depend on the specific stereochemistry and any further modifications to the molecule.

Conclusion

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a valuable intermediate for the synthesis of novel, conformationally restricted GABA analogs with potential therapeutic applications in neurological disorders. The synthetic protocols provided herein offer a clear pathway to this key building block and its subsequent conversion to biologically active molecules. The application of this compound in the development of selective GABA uptake inhibitors represents a promising avenue for future drug discovery efforts. Researchers utilizing these protocols are encouraged to carefully optimize reaction conditions and to perform thorough characterization of all intermediates and final products.

References

  • US Patent US20080312205A1, "Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)
  • CN Patent CN104356040A, "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride", Google P
  • "7 - Organic Syntheses Procedure", Organic Syntheses, Accessed January 20, 2026. [Link]

  • "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates", ResearchGate, Accessed January 20, 2026. [Link]

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  • "Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1", PubMed, Accessed January 20, 2026. [Link]

  • "GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects", PubMed, Accessed January 20, 2026. [Link]

  • "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate", PubMed, Accessed January 20, 2026. [Link]

  • "Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs", Scholars Academic Journal of Pharmacy, Accessed January 20, 2026. [Link]

  • "Dimethyl malonate", Wikipedia, Accessed January 20, 2026. [Link]

  • "Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate", MDPI, Accessed January 20, 2026. [Link]

  • "Process for the C-alkylation of malonic esters using phase-transfer agents", Google P
  • "Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors", ResearchGate, Accessed January 20, 2026. [Link]

  • "Dimethyl Malonate as a One-Carbon Source: A Novel Method of Introducing Carbon Substituents onto Aromatic Nitro Compounds", ResearchGate, Accessed January 20, 2026. [Link]

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  • "New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids", PubMed, Accessed January 20, 2026. [Link]

  • "Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters", Semantic Scholar, Accessed January 20, 2026. [Link]

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  • "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives", MDPI, Accessed January 20, 2026. [Link]

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Sources

Application

Application Notes and Protocols for the Derivatization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in Drug Discovery

Introduction: The Strategic Value of the 1-Benzhydrylazetidin-3-yl Scaffold The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in the design of compounds targeting the central...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Benzhydrylazetidin-3-yl Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in the design of compounds targeting the central nervous system (CNS).[1] Its inherent conformational rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The benzhydryl moiety, on the other hand, is a well-established pharmacophore found in numerous CNS-active drugs, contributing to interactions with various receptors and transporters. The combination of these two structural features in the core molecule, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, presents a promising starting point for the development of novel therapeutics, particularly those targeting monoamine transporters. Compounds incorporating the azetidine scaffold have shown a diverse range of pharmacological activities, including potential as dopamine antagonists and for the treatment of CNS disorders.[2]

This guide provides a detailed exploration of the derivatization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, focusing on chemical transformations of the malonate ester group to generate a library of compounds for structure-activity relationship (SAR) studies. The primary therapeutic rationale for these derivatizations is the development of potent and selective dopamine reuptake inhibitors (DRIs). DRIs are a class of compounds that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, a mechanism relevant to the treatment of conditions such as ADHD and depression.[3]

Strategic Derivatization Pathways

The dimethyl malonate moiety at the C3 position of the azetidine ring offers a versatile handle for a variety of chemical modifications. The primary derivatization strategies discussed herein involve:

  • Mono-hydrolysis and Decarboxylation: Conversion of the dimethyl ester to a mono-acid, followed by decarboxylation to yield the corresponding acetic acid derivative. This serves as a key intermediate for subsequent amide coupling reactions.

  • Amide Synthesis: Coupling of the derived acetic acid with a diverse library of primary and secondary amines to explore the chemical space around the core scaffold.

  • Bioisosteric Replacement: Exploration of non-classical bioisosteres for the ester functionality to improve pharmacokinetic and pharmacodynamic properties.[4][5]

The following diagram illustrates the overall derivatization workflow:

G A Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate B 2-(1-Benzhydrylazetidin-3-yl)malonic acid A->B Mono-hydrolysis E Bioisosteric Replacements A->E Direct Modification / Bioisosteric Replacement C 2-(1-Benzhydrylazetidin-3-yl)acetic acid B->C Decarboxylation D Amide Library C->D Amide Coupling

Caption: Derivatization workflow for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

PART 1: Synthesis of Key Intermediates

Protocol 1.1: Mono-hydrolysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Rationale: Selective mono-hydrolysis of the dimethyl malonate is the first crucial step towards the synthesis of the corresponding acetic acid derivative. This reaction is typically performed under carefully controlled basic conditions to prevent complete hydrolysis to the dicarboxylic acid. A highly efficient method for the selective monohydrolysis of dialkyl malonates utilizes potassium hydroxide in a mixed solvent system at low temperatures.[6]

Materials:

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (1.0 eq) in THF or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of KOH (1.0-1.2 eq) in deionized water dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding 1 M HCl until the pH is acidic (pH ~3-4).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-Benzhydrylazetidin-3-yl)malonic acid mono-methyl ester. This intermediate can often be used in the next step without further purification.

Protocol 1.2: Decarboxylation to 2-(1-Benzhydrylazetidin-3-yl)acetic acid

Rationale: The Krapcho decarboxylation is a mild and efficient method for the dealkoxycarbonylation of malonic esters, particularly those with a β-electron-withdrawing group.[7][8] This reaction is typically carried out in a dipolar aprotic solvent with a salt at elevated temperatures and is advantageous as it avoids harsh acidic or basic conditions.[7][8]

Materials:

  • 2-(1-Benzhydrylazetidin-3-yl)malonic acid mono-methyl ester (from Protocol 1.1)

  • Lithium chloride (LiCl) or Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Toluene

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

Procedure:

  • To a round-bottom flask, add the crude 2-(1-Benzhydrylazetidin-3-yl)malonic acid mono-methyl ester (1.0 eq), LiCl or NaCl (1.5-2.0 eq), DMSO, and a small amount of water (1-2 eq).

  • Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(1-Benzhydrylazetidin-3-yl)acetic acid can be purified by column chromatography or recrystallization.

PART 2: Generation of a Diverse Amide Library

Protocol 2.1: Amide Coupling of 2-(1-Benzhydrylazetidin-3-yl)acetic acid

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The coupling of the synthesized acetic acid with a library of diverse amines allows for the exploration of structure-activity relationships. A common and effective method for amide coupling involves the use of a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).[9]

Materials:

  • 2-(1-Benzhydrylazetidin-3-yl)acetic acid (from Protocol 1.2)

  • A library of primary and secondary amines (1.1 eq per reaction)

  • EDC or HATU (1.2 eq)

  • HOBt (if using EDC, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Parallel synthesizer or individual reaction vials

Procedure for a single representative coupling:

  • In a reaction vial, dissolve 2-(1-Benzhydrylazetidin-3-yl)acetic acid (1.0 eq) in DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) (or HATU (1.2 eq)).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or preparative HPLC.

The following diagram illustrates the amide coupling workflow:

G cluster_0 Activation cluster_1 Coupling A 2-(1-Benzhydrylazetidin-3-yl)acetic acid C Activated Ester Intermediate A->C + B EDC/HOBt or HATU B->C + E Amide Derivative C->E + D Amine (R1R2NH) D->E +

Caption: Amide coupling workflow.

PART 3: Bioisosteric Replacement Strategies

Rationale: Bioisosterism is a powerful strategy in drug design to modulate physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[10] The ester groups of the parent malonate can be replaced with various bioisosteres to enhance metabolic stability and explore different interactions with the target protein.[11]

Examples of Ester Bioisosteres:

Original GroupBioisosteric ReplacementRationale for Replacement
Methyl Ester1,3,4-OxadiazoleIncreased metabolic stability against esterases.[11]
Methyl EsterTetrazoleImproved oral bioavailability and reduced metabolism.
Methyl EsterN-AcylsulfonamideMimics the hydrogen bonding properties of the ester carbonyl.

The synthesis of these bioisosteric replacements often requires multi-step synthetic routes starting from the core azetidine scaffold and will not be detailed here. However, researchers are encouraged to explore these avenues to broaden the chemical diversity of their compound library.

PART 4: Characterization of Derivatives

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compounds.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compounds.[14] LC-MS is a powerful tool for monitoring reaction progress and assessing purity.[14]

Representative Spectral Data (Predicted):

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H, Ar-H), 4.45 (s, 1H, CH(Ph)₂), 3.75 (s, 6H, 2 x OCH₃), 3.60-3.50 (m, 1H, CH-malonate), 3.40-3.30 (m, 2H, azetidine-CH₂), 3.10-3.00 (m, 2H, azetidine-CH₂).

  • 2-(1-Benzhydrylazetidin-3-yl)acetic acid:

    • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (COOH), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 76.0 (CH(Ph)₂), 55.0 (azetidine-CH₂), 35.0 (CH₂-COOH), 30.0 (azetidine-CH).

PART 5: Biological Evaluation

Protocol 5.1: In Vitro Dopamine Transporter (DAT) Binding Assay

Rationale: A radioligand binding assay is used to determine the affinity (Ki) of the synthesized compounds for the dopamine transporter.[15] [³H]WIN 35,428 is a commonly used radioligand for labeling the DAT.[16][17]

Materials:

  • Rat striatal membranes (prepared from fresh or frozen tissue)

  • [³H]WIN 35,428

  • Test compounds (synthesized derivatives)

  • GBR 12909 (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well plates, filter plates (GF/B or GF/C), cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Binding buffer

    • Test compound at various concentrations (e.g., 0.1 nM to 10 µM)

    • [³H]WIN 35,428 (at a concentration near its Kd, typically 1-5 nM)

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of GBR 12909 (e.g., 10 µM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a pre-soaked filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 5.2: In Vitro Dopamine Uptake Inhibition Assay

Rationale: This functional assay measures the potency (IC₅₀) of the compounds to inhibit the uptake of [³H]dopamine into cells expressing the DAT.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]Dopamine

  • Test compounds

  • Nomifensine (for non-specific uptake)

  • Uptake buffer

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate hDAT-expressing HEK293 cells in 96-well plates and grow to confluency.

  • Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.

    • Initiate uptake by adding [³H]dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]dopamine uptake.

Structure-Activity Relationship (SAR) Insights

The data generated from the biological evaluation of the synthesized library of derivatives will provide valuable insights into the SAR for this chemical series.

Key SAR Questions to Address:

  • What is the optimal size and nature of the R¹ and R² groups on the amide nitrogen for DAT affinity and selectivity?

  • Does the introduction of hydrogen bond donors or acceptors in the amide moiety enhance binding?

  • How do different bioisosteric replacements for the ester group affect potency and pharmacokinetic properties?

The following table provides a template for summarizing the SAR data:

Compound IDDAT Ki (nM)Selectivity vs. SERT/NET
Parent Acetic Acid -->10,000-
Amide 1 HPhenyle.g., 50e.g., 10-fold vs. SERT
Amide 2 HCyclohexyle.g., 150e.g., 5-fold vs. SERT
Amide 3 CH₃Phenyle.g., 75e.g., 8-fold vs. SERT
...............

Conclusion

The derivatization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate represents a promising avenue for the discovery of novel CNS-active compounds, particularly dopamine reuptake inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis of a diverse library of derivatives, their chemical characterization, and their biological evaluation. The systematic exploration of the chemical space around this privileged scaffold, guided by the principles of medicinal chemistry and robust biological assays, holds significant potential for the identification of new lead compounds for the treatment of various neurological and psychiatric disorders.

References

  • Krapcho, A. P. (1982). Synthetic applications of the Krapcho reaction. Synthesis, 1982(10), 805-822.
  • Callahan, J. F., & Burgess, L. E. (2012). The influence of bioisosteres in drug design: tactical applications to address developability problems. In Burger's medicinal chemistry and drug discovery (pp. 1-46). John Wiley & Sons, Inc.
  • Matecka, D., et al. (1996). [3H]WIN 35,428 binding to the dopamine uptake carrier. II. Effect of membrane fractionation procedure and freezing. Biochemical pharmacology, 51(4), 563-6.
  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. [Link]

  • Krapcho Decarboxylation. Grokipedia. [Link]

  • Czoty, P. W., et al. (2016). Translational In Vivo Assays in Behavioral Biology. Neuropsychopharmacology, 41(1), 3-23.
  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PubMed Central. [Link]

  • Krapcho Decarboxylation. Chem-Station Int. Ed.[Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. PubMed. [Link]

  • Advances in the Krapcho Decarboxylation. Scite.ai. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. PubMed. [Link]

  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. ScienceDirect. [Link]

  • The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Dopamine receptor binding in the corpus striatum of mammalian brain. National Institutes of Health. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. PubMed Central. [Link]

  • Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. MDPI. [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed. [Link]

  • A Liquid Chromatography Tandem Mass Spectrometry Method for the Simultaneous Estimation of the Dopamine Receptor Antagonist LE300 and Its N-methyl Metabolite in Plasma: Application to a Pharmacokinetic Study. MDPI. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • LC-ESI-MS-MS Method for Monitoring Dopamine, Serotonin and Their Metabolites in Brain Tissue. ResearchGate. [Link]

  • High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. PubMed Central. [Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • Synthesis and dopaminergic features of six novel 3-arylpiperidines. PubMed. [Link]

  • Automated Synthesis of a Library of Triazolated 1,2,5-Thiadiazepane 1,1-Dioxides via a Double aza-Michael Strategy. National Institutes of Health. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. PubMed Central. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][3][7][18] Thiadiazine Derivatives. PubMed. [Link]

Sources

Method

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

An Application Note for Drug Development Professionals Abstract This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This compound is a key intermediate in pharmaceutical synthesis, and its reliable quantification is critical for ensuring process control, purity assessment, and stability testing. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. All validation parameters were established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This protocol is designed for direct implementation in research, development, and quality control laboratories.

Introduction and Scientific Rationale

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS No. 1093758-71-4) is a complex organic molecule featuring a benzhydryl moiety, an azetidine ring, and a dimethyl malonate functional group.[4] Its structural characteristics, particularly the presence of two phenyl rings, provide a strong chromophore, making it an ideal candidate for quantification by UV-based spectrophotometric methods.

In the context of drug development, the purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure batch-to-batch consistency and to understand the compound's stability profile.

The choice of reverse-phase HPLC is predicated on the molecule's moderate polarity. A C18 column provides a nonpolar stationary phase that effectively retains the analyte through hydrophobic interactions with the benzhydryl group, while a polar mobile phase, such as an acetonitrile-water mixture, allows for controlled elution and excellent separation from potential impurities. This application note provides a complete protocol, from sample preparation to full method validation, establishing a trustworthy system for its intended purpose.[2]

Analytical Method Principle

The quantification is achieved by isocratic reverse-phase HPLC coupled with a UV detector. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation occurs on a C18 analytical column where the analyte is resolved from other potential components. The UV detector measures the absorbance of the analyte as it elutes from the column. The concentration of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is then determined by comparing the peak area of the sample to a calibration curve generated from reference standards of known concentrations.

Materials and Instrumentation

Reagents and Chemicals
  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Reference Standard: (Purity ≥98%)

  • Acetonitrile (MeCN): HPLC Grade or higher

  • Water: Deionized (DI) Water, 18.2 MΩ·cm, filtered through a 0.22 µm filter

  • Methanol (MeOH): HPLC Grade (for cleaning)

  • Phosphoric Acid: ACS Grade (for mobile phase modification, if necessary)

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler/Injector

    • Thermostatted Column Compartment

    • Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)

  • Analytical Balance: 4-decimal place readability (e.g., Mettler Toledo XS204)

  • pH Meter: For mobile phase preparation

  • Sonicator: For solvent degassing and sample dissolution

  • Volumetric Glassware: Class A

Detailed Experimental Protocols

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented below. The selection of a C18 column and an acetonitrile/water mobile phase is a common starting point for malonate esters.[5]

ParameterCondition
Analytical Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Standard and Sample Preparation

Causality: Accurate preparation of standards is the foundation of quantitative analysis. The diluent is chosen to match the mobile phase to prevent peak distortion.

4.2.1 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times.

4.2.2 Preparation of Calibration Standards (10-200 µg/mL)

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4.2.3 Preparation of Sample Solution (Target concentration: 100 µg/mL)

  • Accurately weigh a quantity of the test sample equivalent to 10 mg of the analyte into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

System Suitability Testing (SST)

Rationale: SST is performed before any analysis to ensure the chromatographic system is performing adequately.[6][7] This is a core component of a self-validating protocol.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a single standard solution (e.g., 100 µg/mL).

  • Calculate the system suitability parameters based on the results.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%
Analysis Procedure
  • Perform the System Suitability Test. If the criteria are met, proceed.

  • Inject a diluent blank to ensure no carryover or system contamination.

  • Inject each calibration standard in sequence from lowest to highest concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards. Perform a linear regression analysis.

  • Determine the concentration of the analyte in the sample solutions using the regression equation from the calibration curve.

Method Validation Protocol (per ICH Q2(R2))

The following section outlines the protocol for validating the analytical method to demonstrate its fitness for purpose.[2][3]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Initial Method Development Opt Method Optimization (Flow, Temp, Mobile Phase) Dev->Opt Refinement Protocol Validation Protocol Definition Opt->Protocol Finalized Method Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOD & LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Validated Validated Analytical Method Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Workflow for HPLC method development and validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Perform forced degradation studies on the analyte. Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The main analyte peak should be well-resolved from any degradation product peaks (Resolution > 2.0). Peak purity analysis (using a DAD) should confirm the homogeneity of the analyte peak.

Linearity and Range
  • Protocol: Analyze a series of at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression plot should be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Protocol: Determine the LOQ as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be estimated based on a signal-to-noise ratio of 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ should not exceed 10%.

Robustness
  • Protocol: Deliberately vary critical method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 ACN:H₂O)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the results should not significantly deviate from the nominal conditions.

Sample Analysis and Data Reporting Workflow

Analysis_Workflow Sample Receive Sample Prep Prepare Sample & Standards Sample->Prep SST Perform System Suitability Test (SST) Prep->SST SST->Prep SST Fail Analysis HPLC Analysis (Blank, Stds, Sample) SST->Analysis SST Pass Process Process Data (Integrate Peaks) Analysis->Process Calc Calculate Results (vs. Cal Curve) Process->Calc Report Generate Report Calc->Report

Caption: Standard workflow for sample analysis.

Alternative and Complementary Techniques

While HPLC-UV is the primary method for routine quantification, other techniques can provide valuable orthogonal information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly valuable for confirming the identity of the main peak and for identifying unknown impurities or degradation products. The fragmentation pattern of the parent molecule can provide structural elucidation.[8] Derivatization, if needed, can enhance sensitivity for certain malonates.[9]

  • Quantitative NMR (qNMR): A powerful primary method for determining the purity or assay of a reference standard without requiring a pre-existing, characterized standard. It provides a direct measure of the analyte against a certified internal standard.[10]

  • Gas Chromatography (GC): Generally unsuitable for a molecule of this size and complexity due to its low volatility and potential for thermal degradation in the injection port.[11] However, GC could be used to quantify residual volatile solvents used in the synthesis process.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the intended purpose of quantifying Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. The method is specific, linear, accurate, precise, and robust over the specified range. The detailed protocols for both analysis and validation provide a comprehensive guide for implementation in a regulated pharmaceutical laboratory, ensuring reliable data to support drug development activities.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • SIELC Technologies. (2018). Dimethyl malonate. Available at: [Link]

  • NMR Spectra of New Compounds. (n.d.). Supporting Information for Assembling of P-Chiral Aminophosphine-Phosphite Ligands in Pd-Catalyzed Asymmetric Allylic Substitution. Available at: [Link]

  • Abe, T., et al. (2010). Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

  • Wiley-VCH GmbH. (2025). Dimethyl malonate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • MDPI. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Available at: [Link]

  • ResearchGate. (2020). (PDF) Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Available at: [Link]

  • PubMed. (2019). Identification and quantification of dimethyl acetals from plasmalogenic lipids in lamb intramuscular fat under different derivatization procedures. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-(3-oxo-2-pentyl) cyclopentyl dimethyl malonate.
  • Wikipedia. (n.d.). Dimethyl malonate. Available at: [Link]

  • ResearchGate. (2015). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Available at: [Link]

  • National Institutes of Health. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]

Sources

Application

Application Notes and Protocols: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate as a Putative Chemical Probe for the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Tool for Serotonergic Research The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family, pla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Tool for Serotonergic Research

The serotonin transporter (SERT), a key member of the solute carrier 6 (SLC6) family, plays a critical role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[1] Its dysfunction is implicated in a range of neuropsychiatric disorders, including depression and anxiety, making it a primary target for many antidepressant medications.[2][3] The development of selective chemical probes for SERT is crucial for elucidating its complex biology and for the discovery of novel therapeutics.[4]

This document provides a comprehensive guide to the characterization and application of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate as a putative chemical probe for the human serotonin transporter (hSERT). The presence of the benzhydryl moiety, a common pharmacophore in monoamine transporter ligands, suggests a potential interaction with SERT, DAT, or NET. This guide is structured to lead a researcher through the necessary steps to validate this compound as a potent and selective chemical probe for SERT.

Physicochemical Properties of the Compound

PropertyValue
Compound Name Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
CAS Number 1093758-71-4
Molecular Formula C21H23NO4
Molecular Weight 353.41 g/mol
Storage Sealed in dry, 2-8°C

Hypothesized Mechanism of Action

It is hypothesized that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate acts as a competitive inhibitor at the central substrate-binding site of SERT. By occupying this site, the compound would block the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration and duration of serotonin in the synaptic cleft. This proposed mechanism is consistent with the action of many selective serotonin reuptake inhibitors (SSRIs).[1]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal SERT SERT Vesicle 5-HT SERT->Vesicle Reuptake 5HT Serotonin Vesicle->5HT Release Receptor 5-HT Receptor 5HT->Receptor Binding Probe Putative Probe Probe->SERT Inhibition

Caption: Hypothesized mechanism of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate as a SERT inhibitor.

Application Notes: The Imperative of Rigorous Probe Validation

For Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, the validation workflow should focus on three key areas:

  • Potency at SERT: Determining the affinity and functional inhibition of the compound at the human serotonin transporter.

  • Selectivity Profile: Assessing the compound's activity at related monoamine transporters (DAT and NET) and other potential off-targets.

  • Cellular Activity: Confirming that the compound can engage and inhibit SERT in a cellular environment.

The following protocols provide detailed methodologies for conducting these critical validation experiments.

Experimental Protocols

Protocol 1: In Vitro Characterization of Binding Affinity to hSERT via Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the test compound for hSERT expressed in HEK293 cell membranes.[6][7]

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail)

  • Assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand: [3H]Citalopram or [125I]RTI-55

  • Non-specific binding control: Paroxetine (10 µM)

  • Test compound: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, dissolved in DMSO

  • 96-well plates

  • Glass fiber filters (GF/C, pre-soaked in 0.3% PEI)

  • Scintillation cocktail

  • MicroBeta counter

Workflow Diagram:

A Prepare hSERT-expressing HEK293 cell membranes B Add membranes, radioligand, and test compound to 96-well plate A->B C Incubate at 30°C for 60 minutes B->C D Rapidly filtrate to separate bound and free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity using a scintillation counter E->F G Calculate Ki from IC50 using Cheng-Prusoff equation F->G

Caption: Workflow for the hSERT radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize hSERT-HEK293 cells in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay binding buffer. Determine the protein concentration using a BCA assay.[7]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of cell membranes (e.g., 10-20 µg protein)

    • 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle (for total binding) or 10 µM Paroxetine (for non-specific binding).

    • 50 µL of radioligand at a concentration near its Kd (e.g., 1-2 nM [3H]Citalopram).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a MicroBeta counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Characterization of hSERT Inhibition via [3H]Serotonin Uptake Assay

This protocol measures the functional inhibition of hSERT by the test compound in intact cells.[8][9]

Materials:

  • HEK293 cells stably expressing hSERT, plated in 96-well plates

  • Krebs-Ringer's-HEPES (KRH) buffer

  • [3H]Serotonin

  • Non-specific uptake control: Paroxetine (10 µM)

  • Test compound: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, dissolved in DMSO

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

A Plate hSERT-HEK293 cells in a 96-well plate B Pre-incubate cells with test compound or control A->B C Add [3H]Serotonin and incubate for a short period (e.g., 10 min) B->C D Terminate uptake by washing with ice-cold buffer C->D E Lyse cells and add scintillation fluid D->E F Measure radioactivity E->F G Calculate IC50 from concentration-response curve F->G

Caption: Workflow for the [3H]Serotonin uptake inhibition assay.

Procedure:

  • Cell Culture: Plate hSERT-HEK293 cells in a 96-well plate and grow to near confluence.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compound at various concentrations for 10-20 minutes at 37°C.

    • Add [3H]Serotonin (e.g., 10-20 nM) to initiate the uptake.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Detection:

    • Lyse the cells with 1% SDS.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Determine specific uptake by subtracting the counts in the presence of 10 µM Paroxetine.

  • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

  • Calculate the IC50 value from the resulting concentration-response curve using non-linear regression.

Protocol 3: Assessing Selectivity against Other Monoamine Transporters and Off-Targets

To be a useful chemical probe for SERT, the compound must exhibit high selectivity over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Procedure:

  • DAT and NET Binding and Uptake Assays: Repeat the radioligand binding and uptake assays described in Protocols 1 and 2 using cell lines stably expressing hDAT and hNET.

    • For hDAT, a common radioligand is [3H]WIN 35,428, with cocaine or GBR12909 as the non-specific control. The uptake substrate is [3H]Dopamine.

    • For hNET, a common radioligand is [3H]Nisoxetine, with desipramine as the non-specific control. The uptake substrate is [3H]Norepinephrine.

  • Monoamine Oxidase (MAO) Inhibition Assay: Since MAO-A and MAO-B are involved in serotonin metabolism, it is prudent to assess any inhibitory activity of the test compound on these enzymes. Commercially available kits can be used for this purpose, which typically measure the production of a fluorescent or colorimetric product.[10][11]

Data Presentation and Interpretation

The results from the validation assays should be summarized in a clear and concise manner to allow for an informed decision on the suitability of the compound as a chemical probe.

Table of (Hypothetical) Validation Data:

AssayTargetResult (Mean ± SEM)
Binding Affinity (Ki) hSERT5.2 ± 0.7 nM
hDAT850 ± 95 nM
hNET1240 ± 150 nM
Functional Inhibition (IC50) hSERT15.8 ± 2.1 nM
hDAT> 10,000 nM
hNET> 10,000 nM
MAO Inhibition (IC50) MAO-A> 10,000 nM
MAO-B> 10,000 nM

Interpretation:

A high-quality chemical probe for SERT should exhibit:

  • High Potency: A Ki and/or IC50 value in the low nanomolar range (ideally <100 nM).

  • High Selectivity: At least a 100-fold selectivity for SERT over DAT and NET. The compound should also be inactive against other relevant targets, such as MAO.

Based on the hypothetical data above, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate would be considered a potent and highly selective chemical probe for the serotonin transporter, suitable for use in further biological investigations.

References

  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Boning, J. A., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Gould, T. D. (2024). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain.
  • Coleman, J. A., et al. (2016). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Henry, L. K., et al. (2010). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PubMed Central.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Coleman, J. A., et al. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. PubMed Central.
  • Kristensen, A. S., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Coleman, J. A., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central.
  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals.
  • Ramamoorthy, S., et al. (1998). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. PubMed Central.
  • Sitte, H. H., et al. (2001). A, saturation uptake curves of [ 3 H]5-HT and PCA in HEK293 cells that...
  • Zhou, F. M., et al. (2012). A Rhodamine-Labeled Citalopram Analogue as a High-Affinity Fluorescent Probe for the Serotonin Transporter. PubMed Central.
  • Mendez-David, I., et al. (2017). 5-HT level in HEK-293 cells Serotonin levels were measured in HEK-293...
  • Javitch, J. A., et al. (2024). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. PubMed.
  • Sitte, H. H., et al. (2024). Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain. PubMed Central.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Steinkellner, T., et al. (2014). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. PubMed Central.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Yue, L., et al. (2024). Development of a Fluorescent Probe with High Selectivity based on Thiol-ene Click Nucleophilic Cascade Reactions for Delving into the Action Mechanism of Serotonin in Depression. PubMed.
  • Schooler, J. D., & Kanner, B. I. (2001). Time course of [ 3 H]5-HT and [ 3 H]MPP uptake in HEK 293 cells stably...
  • European Federation for Medicinal Chemistry. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 1), F373-F374.
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Müller, S., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central.
  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Khan, I., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Dong, C., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(17).
  • Frye, S. V. (2013). Target validation using chemical probes.
  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central.
  • PubChem. (n.d.). Dimethyl 2-(3-methylbutylidene)malonate. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Dimethyl malonate (FDB008118). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Phased Approach to Efficacy Testing of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate as a Novel Neuroprotective Agent

Preamble: Navigating the Unknown The compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a novel chemical entity with limited to no publicly available data. Its structural motifs, including a benzhydryl group and...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Unknown

The compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a novel chemical entity with limited to no publicly available data. Its structural motifs, including a benzhydryl group and an azetidine core, suggest potential bioactivity within the central nervous system (CNS). Furthermore, the malonate ester component is structurally related to dimethyl malonate (DMM), a known cell-permeable competitive inhibitor of succinate dehydrogenase (SDH), an enzyme implicated in mitochondrial function and oxidative stress.[1][2][3] This guide, therefore, proposes a comprehensive, phased experimental plan built on the hypothesis that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (hereafter referred to as "the Compound") acts as a neuroprotective agent, potentially through the modulation of mitochondrial bioenergetics and reduction of oxidative stress. This document provides the strategic logic and detailed protocols to systematically evaluate its therapeutic potential from initial in vitro characterization to in vivo proof-of-concept.

Phase 1: Foundational In Vitro Characterization

The journey from a novel compound to a potential therapeutic begins with understanding its fundamental properties and its effects on a cellular level. This initial phase is designed to establish a baseline of activity, identify a potential mechanism of action, and determine a safe therapeutic window for further studies.[4][5]

Physicochemical Properties and Stability

Rationale: Before any biological testing, it is crucial to understand the compound's solubility and stability in relevant assay media. This ensures that observed effects are due to the compound itself and not a result of precipitation or degradation.

Protocol: Solubility and Stability Assessment

  • Solubility: Prepare a 10 mM stock solution of the Compound in 100% DMSO. Serially dilute this stock into aqueous buffers (e.g., PBS, cell culture media) to determine the maximum soluble concentration. Visual inspection for precipitation and light scattering measurements can be used for assessment.

  • Stability: Incubate the Compound at its working concentration in cell culture media at 37°C. At various time points (e.g., 0, 2, 8, 24 hours), analyze the media using HPLC to quantify the amount of intact Compound remaining.

Cytotoxicity Profiling

Rationale: Determining the concentration at which the Compound becomes toxic to cells is essential for designing subsequent efficacy assays. This establishes a "therapeutic window"—a range of concentrations that are non-toxic and can be tested for beneficial effects. A variety of assays measuring different aspects of cell health should be employed.[6][7]

Protocol: Multi-Parametric Cytotoxicity Assay

  • Cell Line: Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) for initial screening.

  • Treatment: Plate cells in 96-well plates and treat with a broad range of concentrations of the Compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.

  • Viability Assessment:

    • Metabolic Activity: Use a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP quantification assay (e.g., CellTiter-Glo®) to measure metabolic function.[6]

    • Membrane Integrity: Use a lactate dehydrogenase (LDH) release assay to measure cell membrane damage.[6][8]

  • Data Analysis: Plot cell viability against Compound concentration to determine the CC50 (50% cytotoxic concentration). Subsequent experiments should use concentrations well below the CC50.

Assay TypeEndpoint MeasuredTypical Output
ATP Quantification Metabolic activity of viable cellsLuminescence
LDH Release Plasma membrane damageAbsorbance
Resazurin Reduction Cellular reducing capacityFluorescence
Table 1: Key Assays for Initial Cytotoxicity Screening.
Target Engagement: Succinate Dehydrogenase (SDH) Inhibition

Rationale: Based on the structural similarity to dimethyl malonate, a primary hypothesis is that the Compound inhibits SDH. Directly testing this interaction is a critical first step in elucidating its mechanism of action.[1][3]

Protocol: SDH Activity Assay

  • Source of Enzyme: Use isolated mitochondria from rat brain or a commercially available SDH assay kit.

  • Assay Principle: Measure the reduction of a substrate (e.g., 2,6-dichlorophenolindophenol) by SDH in the presence of succinate. The rate of color change is proportional to enzyme activity.

  • Procedure:

    • Pre-incubate the isolated mitochondria or purified enzyme with varying concentrations of the Compound.

    • Initiate the reaction by adding succinate.

    • Monitor the absorbance change over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration and plot against the Compound concentration to determine the IC50 (50% inhibitory concentration).[9]

Phase 2: In Vitro Efficacy in a Disease-Relevant Context

With a confirmed non-toxic concentration range and evidence of target engagement, the next phase is to assess whether the Compound can protect neurons from a disease-relevant insult. Models of neurodegeneration often involve inducing oxidative stress or mitochondrial dysfunction.[10][11]

Neuroprotection Against Oxidative Stress

Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases. This experiment will test if the Compound can protect neuronal cells from death induced by a known neurotoxin that acts via mitochondrial impairment.

Protocol: Neuroprotection Assay using an MPP+ Model

  • Cell Model: Differentiated SH-SY5Y cells or primary cortical neurons are suitable models.

  • Procedure:

    • Pre-treat cells with non-toxic concentrations of the Compound for 2-4 hours.

    • Introduce a neurotoxin, such as MPP+ (a mitochondrial complex I inhibitor that induces Parkinson's-like pathology), to induce cell stress.

    • Co-incubate for 24 hours.

  • Endpoints:

    • Cell Viability: Measure cell viability using an ATP-based assay as described in Phase 1.[12]

    • Apoptosis: Quantify apoptosis by measuring caspase-3/7 activity or using imaging-based assays like Annexin V staining.[6][13]

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

  • Data Analysis: Compare the outcomes in cells treated with MPP+ alone versus those pre-treated with the Compound. A significant increase in viability and a decrease in apoptosis/ROS levels would indicate a neuroprotective effect.

G cluster_endpoints Endpoint Analysis Start Plate Neuronal Cells Pretreat Pre-treat with The Compound Start->Pretreat Induce Induce Stress (e.g., MPP+) Pretreat->Induce Incubate Incubate 24h Induce->Incubate Viability Cell Viability (ATP Assay) Incubate->Viability Measure Apoptosis Apoptosis (Caspase Assay) Incubate->Apoptosis Measure ROS Oxidative Stress (DCFDA Assay) Incubate->ROS Measure

Phase 3: Preclinical In Vivo Evaluation

Positive in vitro data provides the justification for moving into more complex and resource-intensive in vivo models. This phase aims to assess the Compound's pharmacokinetics, safety, and efficacy in a living organism.

Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration

Rationale: For a CNS-targeted drug, it is imperative to demonstrate that it can be absorbed, distributed to the brain, and persist at therapeutic concentrations without being rapidly metabolized or excreted.[14] Assessing blood-brain barrier penetration is a critical step.[15][16][17]

Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.[18][19]

  • Administration: Administer the Compound via a relevant route (e.g., intravenous for initial characterization, oral or intraperitoneal for screening).

  • Sample Collection: At multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood and brain tissue samples.[20]

  • Analysis:

    • Quantify the concentration of the Compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and AUC (area under the curve).

    • Determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) to assess BBB penetration.[21] A Kp,uu value greater than 0.3 is often considered indicative of good human brain exposure.[16]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity
Tmax Time at which Cmax is reachedIndicates rate of absorption
AUC Total drug exposure over timeOverall measure of bioavailability
Kp,uu Unbound brain-to-plasma concentration ratioKey indicator of BBB penetration
Table 2: Essential Pharmacokinetic Parameters for CNS Drug Candidates.
In Vivo Efficacy in a Neurotoxin-Based Animal Model

Rationale: The final step in this preclinical evaluation is to determine if the Compound can exert a therapeutic effect in an animal model that recapitulates key features of a neurodegenerative disease. Neurotoxin-based models are well-established for this purpose.[22][23][24]

Protocol: MPTP Mouse Model of Parkinson's Disease

  • Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used as it causes selective loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[22][25][26]

  • Study Design:

    • Groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Compound (at one or more doses).

    • Dosing Regimen: Administer the Compound to the treatment group for a set period before and during MPTP administration.

    • MPTP Administration: Administer MPTP (e.g., via intraperitoneal injection) to induce the lesion.

  • Endpoint Assessments:

    • Behavioral Testing: A few weeks post-lesion, assess motor function using tests like the rotarod test (for motor coordination) and the pole test (for bradykinesia).[24]

    • Neurochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue. Use HPLC to measure levels of dopamine and its metabolites in the striatum.

    • Histological Analysis: Perform immunohistochemistry on brain sections to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.

  • Self-Validation and Trustworthiness: A successful outcome requires a statistically significant improvement in behavioral performance, a sparing of striatal dopamine levels, and a reduction in dopaminergic neuron loss in the Compound-treated group compared to the MPTP + Vehicle group. The inclusion of a vehicle-only control group ensures that the Compound itself does not cause adverse effects.

Conclusion and Forward Path

This structured, multi-phased approach provides a robust framework for evaluating the efficacy of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Each phase builds upon the last, from fundamental cellular effects to whole-animal therapeutic benefit, ensuring that decisions to advance the Compound are based on a solid foundation of scientific evidence. Positive results across these studies would provide a strong rationale for initiating more extensive preclinical toxicology studies and eventual Investigational New Drug (IND)-enabling research.[14]

References

  • Animal Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]

  • Strategies to assess blood-brain barrier penetration. PubMed. [Link]

  • Neuronal Cell viability and cytotoxicity assays. Ncardia. [Link]

  • The Power of In Vitro Assays in Immuno-Oncology. Pharmaceutical Technology. [Link]

  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease. [Link]

  • Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. PubMed Central. [Link]

  • View of Animal Models of Parkinson’s Disease. Exon Publications. [Link]

  • Cell death assays for neurodegenerative disease drug discovery. PubMed Central. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Detection of Cell Death in Neuronal Cultures. Springer Nature Experiments. [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PubMed Central. [Link]

  • Translatability of in vitro potency to clinical efficacious exposure: a retrospective analysis of FDA-approved targeted small molecule oncology drugs. National Institutes of Health. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Strategies to assess blood-brain barrier penetration. ResearchGate. [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling. Axion BioSystems. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. OUCI. [Link]

  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. PubMed Central. [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • In silico methods to assess CNS penetration of small molecules. ACS Publications. [Link]

  • Balancing Blood Sample Volume with 3Rs: Implementation and Best Practices for Small Molecule Toxicokinetic Assessments in Rats. ILAR Journal. [Link]

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion BioSystems. [Link]

  • Murine Pharmacokinetic Studies. PubMed Central. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Optimize Your Studies: Key Considerations with Mouse Neurological Models. The Jackson Laboratory. [Link]

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. [Link]

  • Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component. University of Naples Federico II Institutional Repository. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. PubMed Central. [Link]

  • Dimethyl Malonate Slows Succinate Accumulation and Preserves Cardiac Function in a Swine Model of Hemorrhagic Shock. PubMed Central. [Link]

  • Dimethyl 2-(4-methylbenzylidene)malonate. PubMed Central. [Link]

  • Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice. PubMed Central. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Welcome to the dedicated technical support guide for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS No. 1093758-71-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS No. 1093758-71-4). This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your product yield and purity.

I. Overview of the Synthesis

The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is typically achieved via a nucleophilic substitution reaction. This involves the alkylation of a dimethyl malonate enolate with a 1-benzhydrylazetidine moiety bearing a suitable leaving group at the 3-position. The most common and effective precursor for this reaction is a sulfonate ester of 1-benzhydrylazetidin-3-ol, such as the mesylate or tosylate, or an iodo-substituted azetidine.

The general reaction scheme is as follows:

Reaction_Scheme malonate Dimethyl Malonate reaction_center + malonate->reaction_center azetidine 1-Benzhydryl-3-(leaving group)azetidine (e.g., OMs, OTs, I) azetidine->reaction_center base Base (e.g., NaH, K2CO3) base->reaction_center Solvent (e.g., DMF, THF) product Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate salt Salt Byproduct reaction_center->product reaction_center->salt

Caption: General reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Poor Quality of the Azetidine Precursor: The leaving group on the 1-benzhydrylazetidine precursor may be of poor quality or may have degraded. Ensure that your 1-benzhydryl-3-mesyloxyazetidine (or equivalent) is freshly prepared or has been stored under anhydrous conditions.

  • Inefficient Deprotonation of Dimethyl Malonate: The base used may not be strong enough or may be of poor quality. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. Ensure it is fresh and handled under an inert atmosphere.

  • Side Reactions: Competing elimination reactions can be a significant issue, leading to the formation of 1-benzhydryl-azetidine-3-ene. This is more prevalent with sterically hindered bases or at elevated temperatures.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF or THF are generally preferred. The reaction temperature should be carefully controlled to balance the rate of reaction against the rate of side reactions.

Q2: I am observing a significant amount of dialkylated product. How can I improve selectivity for monoalkylation?

A2: Dialkylation is a classic side reaction in malonic ester synthesis.[1][2][3] The mono-alkylated product still has an acidic proton and can be deprotonated and react with another molecule of the azetidine electrophile. To favor mono-alkylation:

  • Stoichiometry: Use a slight excess of dimethyl malonate (1.1 to 1.5 equivalents) relative to the azetidine precursor. This ensures the electrophile is more likely to encounter the enolate of dimethyl malonate rather than the enolate of the mono-alkylated product.

  • Controlled Addition: Add the azetidine precursor slowly to the pre-formed malonate enolate solution. This maintains a low concentration of the electrophile, further favoring the initial mono-alkylation.

Q3: My purification by column chromatography is difficult, and the product seems to co-elute with impurities.

A3: This is a common challenge. The benzhydryl group imparts significant non-polarity to the molecule, which can lead to similar retention factors for the product and certain impurities.

  • Optimize Chromatography Conditions: Experiment with different solvent systems. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can improve separation.

  • Alternative Purification: If chromatography is ineffective, consider trituration or crystallization. The product is often an oil that may be induced to crystallize from a suitable solvent system like diisopropyl ether or a hexane/ethyl acetate mixture.[4]

  • Aqueous Work-up: A thorough aqueous work-up can help remove some polar impurities before chromatography. Washing the organic layer with a mild acid, then a base, and finally brine can be effective.

III. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to improving your synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents.Ensure dimethyl malonate is pure and the base (e.g., NaH) is fresh. The azetidine precursor with its leaving group should be of high quality.
Incomplete deprotonation.Use a sufficiently strong base like NaH. Allow enough time for the enolate to form before adding the azetidine precursor.
Poor leaving group.Mesylates (-OMs) are generally good leaving groups for this reaction.[4] If using a tosylate (-OTs), the reaction may require more forcing conditions. An iodide leaving group is also very effective.
Significant Byproduct Formation Dialkylation: (See FAQ 2)Use an excess of dimethyl malonate and add the azetidine precursor slowly.
Elimination: Formation of 1-benzhydryl-azetidine-3-ene.Use a non-hindered base. Keep the reaction temperature as low as feasible to favor SN2 over E2.
Hydrolysis: Hydrolysis of the ester groups.Ensure all reagents and solvents are anhydrous. Use a dry, inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Co-eluting impurities.Optimize column chromatography with different solvent systems. Consider alternative purification methods like crystallization or trituration.[4]
Product instability.The azetidine ring can be sensitive to strong acids or bases. Ensure work-up and purification conditions are mild.

IV. Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 1-Benzhydryl-3-mesyloxyazetidine (Precursor)

This protocol is adapted from established procedures for the mesylation of 1-benzhydrylazetidin-3-ol.[4]

  • Preparation: To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash successively with cold water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzhydryl-3-mesyloxyazetidine. This product is often used in the next step without further purification.

Protocol 2: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

This is a general protocol for the alkylation of dimethyl malonate.

  • Enolate Formation: Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF or THF. Cool the suspension to 0 °C. Add dimethyl malonate (1.5 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium dimethyl malonate solution back to 0 °C. Add a solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq.) in a minimal amount of anhydrous DMF or THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, but this may also increase the formation of elimination byproducts. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Troubleshooting_Workflow start Low Yield of Target Compound check_precursor Is the azetidine precursor pure? start->check_precursor check_reaction Are side products observed? check_precursor->check_reaction Yes remake_precursor Remake or purify the azetidine precursor. check_precursor->remake_precursor No check_purification Is purification difficult? check_reaction->check_purification No major side products optimize_stoichiometry Adjust stoichiometry: Use excess dimethyl malonate. check_reaction->optimize_stoichiometry Dialkylation control_temp Lower reaction temperature to minimize elimination. check_reaction->control_temp Elimination optimize_chromatography Optimize chromatography solvent system. check_purification->optimize_chromatography Yes success Improved Yield check_purification->success No remake_precursor->start Re-run reaction optimize_stoichiometry->success change_base Use a less hindered base. control_temp->change_base change_base->success try_crystallization Attempt crystallization or trituration. optimize_chromatography->try_crystallization try_crystallization->success

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Welcome to the technical support center for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: Low Yield of the Final Product

Q1: I am experiencing a significantly lower than expected yield of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can often be attributed to several factors, primarily related to the alkylation of dimethyl malonate. The key challenges are ensuring the complete formation of the malonate enolate and preventing side reactions.

Root Causes and Solutions:

  • Incomplete Deprotonation of Dimethyl Malonate: The acidity of the α-hydrogen in dimethyl malonate is crucial for the reaction to proceed. Incomplete deprotonation leads to unreacted starting material and subsequent low yields.

    • Solution: Employ a strong, non-nucleophilic base to ensure complete formation of the malonate carbanion. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a standard and effective choice. Ensure the NaH is fresh and the solvent is rigorously dried to prevent quenching of the base.[1]

  • Dialkylation of Dimethyl Malonate: A common side reaction is the further alkylation of the desired mono-alkylated product.[1] The mono-alkylated product still possesses an acidic proton, which can be deprotonated and react with another molecule of the electrophile.

    • Solution: To favor mono-alkylation, use a slight excess of dimethyl malonate relative to the base and the azetidine electrophile.[1] This stoichiometric adjustment increases the probability of the electrophile reacting with the starting malonate. Monitoring the reaction progress by TLC or GC is crucial to stop the reaction once the starting electrophile is consumed, preventing further reaction.[1]

  • Elimination Side Reactions: If using a leaving group on the azetidine ring that is susceptible to elimination (e.g., a tosylate on a sterically hindered carbon), an E2 elimination can compete with the desired SN2 substitution, particularly with stronger or bulkier bases.[1]

    • Solution: Optimize the choice of leaving group and base. A good leaving group like a tosylate is generally effective. Using a less sterically hindered base can also minimize elimination.

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the dimethyl malonate ester groups, especially under basic conditions, forming the corresponding carboxylate which is unreactive in the alkylation.[1][2]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

Issue 2: Difficulty in Product Purification

Q2: I am struggling to purify the final product. Column chromatography is not providing clean separation from byproducts. What are my options?

A2: Purification challenges often stem from the presence of closely related byproducts, such as the dialkylated malonate or unreacted starting materials with similar polarities to the desired product.

Troubleshooting Purification:

  • Close Polarity of Byproducts: The dialkylated malonate can have a very similar Rf value to the mono-alkylated product, making separation by standard column chromatography difficult.[1]

    • Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Using high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.

    • Solution 2: Chemical Treatment: If the major impurity is unreacted dimethyl malonate, it can sometimes be removed by a careful aqueous wash. However, this risks hydrolysis of the product ester groups.

    • Solution 3: Crystallization: If the product is a solid, attempting crystallization from a suitable solvent system can be an effective purification method. Hexane or a mixture of hexane and ethyl acetate can sometimes induce crystallization.[3]

  • Presence of Non-polar Impurities: Unreacted benzhydryl-containing starting materials can also be a purification challenge.

    • Solution: A biphasic workup with an acidic aqueous wash (e.g., dilute HCl) can help remove basic impurities. Ensure the desired product is stable to these conditions.

Issue 3: Unexpected Side Reactions Involving the Azetidine Ring

Q3: I have identified byproducts that suggest the azetidine ring is reacting in an unintended way. What could be happening?

A3: The four-membered azetidine ring is strained and can undergo ring-opening reactions under certain conditions, especially in the presence of strong nucleophiles or under harsh reaction conditions.[4]

Potential Azetidine-Related Side Reactions:

  • Ring Opening: Strong nucleophiles, including the malonate enolate under certain conditions, could potentially attack one of the ring carbons, leading to ring cleavage. This is more likely if the reaction temperature is too high or if there are activating groups on the ring.

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the alkylation step.[1] Avoid prolonged reaction times and monitor the reaction closely.

  • Elimination to Form an Alkene: If there is a suitable leaving group on the azetidine ring and a proton on an adjacent carbon, elimination to form a cyclobutene derivative is a possibility, though less common for simple substituted azetidines.

    • Solution: Careful selection of the leaving group and reaction conditions is key. A mesylate or tosylate at the 3-position is a common and generally effective strategy.

Visualizing the Reaction and Key Side Reaction

To better understand the desired reaction pathway and the common dialkylation side reaction, the following diagram illustrates the process.

G DM Dimethyl Malonate Enolate Malonate Enolate DM->Enolate Deprotonation Base Base (e.g., NaH) Base->Enolate Dialkylated Dialkylated Product (Side Product) Base->Dialkylated Product Dimethyl 2-(1-benzhydryl- azetidin-3-yl)malonate (Desired Product) Enolate->Product SN2 Attack Azetidine 1-Benzhydryl-3-X-azetidine (X = Leaving Group) Azetidine->Product Azetidine->Dialkylated Product->Dialkylated Further Deprotonation & Alkylation

Caption: Desired synthesis pathway and the competing dialkylation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group to have on the 3-position of the azetidine ring for this synthesis?

A1: A tosylate (OTs) or mesylate (OMs) group is typically an excellent choice for the leaving group on the 3-position of the azetidine ring. These are good leaving groups for SN2 reactions and can be readily prepared from the corresponding 1-benzhydrylazetidin-3-ol.[5] Halides like bromide or iodide can also be used, but tosylates and mesylates often give cleaner reactions and higher yields.

Q2: Can I use a different malonic ester, such as diethyl malonate?

A2: Yes, other dialkyl malonates like diethyl malonate can be used.[6] The choice between dimethyl and diethyl malonate often comes down to factors like the boiling point of the final product (for purification by distillation) and the potential for transesterification if other ester groups are present in the molecule. Generally, their reactivity in this type of alkylation is comparable.

Q3: What are the recommended conditions for monitoring the reaction by Thin Layer Chromatography (TLC)?

A3: A common mobile phase for monitoring this reaction by TLC is a mixture of ethyl acetate and hexanes. A starting point could be a 20-30% ethyl acetate in hexanes mixture. The exact ratio may need to be optimized based on the specific starting materials and product. Visualization can be achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.[7]

Q4: Are there alternative synthetic routes to Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate?

A4: While the alkylation of dimethyl malonate with a 3-substituted 1-benzhydrylazetidine is a common approach, alternative strategies could involve building the azetidine ring with the malonate moiety already attached to a precursor. For instance, intramolecular cyclization of a suitably functionalized acyclic amine is a fundamental approach to forming azetidine rings.[8] However, for this specific target molecule, the described alkylation is generally the most direct route.

Experimental Protocol: Mono-alkylation of Dimethyl Malonate

This protocol provides a general procedure for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, with considerations to minimize side reactions.

Step Procedure Key Considerations
1. Preparation Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.Ensure all glassware is scrupulously dry.
2. Base Addition Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirring solvent at 0 °C.NaH is highly reactive; handle with care. The mineral oil can be washed away with dry hexanes before use if desired.
3. Malonate Addition Slowly add dimethyl malonate (1.2 equivalents) dropwise to the NaH suspension at 0 °C.The addition is exothermic. Maintain the temperature at 0 °C to control the reaction.
4. Enolate Formation Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.Complete formation of the enolate is critical for high yield.
5. Alkylation Cool the reaction mixture back to 0 °C and add a solution of 1-benzhydryl-3-tosyloxyazetidine (1.0 equivalent) in anhydrous DMF dropwise.A slow addition helps to control the reaction temperature and minimize side reactions.
6. Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours.Monitor the reaction progress by TLC or GC to determine completion.[1]
7. Quenching Once the reaction is complete, cool the flask to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).Quenching should be done slowly and carefully as unreacted NaH will react vigorously with water.
8. Workup Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.A thorough workup is necessary to remove DMF and inorganic salts.
9. Purification Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.Careful selection of the solvent system is key for separating the product from byproducts.[7]
References
  • Chatterjee, A., & Sen, B. K. (1973). Synthesis of Azetidines. Synthesis, 1973(03), 153-156.
  • Di Mola, A., Filosa, R., & Massa, A. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)
  • Okutani, T., et al. (1974). Synthesis of Azetidine Derivatives. Chemical & Pharmaceutical Bulletin, 22(7), 1490-1496.
  • BenchChem. (2025).
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem Technical Support.
  • Suzuki, T., et al. (1975). U.S. Patent No. 3,929,765. Washington, DC: U.S.
  • Al-Zoubi, R. M., & Marion, O. (2015). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 5(1), 1-22.
  • BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols. BenchChem Technical Support.
  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

  • Beilstein, F. K. (1967). Beilsteins Handbuch der Organischen Chemie. Springer-Verlag.
  • Wolfe, J. P., & Rossi, R. A. (1997). Palladium-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Alkenyl-Alkylation. Journal of the American Chemical Society, 119(37), 8753-8763.
  • Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. Retrieved from [Link]

  • Gaunt, M. J., et al. (2018). Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination for the Synthesis of Functionalized Azetidines.
  • Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • ResearchGate. (n.d.). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Retrieved from [Link]

Sources

Troubleshooting

"troubleshooting purification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate"

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purificati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this key synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles behind common issues, providing you with the expert insights needed to resolve them effectively.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems observed in the laboratory during the purification of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Question 1: My final product yield is low, and the material is an inseparable oil, but I expected a solid or purer oil. What is the likely cause?

Answer: This common issue typically points to an incomplete reaction or the presence of multiple, closely-related impurities. The malonic ester synthesis is sensitive to stoichiometry and reaction conditions, which can lead to a mixture of starting materials and byproducts that are difficult to separate.[1][2]

  • Probable Cause 1: Unreacted Starting Materials: The most common culprits are unreacted dimethyl malonate and the precursor used to generate the 1-benzhydrylazetidine electrophile. Their presence broadens the physical characteristics of the final product, often resulting in an oil.

  • Probable Cause 2: Dialkylation: A significant drawback of the malonic ester synthesis is the potential for a second alkylation event, producing a dialkylated species.[2][3] This byproduct can have very similar polarity to your target compound, making chromatographic separation challenging.

  • Initial Diagnostic Step: Before attempting large-scale purification, perform a thorough Thin Layer Chromatography (TLC) analysis of your crude product. Use a solvent system like 3:1 Hexane:Ethyl Acetate. Multiple spots, or significant streaking, confirm the presence of impurities. A proton NMR (¹H NMR) of the crude material is also invaluable for identifying the nature of the impurities.

Question 2: My ¹H NMR spectrum clearly shows unreacted dimethyl malonate. How can I efficiently remove it?

Answer: Removing unreacted dimethyl malonate requires exploiting the subtle differences in polarity and acidity between it and your product.

  • Solution 1: Optimized Flash Column Chromatography: This is the most reliable method. Since dimethyl malonate is more polar than the desired product, it will elute later from a normal-phase silica gel column. Start with a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This gradient elution will help separate the less polar product from the more polar starting material.[4][5]

  • Solution 2: Aqueous Wash: In some cases, a carefully controlled aqueous wash can help. Dimethyl malonate has slight water solubility, whereas your bulky benzhydryl-containing product is highly hydrophobic.[6] A wash with a saturated sodium bicarbonate (NaHCO₃) solution can also help by deprotonating the highly acidic α-proton of the malonate, rendering it more water-soluble. Caution: Be gentle and avoid vigorous shaking to prevent emulsion formation. Ensure your organic solvent is thoroughly dried with MgSO₄ or Na₂SO₄ afterward.

Question 3: I'm observing signals in my NMR spectrum consistent with ester hydrolysis (a single methyl ester peak or a carboxylic acid proton). How did this occur and how can it be prevented and rectified?

Answer: Ester hydrolysis is a frequent issue, typically caused by the presence of water in combination with acidic or basic conditions during workup or purification.[1][7]

  • Causality - Basic Conditions: If your reaction workup involved a strong base (e.g., NaOH, KOH) and was not strictly anhydrous, saponification (base-mediated hydrolysis) of one or both methyl esters can occur.[1][5]

  • Causality - Acidic Conditions: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the esters if the chromatography is run slowly or with protic solvents (like methanol). Furthermore, acidic washes during workup (e.g., with NH₄Cl or dilute HCl) can also initiate hydrolysis if not performed quickly and at low temperatures.[7]

  • Prevention:

    • Ensure all solvents are anhydrous, especially during the reaction and basic workup steps.[1]

    • When performing an acidic wash, use a pre-chilled solution and limit the contact time.

    • For chromatography, consider neutralizing your silica gel by preparing a slurry with 1% triethylamine in your eluent before packing the column.

  • Rectification: To remove acidic impurities like the mono-acid or di-acid, perform a gentle extraction of your crude product (dissolved in a solvent like ethyl acetate or dichloromethane) with a cold, dilute solution of sodium bicarbonate. The acidic impurities will move to the aqueous layer as their corresponding sodium salts.

Question 4: My product appears to be degrading on the silica gel column, evidenced by significant streaking on TLC and very low recovery. What is happening?

Answer: This strongly suggests the compound's instability on the acidic stationary phase. The benzhydryl group is known to be labile under certain acidic conditions, and the azetidine ring itself can be sensitive.

  • Mechanism of Degradation: The benzhydryl group is an N-protecting group that can be cleaved by acid.[8][9] The acidic surface of the silica gel can protonate the azetidine nitrogen, potentially leading to ring-opening or, more likely, catalyzing the cleavage of the C-N bond to release the stable benzhydryl carbocation.

  • Solution 1: Deactivate the Silica Gel: As mentioned above, using an eluent containing a small amount of a tertiary amine base like triethylamine (0.5-1%) is the most common and effective solution. The amine neutralizes the acidic silanol groups on the silica surface, preventing degradation of your acid-sensitive compound.

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to silica gel.

  • Solution 3: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent alternative to chromatography that avoids stationary phases altogether. This is often a good choice for final purification to obtain high-purity, crystalline material.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate?

A1: Understanding these properties is crucial for planning your purification strategy.

PropertyValueSource
CAS Number 1093758-71-4[11]
Molecular Formula C₂₁H₂₃NO₄[11]
Molecular Weight 353.41 g/mol [11]
Physical Form Expected to be a solid or viscous oil at room temperature.Inferred
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Chloroform. Sparingly soluble in Hexane and slightly soluble in water.[6]

Q2: What is the recommended method for monitoring reaction progress and column fractions?

A2: Thin Layer Chromatography (TLC) is the most effective technique.[4][5]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point of 3:1 Hexane:Ethyl Acetate is recommended. Adjust the ratio as needed to achieve a target Rf value of approximately 0.3-0.4 for the product.

  • Visualization: Use a UV lamp at 254 nm. The benzhydryl group makes the compound highly UV-active. A potassium permanganate (KMnO₄) stain can also be used for visualization.

Q3: What are the expected ¹H NMR signals for the pure compound?

A3: While an experimental spectrum is definitive, the expected signals in CDCl₃ are:

  • ~7.20-7.50 ppm: Multiplet, 10H (protons of the two phenyl rings on the benzhydryl group).

  • ~4.50 ppm: Singlet or multiplet, 1H (the CH of the benzhydryl group).

  • ~3.70 ppm: Singlet, 6H (the two methyl ester OCH₃ groups).

  • ~3.50-4.00 ppm: Multiplets, 5H (protons on the azetidine ring and the malonate CH).

  • ~2.50-3.00 ppm: Multiplets, 2H (protons on the azetidine ring). Note: These are estimates. Refer to an actual spectrum of a pure standard if available. Impurity peaks from common solvents like grease, ethyl acetate, or hexane should be cross-referenced with standard charts.[12][13]

Q4: How should the purified Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate be stored?

A4: Based on supplier safety data, the compound should be stored sealed in a dry environment at 2-8°C.[11] This indicates sensitivity to moisture and potentially temperature, making refrigerated storage in a desiccator or under an inert atmosphere (Nitrogen or Argon) ideal.

Part 3: Recommended Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation and achieve high resolution.

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry using your initial, non-polar eluent (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine). The triethylamine is critical for deactivating the silica.

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent system. Collect fractions and monitor them meticulously by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 4% Ethyl Acetate to 10%, then 20%) to elute compounds of increasing polarity. A slow, shallow gradient generally provides the best separation.[4]

  • Fraction Analysis: Combine all fractions that show a single, pure spot corresponding to the product's Rf value.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

If the product is a solid and a suitable solvent system is identified, this method can yield material of very high purity.

  • Solvent Screening: In small vials, test the solubility of your impure product in various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene, or mixtures thereof) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once at room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under high vacuum.

Part 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Decision Tree This diagram provides a logical path to diagnose and solve common purification problems.

G cluster_issues Identified Issues cluster_solutions Corrective Actions start Crude Product Analysis (TLC & NMR) low_yield Low Yield / Oily Product start->low_yield Multiple spots on TLC unreacted_sm Unreacted Starting Material (Dimethyl Malonate) start->unreacted_sm SM signals in NMR hydrolysis Ester Hydrolysis (Acidic Impurities) start->hydrolysis Acid/mono-ester signals in NMR degradation Degradation on Column start->degradation TLC streaking/ Low recovery optimize_rxn Re-evaluate Reaction (Stoichiometry, Time) low_yield->optimize_rxn gradient_chrom Optimized Gradient Chromatography low_yield->gradient_chrom unreacted_sm->gradient_chrom bicarb_wash Cold NaHCO3 Wash unreacted_sm->bicarb_wash hydrolysis->bicarb_wash deactivate_silica Deactivate Silica w/ Et3N or use Alumina hydrolysis->deactivate_silica degradation->deactivate_silica recrystallize Attempt Recrystallization degradation->recrystallize

Caption: A decision tree for troubleshooting purification.

Diagram 2: Workflow for Optimized Flash Chromatography This flowchart outlines the key steps for successful chromatographic purification.

G start Crude Product prep_col Prepare Column (Silica + 1% Et3N Slurry) start->prep_col load Dry Load Sample prep_col->load elute Elute with Hexane/EtOAc Gradient load->elute monitor Monitor Fractions by TLC elute->monitor monitor->elute Impure combine Combine Pure Fractions monitor->combine Rf ≈ 0.3-0.4 Single Spot evap Rotary Evaporation combine->evap end Pure Product evap->end

Caption: Workflow for purification via flash chromatography.

References

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  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Dioctyl Malonate.
  • BenchChem. (n.d.). Strategies to prevent dialkylation of dimethyl malonate.
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  • BenchChem. (n.d.). Technical Support Center: Purification of Dialkylated Malonic Esters.
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  • Quesada, K. G., Chabeda, D., Johnson, J., & Shore, A. (2017). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1), 3. [Link]

  • Britton, E. C., & Van der Weele, J. C. (1945). U.S. Patent No. 2,373,011. Washington, DC: U.S.
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  • Di Mola, A., Filosa, R., & Massa, A. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. Molbank, 2020(2), M1124. [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of azetidine synthesis. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The high ring strain and unique reactivity of the four-membered azetidine ring present distinct synthetic challenges.[1][2] This resource leverages field-proven insights and established protocols to help you navigate these complexities and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific, common issues encountered during azetidine synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Azetidine

Q: My reaction is yielding very little or no azetidine product. What are the primary causes and how can I systematically troubleshoot this?

A: Low yields in azetidine synthesis are a common problem, often rooted in the high activation energy required to form the strained four-membered ring.[1][3] The issue can typically be traced back to the reaction setup, catalyst efficiency, or precursor stability.

Causality and Troubleshooting Steps:

  • Inadequate Activation of the Leaving Group: For intramolecular cyclization of γ-amino alcohols, the hydroxyl group must be converted into a good leaving group (e.g., mesylate, tosylate, or halide). Incomplete activation will result in unreacted starting material.

    • Solution: Monitor the activation step (e.g., via TLC or LCMS) to ensure complete conversion before initiating cyclization. Consider using a more reactive activating agent, such as triflic anhydride, for sterically hindered alcohols.

  • Catalyst Inactivity or Deactivation: In metal-catalyzed reactions, particularly those using Lewis acids like Lanthanum(III) triflate (La(OTf)₃), the catalyst can be quenched by the basicity of the amine substrate.[1][4]

    • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). It may be necessary to increase the catalyst loading; for instance, in La(OTf)₃-catalyzed aminolysis of epoxides, loadings of 5-15 mol% are often required for optimal results.[1][5]

  • Unfavorable Reaction Kinetics: The formation of the four-membered ring is often kinetically challenging.

    • Solution: Increase the reaction temperature to overcome the activation barrier. However, be cautious, as excessive heat can promote side reactions, including the formation of the more thermodynamically stable pyrrolidine ring (see Issue 2). Microwave irradiation can sometimes be effective in promoting rapid, clean cyclization by providing localized, efficient heating.[6][7]

  • Photocatalytic Reaction Failures: For light-mediated reactions like the aza Paternò-Büchi, both the light source and the photocatalyst are critical.

    • Solution: Confirm that your light source's emission spectrum overlaps with the absorption spectrum of the photocatalyst. Ensure the reaction is sufficiently irradiated. Control experiments have shown that both light and catalyst are essential for the reaction to proceed.[3] Degassing the solvent can also be beneficial to prevent quenching of the excited state by oxygen.[8]

Troubleshooting Workflow: Low Azetidine Yield

This diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

LowYieldTroubleshooting start Low or No Azetidine Yield check_sm Check Starting Material Purity & Integrity start->check_sm check_activation Is Leaving Group Activation Complete? check_sm->check_activation Yes action_purify Purify Starting Materials check_sm->action_purify No check_conditions Review Reaction Conditions check_activation->check_conditions Yes action_activation Optimize Activation Step: - Stronger activating agent - Longer reaction time check_activation->action_activation No check_catalyst Is a Catalyst Used? check_conditions->check_catalyst Conditions OK action_conditions Optimize Conditions: - Increase temperature - Change solvent - Use microwave irradiation check_conditions->action_conditions Suboptimal action_catalyst Troubleshoot Catalyst: - Increase loading - Use anhydrous conditions - Verify catalyst activity check_catalyst->action_catalyst Yes success Improved Yield check_catalyst->success No action_purify->check_sm action_activation->check_activation action_conditions->success action_catalyst->success

Caption: A decision tree for troubleshooting low azetidine yields.

Issue 2: Formation of Pyrrolidine as a Major Byproduct

Q: My reaction is producing a significant amount of the five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why does this happen and how can I favor azetidine formation?

A: This is a classic and frequently encountered problem in azetidine synthesis. The formation of a pyrrolidine byproduct is a result of a kinetic versus thermodynamic competition between two intramolecular cyclization pathways.[9]

Underlying Principles:

  • 4-exo-tet Cyclization (Kinetic Pathway): This pathway leads to the desired azetidine. According to Baldwin's rules, this cyclization is generally kinetically favored.[9]

  • 5-endo-tet Cyclization (Thermodynamic Pathway): This pathway leads to the undesired pyrrolidine. The five-membered ring is thermodynamically more stable due to lower ring strain compared to the four-membered azetidine.[9]

Certain reaction conditions can inadvertently promote the formation of the more stable pyrrolidine or even cause the rearrangement of the initially formed azetidine.[9]

Strategies to Promote Azetidine Formation:
  • Lower Reaction Temperature: High temperatures provide the energy needed to overcome the barrier to the thermodynamically favored, but kinetically slower, 5-endo-tet pathway. Running the reaction at lower temperatures preferentially favors the kinetic 4-exo-tet product.

  • Choice of Base and Solvent: A strong, non-nucleophilic base (e.g., NaH, KHMDS) in a polar aprotic solvent (e.g., THF, DMF) often promotes rapid, irreversible cyclization to the kinetic product before rearrangement can occur.

  • Substrate Control: The substitution pattern on the acyclic precursor can influence the cyclization outcome. Bulky substituents can create steric hindrance that disfavors the transition state for the 5-endo-tet cyclization.

Diagram: Competing Cyclization Pathways

CyclizationCompetition cluster_paths Intramolecular Cyclization Competition precursor γ-Amine Precursor (e.g., γ-haloamine) ts_azetidine Transition State (4-exo-tet) precursor->ts_azetidine Kinetic Pathway (Favored at low temp) ts_pyrrolidine Transition State (5-endo-tet) precursor->ts_pyrrolidine Thermodynamic Pathway (Favored at high temp) azetidine Azetidine Product ts_azetidine->azetidine pyrrolidine Pyrrolidine Byproduct ts_pyrrolidine->pyrrolidine

Caption: Competing kinetic and thermodynamic cyclization pathways.

Issue 3: Challenges with Protecting Groups

Q: My N-protecting group is difficult to remove, or it is not stable under the reaction conditions. How do I select the optimal protecting group?

A: The choice of the nitrogen-protecting group is critical and directly impacts reaction yields, purification strategies, and the ease of the final deprotection step.[10] A comparative analysis of common protecting groups is essential for process optimization.

Comparative Data on Common N-Protecting Groups
Protecting GroupCommon AbbreviationTypical Protection ConditionsStabilityTypical Deprotection ConditionsKey Considerations
tert-Butoxycarbonyl BocBoc₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂Stable to hydrogenation, mild base. Labile to strong acid.Strong acid (TFA, HCl in Dioxane)Excellent for many applications. Acid lability can be a limitation if other acid-sensitive groups are present.
Benzyloxycarbonyl CbzCbzCl, Base (e.g., NaHCO₃), H₂O/DioxaneStable to acid and base. Labile to hydrogenolysis.H₂, Pd/COrthogonal to Boc. Ideal when acid-labile groups must be preserved. Catalyst poisoning can be an issue.
Benzyl BnBnBr, Base (e.g., K₂CO₃), AcetonitrileVery robust. Stable to acid, base, and many organometallics.H₂, Pd(OH)₂/C (Pearlman's catalyst) or dissolving metal reduction (Na/NH₃)Highly stable, but deprotection requires harsh hydrogenolysis conditions that may reduce other functional groups.
Tosyl TsTsCl, PyridineExtremely robust. Stable to strong acid, base, and oxidation.Harsh reducing agents (e.g., Na/naphthalene) or strong acid (HBr/phenol)Activates the nitrogen, making the N-H proton more acidic. Can be difficult to remove.

Expert Recommendation: For general synthesis, the Boc group often provides the best balance of stability and ease of removal.[10] For substrates requiring acidic conditions elsewhere in the synthesis, the Cbz group is a superior choice. Reserve the Bn and Ts groups for when extreme stability is required and the harsh deprotection conditions are compatible with the overall molecular structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the azetidine ring?

A1: Several robust strategies exist, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent methods include:

  • Intramolecular Cyclization of γ-Amino Alcohols: This is a classical and versatile approach. A 1,3-amino alcohol is activated by converting the hydroxyl into a good leaving group (mesylate, tosylate), followed by base-induced ring closure.[11][12]

  • Palladium-Catalyzed Intramolecular C-H Amination: A modern method that forms the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often requiring a directing group.[6][13] This technique offers novel disconnection possibilities.

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids like La(OTf)₃ can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines with high yields.[4][5]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This powerful reaction involves the photocycloaddition of an imine and an alkene to directly form the azetidine ring.[14][15] Recent advances using visible-light photocatalysis have made this method milder and more accessible.[3][13][16]

Q2: I am observing instability or decomposition of my final azetidine product. Is this common?

A2: Yes, certain substituted azetidines can be prone to decomposition due to their inherent ring strain.[2] A documented pathway, particularly for N-aryl azetidines with pendant amide groups, is an acid-mediated intramolecular ring-opening.[2] In this decomposition, the amide oxygen attacks the azetidinium ion, leading to a more stable five- or six-membered ring. Stability studies under acidic and basic conditions are recommended for novel azetidine scaffolds, especially those intended for pharmaceutical development.

Q3: My synthesis involves an Aza-Michael addition to form the azetidine precursor. What are the key parameters to optimize?

A3: The Aza-Michael addition is an excellent method for forming C-N bonds.[17][18] Key optimization parameters include:

  • Catalyst/Promoter: While the reaction can proceed without a catalyst, bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often used to deprotonate the N-H nucleophile without causing side reactions like ester cleavage.[17] Lewis acids or solid acid catalysts like sulfated zirconia can also promote the reaction, sometimes under solvent-free conditions.[19]

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are common, but solvent-free conditions are also reported to be highly efficient.

  • Regioselectivity: For unsymmetrical N-heterocycles like indazole, the addition can occur at different nitrogen atoms. Reaction conditions, particularly the choice of catalyst, can be tuned to favor the desired regioisomer.[17]

Example Experimental Protocol: Synthesis of N-Boc-azetidine from a γ-Amino Alcohol

This protocol is a generalized procedure based on the widely used intramolecular cyclization method.

Step 1: Mesylation of N-Boc-3-amino-1-propanol

  • Dissolve N-Boc-3-amino-1-propanol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.5 equiv) dropwise to the stirred solution.

  • Slowly add a solution of methanesulfonyl chloride (MsCl) (1.2 equiv) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting amino alcohol is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) portion-wise over 15 minutes. (Caution: H₂ gas evolution) .

  • After the addition is complete, allow the suspension to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the formation of the azetidine by LCMS or GCMS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-Boc-azetidine.

References

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. National Institutes of Health (NIH). [Link]

  • Azetidine Synthesis. IntechOpen. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. Amazon S3. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health (NIH). [Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO (Revistes Catalanes amb Accés Obert). [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. IOP Conference Series: Earth and Environmental Science. [Link]

Sources

Troubleshooting

Technical Support Center: Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. We will explore its inherent chemical liabilities, predict degradation pathways under various stress conditions, and provide actionable troubleshooting protocols to ensure the integrity of your research and development programs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Q1: What are the primary chemical liabilities of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate?

A1: The structure of this molecule contains three key functional groups, each presenting a potential site for degradation. Understanding these "soft spots" is critical for predicting stability.[]

  • Azetidine Ring: This is a strained four-membered nitrogen-containing ring. Ring strain makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions where the nitrogen atom can be protonated, activating the ring.[2][3][4]

  • Dimethyl Malonate Group: Ester groups are prone to hydrolysis. Under acidic or basic conditions, one or both methyl ester groups can be cleaved to form the corresponding carboxylic acid(s). The resulting substituted malonic acid is highly susceptible to decarboxylation (loss of CO₂) upon gentle heating.[5][6]

  • N-Benzhydryl (Diphenylmethyl) Group: This bulky group, while often used as a protecting group for amines due to its stability, can be cleaved under specific conditions, such as strong acid or through oxidative or reductive methods.[7][8][9] The benzylic carbon is also a potential site for oxidation.

Q2: What degradation pathways should I anticipate under acidic conditions?

A2: Acidic environments pose the most significant threat to the molecule's integrity, promoting multiple degradation pathways that can occur concurrently.

  • Azetidine Ring Opening: The primary and most likely degradation pathway involves the protonation of the azetidine nitrogen. This makes the ring carbons more electrophilic and susceptible to attack by a nucleophile (e.g., water or a counter-ion), leading to ring-opening.[3][10] The rate of this decomposition is highly pH-dependent, with more rapid degradation occurring at lower pH.[3]

  • Ester Hydrolysis: Acid-catalyzed hydrolysis of the dimethyl malonate esters will yield the diacid derivative.[6][11]

  • Decarboxylation: Following hydrolysis, the resulting 2-(1-benzhydrylazetidin-3-yl)malonic acid can readily lose one molecule of carbon dioxide to form 2-(1-benzhydrylazetidin-3-yl)acetic acid, especially if the temperature is elevated.

  • N-Benzhydryl Cleavage: While typically requiring harsh conditions, prolonged exposure to strong acids could potentially cleave the N-benzhydryl group, yielding the secondary amine (azetidine) and benzophenone or related products.[7]

Q3: How does the molecule behave under basic conditions?

A3: Under basic conditions, the primary degradation pathway is the saponification (base-catalyzed hydrolysis) of the ester groups.

  • Selective Monohydrolysis: It is possible to achieve selective hydrolysis of only one of the two ester groups by carefully controlling the stoichiometry of the base (e.g., using 1 equivalent of KOH or NaOH) and maintaining low reaction temperatures.[12]

  • Complete Dihydrolysis: Using an excess of a strong base and/or elevated temperatures will lead to the hydrolysis of both ester groups, forming the dicarboxylate salt.[5] The azetidine ring is generally more stable under basic conditions compared to acidic ones.

Q4: Is the compound susceptible to oxidative and photolytic degradation?

A4: Yes, both oxidative and photolytic stress can induce degradation, which is a key consideration in forced degradation studies.[13][14]

  • Oxidative Degradation: The most likely site of oxidation is the benzylic carbon of the benzhydryl group. Oxidizing agents, such as hydrogen peroxide, can potentially oxidize this position.[9] The nitrogen atom in the azetidine ring could also be susceptible to oxidation, forming an N-oxide.

  • Photolytic Degradation: The aromatic rings of the benzhydryl group are chromophores that can absorb UV light. This can lead to photolytic cleavage of the N-C bond or other radical-mediated degradation pathways. Packaging and storing the compound in light-resistant containers is crucial.[13]

Q5: I'm observing unexpected peaks in my chromatogram during a stability study. What could they be?

A5: This is a common challenge. The identity of the degradants depends heavily on the stress conditions applied. The table below lists the most probable degradation products. You can use this as a starting point for characterization by correlating the observed molecular weights (via LC-MS) with these predicted structures.

Potential Degradant Molecular Formula Monoisotopic Mass (Da) Likely Formation Condition(s) Plausible Pathway
Mono-hydrolyzed ProductC₂₁H₂₃NO₄369.16Mild Base / Mild AcidHydrolysis of one methyl ester group.[12]
Di-hydrolyzed ProductC₂₀H₂₁NO₄355.14Strong Base / Strong AcidHydrolysis of both methyl ester groups.[5]
Decarboxylated Product (from Di-acid)C₁₉H₂₁NO₂295.16Acid / HeatDecarboxylation of the di-hydrolyzed product.
Azetidine Ring-Opened Product (example)C₂₂H₂₇NO₅385.19Strong AcidAcid-catalyzed nucleophilic attack on the azetidine ring.[3]
N-debenzhydrylated MalonateC₉H₁₅NO₄201.10H₂, Pd/C or Strong AcidCleavage of the N-benzhydryl group.[7]
BenzophenoneC₁₃H₁₀O182.07Oxidative / Acidic CleavageByproduct of N-benzhydryl group cleavage.[8]

Visualizing the Degradation Landscape

The following diagram illustrates the potential degradation pathways stemming from the parent molecule under different stress conditions.

DegradationPathways Parent Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (Parent Molecule) MonoAcid Mono-hydrolyzed Product Parent->MonoAcid Mild Base/Acid (Hydrolysis) DiAcid Di-hydrolyzed Product (Malonic Acid Derivative) Parent->DiAcid Strong Base/Acid (Hydrolysis) RingOpened Azetidine Ring-Opened Products Parent->RingOpened Strong Acid (Ring Opening) Debenzhydrylated N-debenzhydrylated Malonate Parent->Debenzhydrylated H₂, Pd/C or Strong Acid Benzophenone Benzophenone Parent->Benzophenone Oxidative Cleavage MonoAcid->DiAcid Strong Base/Acid (Hydrolysis) Decarboxylated Decarboxylated Product DiAcid->Decarboxylated Acid + Heat (Decarboxylation) Debenzhydrylated->Benzophenone (Byproduct)

Caption: Predicted degradation pathways of the target molecule.

Troubleshooting Guides and Experimental Protocols

Guide 1: Protocol for a Comprehensive Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish stability-indicating analytical methods.[15][16][17]

Objective: To generate degradation products under controlled stress conditions to elucidate degradation pathways.

Protocol Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water). Prepare unstressed (control) samples by diluting the stock solution to the target concentration.

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with HCl before analysis.

  • Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C in a calibrated oven. Analyze samples at 1, 3, and 7 days.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, alongside a control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.[][18] Aim for 5-20% degradation of the parent compound for optimal results.[14]

Guide 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately separate and quantify the intact active ingredient in the presence of its degradation products.[15]

Key Considerations:

  • Technique: Reverse-phase HPLC is the workhorse for this type of analysis.

  • Column: A C18 column with a particle size of less than 5 µm is a good starting point.

  • Mobile Phase: Use a gradient elution to resolve compounds with different polarities. A common system is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The acid helps to produce sharp peak shapes.

  • Detection: A photodiode array (PDA) detector is crucial for assessing peak purity. Mass spectrometry (MS) detection is invaluable for identifying the molecular weights of eluting peaks, providing the first clue to their identity.[18]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is achieved by demonstrating that the parent peak is free from co-eluting degradants in the stressed samples (peak purity analysis).

Guide 3: Workflow for Characterizing Unknown Degradants

When an unknown peak appears, a systematic approach is needed for structural elucidation.[19]

  • Obtain High-Quality Data: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, to determine the accurate mass of the degradant.[] This allows for the prediction of its elemental composition.

  • Study Fragmentation: Perform MS/MS (or MSⁿ) experiments to fragment the degradant ion. The fragmentation pattern provides crucial clues about the molecule's structure, such as the loss of a methyl group, water, or CO₂.

  • Isolate the Degradant: If the structure cannot be determined by MS alone, isolate the impurity using preparative HPLC.[]

  • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated compound. This is the gold standard for unambiguous structure determination.[]

  • Propose the Pathway: Once the structure is confirmed, use chemical principles to propose a logical mechanism for its formation from the parent molecule under the specific stress condition.[19]

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 20, 2026, from [Link][15]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Emery Pharma. Retrieved January 20, 2026, from [Link][16]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Scielo. Retrieved January 20, 2026, from [Link][5]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link][13]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link][17]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link][14]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PubMed. Retrieved January 20, 2026, from [Link][2]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). ACS Publications. Retrieved January 20, 2026, from [Link][10]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link][3]

  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. (2003). Synthesis. Retrieved January 20, 2026, from [Link][7]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). American Chemical Society. Retrieved January 20, 2026, from [Link][4]

  • Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28). Beilstein Journals. Retrieved January 20, 2026, from [Link][6]

  • Production of malonic acid. (1945). Google Patents. Retrieved January 20, 2026, from [11]

  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. (2003). ResearchGate. Retrieved January 20, 2026, from [Link][8]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, June 30). PubMed. Retrieved January 20, 2026, from [Link][19]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved January 20, 2026, from [Link][18]

  • Benzyl group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link][9]

Sources

Optimization

Technical Support Center: Resolving Poor Solubility of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in various experimen...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in various experimental assays. This document provides a structured approach to troubleshooting and resolving these issues, ensuring the generation of accurate and reproducible data.

Introduction: Understanding the Solubility Challenge

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate possesses a molecular structure that suggests inherent challenges with aqueous solubility. The presence of the large, non-polar benzhydryl group contributes significantly to the compound's hydrophobicity, making it difficult to dissolve in the aqueous buffers typically used in biological and biochemical assays. Poor solubility can lead to a host of experimental artifacts, including underestimated potency, high data variability, and even compound precipitation during the assay, which can interfere with readout technologies.[1][2]

This guide will walk you through a systematic approach to identify the extent of the solubility issue and provide practical strategies to overcome it.

Frequently Asked Questions (FAQs)

Q1: I've prepared my stock solution of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening?

A: This is a common phenomenon for poorly soluble compounds. While Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate may be soluble in a 100% organic solvent like DMSO, its solubility can dramatically decrease when diluted into an aqueous environment.[1] The organic solvent is miscible with the aqueous buffer, but the compound itself is not, causing it to crash out of solution. This is often observed as cloudiness, turbidity, or visible precipitate.

Q2: Could poor solubility be the reason for the high variability in my screening results and lower-than-expected potency?

A: Absolutely. If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you intended to test.[1][2] This can lead to an underestimation of the compound's true potency (e.g., a higher IC50 value) and inconsistent results between replicates and experiments.

Q3: What is the maximum concentration of DMSO my assay can tolerate?

A: The tolerance of an assay to DMSO is highly dependent on the specific biological system (e.g., cell line, enzyme). As a general rule, many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine this empirically for your specific assay.[3] High concentrations of DMSO can lead to cytotoxicity or interfere with enzyme activity.[3][4]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section provides a systematic workflow to diagnose and resolve solubility issues with Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Step 1: Assess the Solubility Limit in Your Assay Buffer

Before attempting to run your full experiment, it is essential to determine the kinetic solubility of your compound in the final assay buffer.

Protocol: Kinetic Solubility Assessment by Visual Inspection

  • Prepare a high-concentration stock solution of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in 100% DMSO (e.g., 10 mM).

  • Serially dilute the compound in your assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is kept constant across all dilutions and is compatible with your assay.

  • Incubate the dilutions under the same conditions as your actual assay (e.g., temperature, time).

  • Visually inspect each dilution against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles). The highest concentration that remains clear is your approximate kinetic solubility limit.

Step 2: Employing Solubilization Strategies

If the required concentration for your assay exceeds the determined solubility limit, the following strategies can be employed. It is recommended to try them in the order presented.

Co-solvents are organic solvents that are miscible with water and can help increase the solubility of hydrophobic compounds.[5][6][7]

  • Rationale: By adding a small amount of a water-miscible organic solvent to your aqueous buffer, you can increase the overall "organic" character of the solvent system, which can help keep your hydrophobic compound in solution.

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs).[8]

  • Considerations: Similar to DMSO, co-solvents can impact the biological assay. It is crucial to run a vehicle control with the same concentration of the co-solvent to assess its effect on your system.

Protocol: Co-solvent Titration

  • Determine the maximum tolerable concentration of a co-solvent (e.g., ethanol) in your assay by testing a range of concentrations (e.g., 0.5%, 1%, 2%, 5%) in the absence of your compound.

  • Prepare your Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate dilutions in an assay buffer containing the highest tolerated concentration of the co-solvent.

  • Re-assess the kinetic solubility as described in Step 1.

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[9][11]

  • Rationale: The hydrophobic benzhydryl group of your compound can partition into the hydrophobic core of the surfactant micelles, while the hydrophilic exterior of the micelle keeps the entire complex in solution.

  • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers.[8][12]

  • Considerations: Surfactants can interfere with some assay formats and may denature proteins at high concentrations. Always include a vehicle control with the surfactant alone.

Data Presentation: Commonly Used Surfactants in Biological Assays

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 20 Non-ionic0.01% - 0.1%Can interfere with assays involving protein-protein interactions.
Tween® 80 Non-ionic0.01% - 0.1%Generally well-tolerated in many cell-based and biochemical assays.
Poloxamer 188 Non-ionic0.1% - 1%Often used in cell culture applications due to low toxicity.

Protocol: Surfactant Screening

  • Select a few surfactants to screen (e.g., Tween® 80, Poloxamer 188).

  • Determine the highest non-interfering concentration of each surfactant in your assay.

  • Prepare your Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate dilutions in an assay buffer containing the optimized concentration of the surfactant.

  • Assess the kinetic solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[15][16][17]

  • Rationale: The hydrophobic benzhydryl moiety of your compound can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous buffer, keeping the complex dissolved.

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[13][15]

  • Considerations: The size of the cyclodextrin cavity must be appropriate for the guest molecule. HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.

Data Presentation: Properties of Common Cyclodextrins

CyclodextrinKey FeaturesTypical Concentration Range
β-cyclodextrin (β-CD) Lower aqueous solubility.1-10 mM
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.1-50 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged.1-50 mM

Protocol: Cyclodextrin Evaluation

  • Choose a suitable cyclodextrin, with HP-β-CD being a good starting point.

  • Test a range of cyclodextrin concentrations in your assay buffer to ensure compatibility.

  • Prepare your Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate dilutions in the assay buffer containing the chosen cyclodextrin.

  • Evaluate the kinetic solubility.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for addressing the poor solubility of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Solubility_Workflow start Start: Solubility Issue Suspected solubility_test Step 1: Determine Kinetic Solubility in Assay Buffer start->solubility_test is_soluble Is the required concentration soluble? solubility_test->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Initiate Solubility Enhancement is_soluble->troubleshoot No cosolvent Strategy 1: Co-solvents (e.g., Ethanol, PEG) troubleshoot->cosolvent cosolvent_success Solubility Improved? cosolvent->cosolvent_success cosolvent_success->proceed Yes surfactant Strategy 2: Surfactants (e.g., Tween® 80) cosolvent_success->surfactant No surfactant_success Solubility Improved? surfactant->surfactant_success surfactant_success->proceed Yes cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) surfactant_success->cyclodextrin No cyclodextrin_success Solubility Improved? cyclodextrin->cyclodextrin_success cyclodextrin_success->proceed Yes end_fail Consider Compound Analogs or Alternative Formulation Strategies cyclodextrin_success->end_fail No

Caption: A decision tree for troubleshooting poor compound solubility.

Summary and Best Practices

  • Always determine the kinetic solubility of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in your final assay buffer before conducting extensive experiments.

  • Introduce vehicle controls for any additive (co-solvent, surfactant, cyclodextrin) to ensure it does not interfere with your assay.

  • Optimize the concentration of any solubilizing agent to use the minimum amount necessary to achieve the desired solubility.

  • Consider the potential for assay interference. Some poorly soluble compounds can form aggregates that lead to non-specific activity.[18] If you suspect this, specific counter-screens for aggregation may be necessary.

  • Maintain consistent compound handling procedures. The method of dilution (e.g., serial vs. single-step, mixing speed) can impact whether a compound stays in solution.[2]

By following a systematic and evidence-based approach, researchers can effectively overcome the solubility challenges posed by Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate and obtain reliable and meaningful data in their assays.

References

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH. Available at: [Link]

  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Available at: [Link]

  • Solubilizer Excipients - Protheragen. Available at: [Link]

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate - ChemTik Products. Available at: [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

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  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]

  • Dimethyl 2,2-di(but-2-yn-1-yl)malonate - PubChem. Available at: [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. Available at: [Link]

  • Dimethyl 2-(3-methylbutylidene)malonate | C10H16O4 | CID 276521 - PubChem. Available at: [Link]

  • Dimethyl malonate - Wikipedia. Available at: [Link]

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  • Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. Available at: [Link]

  • Dimethyl malonate, 250 ml, CAS No. 108-59-8 | A to Z | Chemicals - Carl ROTH. Available at: [Link]

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Troubleshooting

Technical Support Center: Synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Welcome to the technical support guide for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. Our goal is to provide you with in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.

The synthesis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a key intermediate in many pharmaceutical development pathways, typically involves the N-alkylation of a dimethyl 2-(azetidin-3-yl)malonate precursor with a benzhydryl halide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the outcome of your experiment. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide: Minimizing Byproducts

This section directly addresses specific issues you may encounter during your experiments, providing explanations for the formation of byproducts and actionable steps to mitigate them.

Issue 1: A significant amount of a highly polar, water-soluble byproduct is observed, which appears to be a quaternary salt.

Question: During the N-alkylation of dimethyl 2-(azetidin-3-yl)malonate with benzhydryl bromide, I'm observing a significant amount of a byproduct that crashes out of my organic solvent and is highly soluble in water. What is this, and how can I prevent its formation?

Answer: This byproduct is most likely the quaternary azetidinium salt, formed by the over-alkylation of your desired product. The nitrogen atom of the newly formed 1-benzhydrylazetidine is still nucleophilic and can react with another molecule of benzhydryl bromide. This is a common issue, especially when using reactive alkylating agents.

Causality: The formation of the quaternary salt is a competing second alkylation reaction. The rate of this reaction is dependent on the concentration of the alkylating agent and the nucleophilicity of the product's nitrogen.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than a 1:1 molar ratio of benzhydryl bromide to the azetidine starting material. A slight excess of the azetidine can sometimes favor the desired mono-alkylation.

  • Slow Addition of Alkylating Agent: Add the benzhydryl bromide solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring the reaction with the more nucleophilic primary azetidine over the less nucleophilic tertiary amine product.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of the second alkylation.

  • Choice of Base: If a base is used to scavenge the HBr formed, a bulky, non-nucleophilic base can be advantageous.

Experimental Protocol for Minimizing Over-Alkylation:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve dimethyl 2-(azetidin-3-yl)malonate (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equiv) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve benzhydryl bromide (1.0 equiv) in the same anhydrous solvent.

  • Add the benzhydryl bromide solution to the cooled azetidine solution dropwise via a syringe pump over 2-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Data Summary:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Benzhydryl Bromide Addition Bolus additionSlow, dropwise additionReduced local concentration of alkylating agent
Temperature Room Temperature0 °C to Room TemperatureSlower reaction rate, favoring mono-alkylation
Stoichiometry (Az:R-X) 1:1.11.05:1Excess azetidine consumes the alkylating agent
Issue 2: Formation of a ring-opened byproduct, leading to a complex mixture.

Question: My reaction mixture contains several unexpected peaks in the LC-MS, and I suspect the azetidine ring is opening. What causes this, and how can I maintain the integrity of the four-membered ring?

Answer: The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, especially after the formation of a quaternary azetidinium salt, which significantly activates the ring.[1][2] The bromide counter-ion from the benzhydryl bromide can act as a nucleophile, attacking one of the ring carbons and leading to ring cleavage.

Causality: The formation of the azetidinium salt increases the electrophilicity of the ring carbons. Nucleophilic attack by a halide or other nucleophiles present in the reaction mixture can lead to the irreversible opening of the strained four-membered ring.

Troubleshooting Steps:

  • Prevent Over-Alkylation: The primary strategy to prevent ring-opening is to avoid the formation of the quaternary azetidinium salt by following the steps outlined in Issue 1 .

  • Choice of Halide: If possible, using benzhydryl chloride instead of benzhydryl bromide may slightly reduce the rate of ring-opening, as chloride is generally a weaker nucleophile than bromide.

  • Use of a Non-Nucleophilic Base: Employing a hindered, non-nucleophilic base will prevent the base itself from acting as a nucleophile and attacking the azetidine ring.

  • Temperature Control: Avoid excessive heating, as this can promote ring-opening reactions.

Visualization of Byproduct Formation:

Byproduct_Formation A Dimethyl 2-(azetidin-3-yl)malonate C Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (Desired Product) A->C + Benzhydryl Bromide B Benzhydryl Bromide D Quaternary Azetidinium Salt (Over-alkylation Byproduct) C->D + Benzhydryl Bromide E Ring-Opened Products D->E Nucleophilic Attack (e.g., by Br-)

Caption: Pathway to desired product and major byproducts.

Issue 3: Presence of a dialkylated malonate byproduct.

Question: I am observing a less polar byproduct which I have identified as a dialkylated malonate. How can I suppress this side reaction?

Answer: The formation of a dialkylated malonate is a common side reaction in malonic ester synthesis.[3][4][5] The mono-alkylated product still possesses an acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate that can react with another equivalent of the alkylating agent.

Causality: The acidity of the remaining alpha-hydrogen on the mono-alkylated malonate allows for a second deprotonation and subsequent alkylation.

Troubleshooting Steps:

  • Stoichiometry of Base: Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the starting malonate, followed by the addition of the alkylating agent. Using a weaker base or substoichiometric amounts can lead to an equilibrium where both the starting material and the mono-alkylated product are deprotonated, increasing the chance of dialkylation.

  • Slow Addition of Alkylating Agent: As with preventing over-alkylation of the azetidine, slow addition of the benzhydryl bromide can help to ensure it reacts with the intended malonate enolate.[3]

  • Use of Excess Malonate: Employing a slight excess of the dimethyl malonate starting material can favor mono-alkylation by ensuring the alkylating agent is the limiting reagent.[4]

Experimental Protocol to Minimize Malonate Dialkylation:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.05 equiv, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of dimethyl malonate (1.1 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction back to 0 °C and add a solution of the N-benzhydryl azetidine electrophile (1.0 equiv) in anhydrous THF dropwise.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or does not go to completion. What can I do to improve the reaction rate?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficiently strong base: If you are using a weak base like potassium carbonate, the deprotonation of the malonate may be incomplete. Consider using a stronger base like sodium hydride or sodium ethoxide.

  • Poor solvent choice: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are often good choices.

  • Steric hindrance: The benzhydryl group is bulky, which can slow down the alkylation reaction. A moderate increase in temperature (e.g., to 40-50 °C) after the initial addition at a lower temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.

Q2: I am observing hydrolysis of the dimethyl malonate ester groups. How can I prevent this?

A2: Ester hydrolysis is typically caused by the presence of water in your reaction.

  • Use anhydrous conditions: Ensure that your solvents and reagents are thoroughly dried. Flame-dry your glassware before use and maintain an inert atmosphere.

  • Avoid hydroxide bases: Do not use strong hydroxide bases like NaOH or KOH, as they will readily saponify the ester groups.[4]

  • Careful workup: During the workup, use neutral or slightly acidic aqueous solutions to wash the organic layer. Prolonged exposure to strongly basic or acidic conditions should be avoided.

Q3: Is there a risk of O-alkylation of the malonate enolate?

A3: While O-alkylation is a possibility with enolates, for malonic esters, C-alkylation is generally strongly favored, especially with softer electrophiles like alkyl bromides.[6][7] O-alkylation is more commonly observed with harder electrophiles. Given the nature of this reaction, significant O-alkylation is not expected to be a major competing pathway.

Q4: Can the azetidine ring be opened under the basic conditions used for the malonate alkylation?

A4: The azetidine ring is generally stable to common organic bases, especially at moderate temperatures. Ring-opening is more of a concern under acidic conditions or when the nitrogen is quaternized, making the ring more electrophilic.[8][9] However, prolonged exposure to strong bases at high temperatures should be avoided.

Visualization of Troubleshooting Logic:

Troubleshooting_Logic Start Reaction Issue Observed Byproduct_Polar Highly Polar Byproduct? Start->Byproduct_Polar Byproduct_NonPolar Non-Polar Byproduct? Start->Byproduct_NonPolar Complex_Mixture Complex Mixture? Start->Complex_Mixture Sol_Overalkylation Over-Alkylation/Quaternary Salt - Slow addition of R-X - Control stoichiometry - Lower temperature Byproduct_Polar->Sol_Overalkylation Yes Sol_Dialkylation Malonate Dialkylation - Use strong base (1 equiv.) - Excess malonate - Slow addition of R-X Byproduct_NonPolar->Sol_Dialkylation Yes Sol_RingOpening Ring Opening - Prevent over-alkylation - Avoid high temperatures Complex_Mixture->Sol_RingOpening Yes

Caption: A decision tree for troubleshooting common byproducts.

References

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Sources

Optimization

Technical Support Center: Enhancing the In Vivo Stability of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, formulation, and troubleshooting to ensure the stability and integrity of this compound throughout your in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Q1: What are the primary stability concerns for this molecule?

A1: The main stability concerns for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate stem from its two key functional groups: the malonate ester and the strained azetidine ring. The primary degradation pathways to be aware of are:

  • Hydrolysis: The dimethyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding mono-ester and then the di-acid. This process can be accelerated in vivo by metabolic enzymes such as esterases.

  • Azetidine Ring Instability: The four-membered azetidine ring is strained and can be prone to ring-opening reactions or polymerization, especially under harsh conditions or with prolonged storage if not handled correctly.[1]

  • Oxidative Degradation: As with many complex organic molecules, oxidation can be a concern, although specific vulnerabilities are not immediately apparent from the core structure.

Q2: How should I properly store and handle the neat compound?

A2: Proper storage is critical for maintaining the integrity of the compound. We recommend the following:

  • Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is recommended for long-term storage).[2] Protect from light and moisture.

  • Handling: When handling, avoid contact with incompatible materials.[2] Use good laboratory practices, including wearing appropriate personal protective equipment.[3] For weighing and preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q3: What are the visual signs of compound degradation?

A3: Visual inspection can be a first indicator of potential degradation. Look for:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue may indicate decomposition.[4]

  • Clumping or Change in Consistency: This could suggest the absorption of moisture or the beginning of polymerization.

  • Pressure Buildup: For azetidine compounds, polymerization can sometimes lead to gas generation and pressure buildup in a sealed container.[4]

Q4: Which analytical techniques are recommended for assessing the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately determining the purity and degradation of the compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[5][6]

  • Methodology: A reversed-phase HPLC method with UV detection is a good starting point. Coupling this with mass spectrometry (LC-MS) can help in identifying the mass of any degradation products, providing clues to the degradation pathway.[5][7]

  • Forced Degradation Studies: To develop a robust stability-indicating method, it is advisable to perform forced degradation studies (e.g., exposure to acid, base, heat, oxidation, and light) to generate potential degradation products and ensure they are separated from the parent peak.[8]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Troubleshooting Scenario 1: Inconsistent Pharmacokinetic (PK) Profiles
  • Problem: High variability in plasma concentrations of the compound across different animals or studies.

  • Potential Cause 1: Formulation Instability: The compound may be degrading in the dosing vehicle before or after administration.

    • Solution: Assess the stability of the compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations for each study and consider using stabilizing excipients.

  • Potential Cause 2: Rapid In Vivo Metabolism: The compound may be rapidly metabolized, primarily through hydrolysis of the ester groups.

    • Solution: Co-administer with an esterase inhibitor (if ethically and experimentally permissible) to confirm the role of esterases. If hydrolysis is confirmed, consider formulation strategies to protect the ester groups, such as lipid-based formulations.[9]

Troubleshooting Scenario 2: Loss of Compound in Aqueous Solutions
  • Problem: A significant decrease in the concentration of the compound when prepared in aqueous buffers for in vitro assays or as a dosing solution.

  • Potential Cause: pH-Dependent Hydrolysis: The malonate esters are likely undergoing hydrolysis, which is often pH-dependent.

    • Solution: Conduct a pH stability profile to determine the pH at which the compound is most stable. Typically, neutral to slightly acidic conditions (pH 4-6) are preferable for ester-containing compounds. Use buffers to maintain the optimal pH.[10]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stable Formulation for In Vivo Dosing

This protocol outlines a general approach to developing a stable formulation for oral or parenteral administration.

Objective: To prepare a formulation that minimizes degradation and enhances the stability of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Materials:

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

  • Solubilizing agents (e.g., PEG 400, Solutol HS 15, Cremophor EL)

  • Antioxidants (e.g., ascorbic acid, butylated hydroxytoluene)[11]

  • Buffering agents (e.g., citrate or phosphate buffers)[10]

  • Vehicle (e.g., saline, water for injection, oil-based vehicle)

Methodology:

  • Solubility Screening: Determine the solubility of the compound in various pharmaceutically acceptable solvents and co-solvents.

  • Excipient Compatibility Study:

    • Prepare binary mixtures of the compound with selected excipients.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period.

    • Analyze the samples at different time points using a stability-indicating HPLC method to check for degradation.

  • Formulation Development: Based on the solubility and compatibility data, select a suitable vehicle and excipients.

    • For an aqueous formulation, consider using a co-solvent system with a buffering agent to maintain an optimal pH. Adding an antioxidant can prevent oxidative degradation.

    • For a lipid-based formulation, dissolving the compound in an oil or lipid-based carrier can protect it from hydrolysis.[9]

  • Formulation Stability Testing:

    • Store the final formulation under intended storage conditions and accelerated conditions.

    • Assess the purity and concentration of the compound at various time points to establish the formulation's shelf-life.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Optimization:

    • Inject samples from the forced degradation studies into the HPLC system.

    • Optimize the gradient, flow rate, and detection wavelength to achieve good separation between the parent peak and all degradation product peaks.

    • The final method should be able to quantify the parent compound and detect any impurities.

Part 4: Visualizations and Diagrams

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

A Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (Parent Compound) B Mono-acid Derivative A->B Esterase or Acid/Base Hydrolysis D Azetidine Ring-Opened Product A->D Ring Opening (e.g., Nucleophilic Attack) C Di-acid Derivative B->C Further Hydrolysis

Caption: Potential degradation pathways of the parent compound.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing and improving the stability of the compound for in vivo studies.

A 1. Procure/Synthesize Compound B 2. Develop Stability-Indicating Analytical Method (HPLC/LC-MS) A->B C 3. Conduct Forced Degradation Studies B->C E 5. Assess Stability in Dosing Vehicles B->E D 4. Characterize Degradants C->D F 6. Select Optimal Formulation (pH, Excipients) E->F G 7. Perform In Vivo Study F->G H 8. Analyze In Vivo Samples G->H

Caption: Workflow for stability assessment and formulation development.

References

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Pacific BioLabs. (n.d.). What is Stability Testing?.
  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • Apollo Scientific. (2023). Azetidine hydrochloride.
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • BenchChem. (2025). Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals.
  • Buravtsov, V. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Olsen, J. J. et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-up of Azetidine Compound Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for scaling up the synthesis of these valuable four-membered heterocycles. Azetidines are increasingly vital motifs in medicinal chemistry, offering unique structural rigidity and physicochemical properties.[1][2] However, their synthesis is often plagued by challenges related to ring strain, competing side reactions, and purification difficulties, which are magnified during scale-up.[2][3] This document provides field-proven insights to navigate these complexities effectively.

Section 1: Core Synthesis Strategies & Scale-Up Considerations

The successful scale-up of an azetidine synthesis begins with the selection of a robust and scalable synthetic route. While numerous methods exist, most rely on intramolecular cyclization. The choice of strategy is dictated by the desired substitution pattern, available starting materials, and scalability of the key reaction steps.

Common Synthetic Approaches:

  • Intramolecular Cyclization of γ-Amino Alcohols: This is a classical and widely adopted method. It involves the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) in a protected γ-amino alcohol, followed by base-mediated ring closure.[4] This method's reliability makes it a strong candidate for scale-up.

  • Reduction of β-Lactams (Azetidin-2-ones): The reduction of readily available β-lactams offers another powerful route.[5] Reagents like diisobutylaluminium hydride (DIBAL-H) are often used, but care must be taken as Lewis acidic conditions can promote undesired ring-opening of the strained product.[6]

  • Palladium-Catalyzed C-H Amination: Modern methods involving Pd-catalyzed intramolecular amination of unactivated C-H bonds provide an elegant route to various azetidines.[7][8] These reactions can offer high selectivity but may require careful optimization of catalysts and ligands for cost-effective scale-up.

  • Strain-Release Homologation: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) allows for rapid and modular construction of 1,3-disubstituted azetidines.[7][8][9] This approach can be highly efficient for accessing specific substitution patterns at scale.

Key Decision Point: The N-Protecting Group

The choice of the nitrogen-protecting group is a critical parameter that influences reaction efficiency, purification strategy, and overall process cost.[10] A poor choice can lead to side reactions or difficulties during the final deprotection step at a large scale.

Protecting GroupCommon ReagentCleavage ConditionsScale-Up AdvantagesScale-Up Challenges
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonateAcidic (e.g., TFA, HCl)Mild cleavage, often high yielding.Acid sensitivity can lead to ring-opening of the azetidine product.[6]
Cbz (benzyloxycarbonyl)Benzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)Stable to a wide range of reagents.Hydrogenolysis can be slow and require specialized high-pressure equipment at scale. Catalyst poisoning is a risk.
Bn (Benzyl)Benzyl bromideHydrogenolysis (e.g., H₂, Pd/C)Very stable.Similar to Cbz, requires specialized hydrogenation equipment.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific, common problems encountered during the scale-up of azetidine synthesis.

Issue Category: Low Yields & Reaction Failures

Q1: My cyclization reaction is stalling, resulting in low yield and recovery of the activated γ-amino alcohol precursor. What's going wrong?

A1: This is a common issue often related to insufficient reactivity in the ring-closing step. The intramolecular S(_N)2 reaction to form a four-membered ring is inherently slower than for larger rings.[3]

  • Causality & Solution:

    • Poor Leaving Group: Ensure the alcohol was fully converted to a highly effective leaving group (e.g., tosylate, mesylate, or triflate). Verify conversion by TLC or LCMS before proceeding. Using a triflate is more expensive but significantly more reactive.

    • Insufficient Base Strength/Solubility: The base must be strong enough to deprotonate the nitrogen nucleophile (if it's a salt) and soluble in the reaction medium. On scale, reagents like potassium carbonate can be slow; consider stronger bases like potassium tert-butoxide or NaH if compatible with your substrate. Phase-transfer catalysts can also be beneficial in biphasic systems.

    • Temperature: While lower temperatures can favor the desired 4-membered ring over the 5-membered one, the reaction may be too slow.[1] A carefully controlled increase in temperature may be necessary. Consider running a temperature screen at the lab scale (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and byproduct formation.

Q2: My primary byproduct is the five-membered pyrrolidine. How can I favor the formation of the desired four-membered azetidine?[4][11]

A2: This is the most classic challenge in azetidine synthesis, arising from the kinetic and thermodynamic competition between 4-exo-tet (azetidine) and 5-exo-tet (pyrrolidine) cyclization pathways. The formation of the five-membered ring is often favored.[3][11]

  • Causality & Solution:

    • Thermodynamic Preference: The pyrrolidine ring is less strained and often the thermodynamic product. To favor the kinetic azetidine product, use conditions that promote rapid ring closure.

    • Strategic Solutions:

      • Thorpe-Ingold Effect: Introduce gem-disubstitution on the carbon chain between the nitrogen and the leaving group. This conformational effect pre-organizes the molecule for 4-exo-tet cyclization.

      • Bulky N-Protecting Groups: A sterically demanding N-substituent (e.g., a bulky sulfinamide or a trityl group) can disfavor the transition state leading to the pyrrolidine.[12]

      • Solvent Choice: Less polar solvents (e.g., THF, Toluene) often favor azetidine formation over more polar solvents (e.g., DMF, DMSO).[1]

      • Reaction Conditions: Employing a very strong base (e.g., NaH, KOtBu) at lower temperatures can favor the kinetically controlled azetidine formation by rapidly generating the nucleophile.[1][11]

G cluster_0 Cyclization Troubleshooting cluster_1 Optimization Levers Start γ-Amino Alcohol Precursor Activation Activate Alcohol (e.g., MsCl, TsCl) Start->Activation Cyclization Base-Mediated Cyclization Activation->Cyclization Product Desired Azetidine Cyclization->Product 4-exo-tet SideProduct Pyrrolidine Byproduct Cyclization->SideProduct 5-exo-tet (Often Favored) Lever1 Use Bulky N-Protecting Group Lever1->Cyclization Lever2 Optimize Base & Solvent Lever2->Cyclization Lever3 Introduce gem-Disubstitution Lever3->Start Modify Substrate

Caption: Decision workflow for minimizing pyrrolidine byproduct formation.

Issue Category: Stability & Purification

Q3: My azetidine product seems to decompose during acidic workup or purification on silica gel. Why?

A3: The high ring strain of azetidines makes them susceptible to decomposition, particularly ring-opening, under acidic conditions.[6] This instability can be exacerbated by certain substituents on the ring.[1]

  • Causality & Solution:

    • Acid-Catalyzed Ring Opening: Protonation of the ring nitrogen makes the ring carbons highly electrophilic and vulnerable to nucleophilic attack, even by weak nucleophiles like water or alcohols used in chromatography.

    • Mitigation Strategies:

      • Avoid Strong Acids: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup instead of an acid wash.

      • Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., by slurrying with 1-2% triethylamine in the eluent) to neutralize acidic sites.

      • Alternative Purification: If possible, purify the product via distillation or crystallization to avoid contact with silica gel.

      • Protecting Group Stability: Ensure your N-protecting group (e.g., Boc) is not being prematurely cleaved by acidic conditions, which would expose the more reactive free amine.

Q4: My azetidine hydrochloride salt is highly water-soluble, making extraction from the aqueous layer impossible. How can I isolate my product?

A4: This is a frequent challenge, especially for low-molecular-weight azetidines.[12] The high polarity of the hydrochloride salt leads to excellent water solubility.

  • Causality & Solution:

    • Salt Formation: The basic nitrogen of the azetidine readily forms a polar salt in the presence of acid.

    • Isolation Techniques:

      • Basify and Extract: Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH, K₂CO₃) to a pH > 11 to form the free base. The free base will be significantly less polar and can be extracted into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether. Perform multiple extractions to maximize recovery.

      • Solvent Precipitation: In some cases, the hydrochloride salt can be precipitated directly from an organic solvent. For example, after deprotection with HCl in dioxane, the salt may crash out. Alternatively, changing the solvent to a less polar one like diethyl ether can induce precipitation.[12] The resulting solid can then be isolated by simple filtration.

      • Azeotropic Removal of Water: For larger scales, after basification and extraction, the organic layer can be concentrated and residual water removed by azeotropic distillation with a solvent like toluene before final purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: When should I seriously consider switching from a batch process to continuous flow for my azetidine synthesis?

A1: Flow chemistry can offer significant advantages for safety, consistency, and scalability, particularly in the following scenarios:[13][14]

  • Highly Exothermic Reactions: The high surface-area-to-volume ratio in microreactors allows for superior temperature control, preventing thermal runaways that are a major risk in large batch reactors.

  • Use of Unstable or Hazardous Reagents: The generation and immediate consumption of unstable intermediates (e.g., organolithiums, diazo compounds) is much safer in a flow setup, as only a small amount exists at any given time.[15][16]

  • Difficult Scale-Up: If you observe that reaction yields or selectivity decrease significantly as you increase the batch size (often due to mixing or heat transfer issues), flow chemistry can provide a more reproducible process.[17]

Q2: Are there specific safety hazards unique to azetidine synthesis that I need to be aware of during scale-up?

A2: Yes. Beyond the standard risks of chemical synthesis, azetidines present specific hazards:

  • Compound Instability: Azetidine itself and many simple derivatives are highly flammable liquids with low flash points. Vapors can form explosive mixtures with air.[18][19] All equipment must be properly grounded to prevent static discharge, and explosion-proof electricals should be used.[18]

  • Corrosivity and Toxicity: Azetidine is corrosive and can cause severe skin burns and eye damage.[18] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and face shields.

  • Reagent Hazards: Many synthetic routes employ hazardous reagents. For example, some methods use potentially explosive diazo compounds,[16] while others use pyrophoric reagents like n-BuLi or highly water-reactive reagents like NaH. A thorough process safety review is mandatory before any scale-up operation.

Section 4: Example Protocol - Scalable Synthesis of N-Boc-3-hydroxyazetidine

This protocol describes a common and scalable method starting from epichlorohydrin and benzylamine, followed by protection and deprotection.

G cluster_0 Protocol Workflow Start Start: Epichlorohydrin + Benzylamine Step1 Step 1: Cyclization (in Water or EtOH) Forms N-benzyl-3-hydroxyazetidine Start->Step1 Step2 Step 2: Boc Protection (Boc Anhydride, Et3N) Forms N-Boc,N-benzyl intermediate Step1->Step2 Step3 Step 3: Debenzylation (H2, Pd/C) Removes Benzyl Group Step2->Step3 End Final Product: N-Boc-3-hydroxyazetidine Step3->End

Caption: Workflow for a multi-gram synthesis of a key azetidine intermediate.

Step-by-Step Methodology:

Step 1: Synthesis of 1-benzylazetidin-3-ol

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge benzylamine (1.0 eq) and water (5 L/kg of benzylamine).

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add epichlorohydrin (1.05 eq) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by LCMS.

  • Upon completion, extract the aqueous mixture with dichloromethane (3 x 3 L/kg).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step.

Step 2: Protection as N-Boc-1-benzylazetidin-3-ol

  • Dissolve the crude 1-benzylazetidin-3-ol from Step 1 in dichloromethane (5 L/kg).

  • Add triethylamine (1.5 eq) and cool the solution to 0-5 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until complete.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the Boc-protected intermediate.

Step 3: Hydrogenolysis to N-Boc-azetidin-3-ol

  • In a suitable hydrogenation vessel, dissolve the product from Step 2 in ethanol (10 L/kg).

  • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by LCMS. The reaction may take 12-24 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, N-Boc-azetidin-3-ol.

References

  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Safety D
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Azetidine. Apollo Scientific.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed.
  • Azetidine synthesis. Organic Chemistry Portal.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
  • Previous strategies towards azetidines and this approach.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines.
  • How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • A. General synthetic route for accessing azetidines via intermolecular...
  • Gram-Scale Domino Synthesis in B

Sources

Optimization

Technical Support Center: Refining Analytical Methods for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Detection

Welcome to the technical support guide for the analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS No. 1093758-71-4).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS No. 1093758-71-4). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated starting protocols, and answers to frequently asked questions to ensure robust and reliable analytical results.

The unique structure of this molecule, featuring a strained azetidine ring, a bulky benzhydryl group, and hydrolytically sensitive malonate esters, presents specific analytical challenges. This guide addresses these challenges head-on, offering solutions grounded in chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Q1: What are the recommended initial HPLC-UV conditions for analyzing this compound?

A: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point. The benzhydryl group provides a strong chromophore for UV detection. Based on the aromatic nature of this group, a primary detection wavelength of approximately 210-232 nm is recommended to maximize sensitivity. A secondary wavelength around 254 nm can also be monitored. See Section 3 for a detailed starting protocol.

Q2: What are the potential sources of impurities for this compound?

A: Impurities can arise from both the synthesis and degradation of the molecule.

  • Synthesis-Related Impurities: These may include unreacted starting materials such as 1-benzhydrylazetidin-3-one and dimethyl malonate, or by-products from preceding steps[1][2]. In malonate synthesis, impurities like dimethyl 2,2-dichloromalonate can sometimes be formed depending on the synthetic route[3].

  • Degradation Products: The molecule's stability is a key concern. The strained four-membered azetidine ring is susceptible to ring-opening, particularly under acidic conditions[4]. The malonate ester groups are also prone to hydrolysis under strong acidic or basic conditions.

Q3: How stable is Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate in common analytical solvents?

A: The stability is highly dependent on the pH and temperature. The azetidine nitrogen's pKa is a critical determinant; protonation can facilitate ring-opening decomposition[4]. Therefore, it is recommended to prepare samples fresh in a neutral, buffered mobile phase or aprotic solvent like acetonitrile. For storage, samples should be kept sealed in a dry environment at 2-8°C[5]. A formal forced degradation study is essential to understand its stability profile thoroughly[6][7].

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A: GC-MS is potentially viable but may present challenges. The compound has a relatively high molecular weight (353.41 g/mol ) and may require high temperatures for volatilization, which could lead to on-column degradation[5]. A robust GC-MS method would require careful optimization of the temperature program and potentially derivatization to improve volatility and stability. HPLC-MS is often a more direct and reliable method for molecules of this type.

Q5: What are the expected primary fragments in Mass Spectrometry (MS) analysis?

A: In positive ion electrospray MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 354.4. Key fragmentation patterns would likely involve:

  • Loss of the benzhydryl group (diphenylmethyl cation): A prominent fragment at m/z 167.

  • Cleavage of the malonate ester groups: Resulting in losses of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups.

  • Ring-opening of the azetidine core: This can lead to a variety of smaller fragments.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during method development and routine analysis.

Problem Potential Cause Recommended Solution & Explanation
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The azetidine nitrogen, if partially protonated, can interact with free silanol groups on the silica backbone of the HPLC column, causing peak tailing.1. Adjust Mobile Phase pH: Add a small amount of a competing base like triethylamine (0.1%) to the mobile phase to saturate the silanol groups. 2. Use a Modern Column: Employ an end-capped, low-silanol activity column (e.g., a C18 with "B" or "AQ" designation). 3. Lower pH: If the pKa of the azetidine nitrogen is low, operating at a pH well below it (e.g., pH 2.5-3 with formic or phosphoric acid) can ensure it is fully protonated and behaves consistently, though stability must be monitored[4].
Appearance of New Peaks During Analysis On-Column or In-Vial Degradation: The compound may be degrading due to acidic mobile phase conditions or prolonged exposure to aqueous solutions at room temperature.1. Check Sample Stability: Re-inject a freshly prepared standard. If the new peaks are absent or smaller, degradation is confirmed. 2. Minimize Run Time: Use shorter columns or faster flow rates to reduce the time the analyte spends on the column. 3. Control Sample Environment: Use an autosampler cooled to 4-10°C. Limit the time samples sit in the queue before injection. Prepare samples immediately before analysis.
Poor Resolution from an Impurity Suboptimal Chromatography: The mobile phase composition may not be providing adequate selectivity between the main peak and a closely eluting impurity.1. Optimize Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order. 2. Adjust Gradient Slope: For gradient methods, decrease the slope (%B/min) around the elution time of the target peak to increase separation. 3. Change Column Chemistry: If optimizing the mobile phase is insufficient, switch to a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms.
Inconsistent Quantitative Results Standard and Sample Instability: Degradation of the stock or working standard solutions leads to inaccurate calibration curves and unreliable results.1. Prepare Standards Freshly: Prepare working standards from a solid reference material daily. 2. Validate Stock Solution Stability: If stock solutions in an organic solvent (e.g., acetonitrile) are to be stored, their stability should be verified over the intended storage period. Store at 2-8°C and protect from light[5]. 3. Use High-Purity Solvents: Ensure all solvents are HPLC-grade or better to avoid introducing interfering contaminants.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Starting RP-HPLC-UV Method

This method provides a robust starting point for the quantification and purity assessment of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

ParameterRecommended SettingRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard column for reversed-phase separation of moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible[8].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-19 min: 90% to 40% B19-25 min: 40% B (Re-equilibration)A broad gradient to ensure elution of the main compound and any related, more nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
UV Detection Primary: 220 nm, Secondary: 254 nm220 nm provides high sensitivity for the aromatic system. 254 nm offers additional specificity.
Injection Volume 10 µLA typical starting volume; adjust based on concentration and detector response.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions.
Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing and validating an HPLC method for this analyte.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation A Define Goal (Purity, Assay) B Select Column & Mobile Phase (e.g., C18, ACN/H2O) A->B C Optimize Parameters (Gradient, Temp, pH) B->C D Stress Testing (Forced Degradation) [ICH Guidelines] C->D E Specificity D->E Demonstrates Specificity F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Method Ready

Caption: Logical workflow for HPLC method development and validation.

Protocol 2: Forced Degradation Study Workflow

To develop a true stability-indicating method, the analyte must be subjected to stress conditions as recommended by ICH guidelines. This ensures that any degradation products are separated from the main peak.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH before injection[7].

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl before injection[7].

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours[7].

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Dissolve in diluent for analysis[7].

  • Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours or in a photostability chamber. Dissolve in diluent for analysis[7].

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the parent peak (resolution > 2)[9].

Troubleshooting Decision Tree

This diagram provides a systematic approach to diagnosing common HPLC issues.

Troubleshooting_Tree Start Problem Observed in Chromatogram Q1 Is the retention time shifting? Start->Q1 Q2 Is the peak shape poor? Start->Q2 Q3 Are there extra peaks? Start->Q3 Sol_RT1 Check pump flow rate & mobile phase composition. Q1->Sol_RT1 Yes Sol_RT2 Ensure column is fully equilibrated. Q1->Sol_RT2 Yes Sol_RT3 Verify column temperature. Q1->Sol_RT3 Yes Sol_PS1 Tailing? - Check for silanol interactions - Reduce sample concentration Q2->Sol_PS1 Yes Sol_PS2 Fronting? - Likely sample overload - Check solvent mismatch Q2->Sol_PS2 Yes Sol_PS3 Splitting? - Column may be clogged/voided - Check for co-elution Q2->Sol_PS3 Yes Sol_EP1 Are they in the blank? - Ghost peaks from carryover or solvent Q3->Sol_EP1 Yes Sol_EP2 Are they in fresh sample? - Likely synthesis impurities Q3->Sol_EP2 Yes Sol_EP3 Do they grow over time? - Sample degradation Q3->Sol_EP3 Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

  • BLDpharm. (n.d.). Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.
  • Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442.
  • SIELC Technologies. (2018). Dimethyl malonate.
  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Dimethyl malonate. PubChem.
  • BenchChem. (n.d.). Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Di Mola, A., et al. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. MDPI.
  • Wikipedia. (n.d.). Dimethyl malonate.
  • Patel, A., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor.
  • Siddiqui, F. A., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method. ResearchGate.
  • Seshachalam, V., & Haribabu, B. (2012). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form. Der Pharma Chemica, 4(3), 936-942.
  • ChemicalBook. (n.d.). 1-BENZHYDRYLAZETIDIN-3-ONE synthesis.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dopamine Transporter Inhibitors: A Focus on GBR 12909 Analogs and Their Therapeutic Potential

Introduction: The Critical Role of the Dopamine Transporter in Neuromodulation and Disease The dopamine transporter (DAT) is a presynaptic membrane protein that plays a pivotal role in regulating dopaminergic neurotransm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Dopamine Transporter in Neuromodulation and Disease

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a pivotal role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process is essential for maintaining synaptic dopamine homeostasis and terminating dopamine signaling. The intricate control of dopamine levels is crucial for a multitude of physiological processes, including motor control, motivation, reward, and cognitive function. Consequently, the DAT has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, as well as a key player in the addictive properties of psychostimulants.[2][3]

This guide provides a comparative analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a representative analog of the GBR 12909 class of potent and selective dopamine reuptake inhibitors (DRIs), with other well-characterized DAT inhibitors. We will delve into their mechanisms of action, comparative potencies, and the experimental methodologies employed to elucidate their pharmacological profiles. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the landscape of DAT inhibition and the therapeutic potential of novel chemical entities in this class.

Mechanism of Action: Blocking Dopamine Reuptake

Dopamine reuptake inhibitors exert their effects by binding to the dopamine transporter and blocking its function.[3] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic signaling.[1] While the overarching mechanism is consistent across different DRIs, the specific binding sites and the conformational state of the transporter they stabilize can vary, leading to distinct pharmacological profiles.[4]

Cocaine, a well-known psychostimulant, acts as a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine, norepinephrine, and serotonin.[5] Its addictive properties are largely attributed to its potent inhibition of the DAT, leading to a rapid and significant increase in synaptic dopamine in reward-related brain regions.[1][6] In contrast, compounds like GBR 12909 and its analogs have been developed to exhibit higher selectivity for the DAT over other monoamine transporters, potentially offering a more targeted therapeutic approach with a reduced side-effect profile.[7] Bupropion, an antidepressant, also functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), though its affinity for the DAT is weaker than that of more potent DRIs.[8][9][10]

The interaction of these inhibitors with the DAT can be visualized through the following signaling pathway diagram:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Synapse Dopamine D2R Dopamine Receptor (e.g., D2R) Dopamine_Synapse->D2R Binding Signal Signal Transduction D2R->Signal DRI Dopamine Reuptake Inhibitor (e.g., GBR 12909 analog) DRI->DAT Inhibition

Caption: Dopaminergic synapse and the mechanism of dopamine reuptake inhibition.

Comparative Efficacy of Dopamine Transporter Inhibitors

The potency and selectivity of DAT inhibitors are critical determinants of their therapeutic efficacy and potential for abuse. These parameters are typically quantified through in vitro binding and uptake inhibition assays. The binding affinity (Ki) represents the concentration of a drug required to occupy 50% of the DAT binding sites, while the half-maximal inhibitory concentration (IC50) in uptake assays reflects the concentration needed to inhibit dopamine transport by 50%.

CompoundTargetKi (nM)IC50 (nM) for DA UptakeSelectivity (vs. NET/SERT)
GBR 12909 DAT1[7][11]~1-10High for DAT[7]
Cocaine DAT, NET, SERT~390 - 640[12]~250 - 510[12]Non-selective
Bupropion DAT, NET5230[12]~500 - 1000[12]Preferential for NET/DAT over SERT[8]

Table 1: Comparative in vitro potency and selectivity of selected dopamine reuptake inhibitors.

As illustrated in Table 1, GBR 12909 exhibits significantly higher potency for the DAT compared to cocaine and bupropion. Its high selectivity for the DAT over the norepinephrine transporter (NET) and serotonin transporter (SERT) is a key feature that distinguishes it from non-selective inhibitors like cocaine.[7] This selectivity is thought to contribute to a more favorable side-effect profile and a lower abuse potential. Bupropion's weaker affinity for the DAT aligns with its clinical use as an antidepressant with a lower risk of abuse compared to potent psychostimulants.[13][14]

Experimental Protocols for Characterizing DAT Inhibitors

The characterization of novel DAT inhibitors relies on a suite of robust in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays used to determine the potency and mechanism of action of these compounds.

Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the DAT.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes (nerve terminals) from dopamine-rich brain regions (e.g., striatum) of rodents. This is achieved through differential centrifugation of brain homogenates.

  • Incubation: Incubate the synaptosomal membranes with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]GBR 12935) and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

A Prepare Synaptosomes B Incubate with Radioligand & Test Compound A->B C Filter to Separate Bound & Free Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 & Ki D->E

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay to Determine Functional Potency (IC50)

This functional assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.[15][16][17]

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]dopamine accumulated inside the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific dopamine uptake.

A Prepare Synaptosomes B Pre-incubate with Test Compound A->B C Add [3H]Dopamine to Initiate Uptake B->C D Terminate Uptake by Filtration C->D E Quantify [3H]Dopamine Uptake D->E F Calculate IC50 E->F

Caption: Workflow for a synaptosomal dopamine uptake assay.

Conclusion and Future Directions

The comparative analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, as a representative of the GBR 12909 class of DAT inhibitors, with other compounds like cocaine and bupropion, highlights the importance of potency and selectivity in defining the therapeutic potential and abuse liability of these agents. The high affinity and selectivity of GBR 12909 analogs for the DAT make them valuable research tools and promising candidates for the development of novel therapeutics for conditions such as ADHD, depression, and substance use disorders.[2][18]

Future research in this field will likely focus on elucidating the precise molecular interactions between different classes of inhibitors and the DAT to guide the rational design of next-generation therapeutics.[4] Furthermore, a deeper understanding of the downstream signaling pathways affected by DAT inhibition will be crucial for developing treatments with improved efficacy and minimized adverse effects. The continued application of rigorous experimental methodologies, as outlined in this guide, will be paramount to advancing our knowledge of dopamine transporter pharmacology and translating these findings into clinical benefits.

References

  • Leeper, C. M., et al. (2020). Dimethyl Malonate Slows Succinate Accumulation and Preserves Cardiac Function in a Swine Model of Hemorrhagic Shock. Journal of Trauma and Acute Care Surgery, 88(2), 263-269. [Link]

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  • Katz, J. L., et al. (2004). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Medicinal Chemistry, 11(11), 1375-1386. [Link]

  • Sutton, L. P., et al. (2022). The emerging role of autophagy in the rewarding and stimulant behaviors in models of substance use disorder. Frontiers in Behavioral Neuroscience, 16, 963974. [Link]

  • Wang, S., et al. (2023). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature Communications, 14(1), 4880. [Link]

  • Kim, J., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 25(24), 5966. [Link]

  • ResearchGate. Scope of the reaction of 1 with dimethyl malonate. [Link]

  • Di Mola, A., Filosa, R., & Massa, A. (2020). (PDF) Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. ResearchGate. [Link]

  • Li, J., et al. (2019). Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice. Inflammopharmacology, 27(6), 1275-1284. [Link]

  • John, C. E., & Jones, S. R. (2014). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (91), e51923. [Link]

  • Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159-166. [Link]

  • Zhang, Y., et al. (2018). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. ACS Chemical Neuroscience, 9(10), 2591-2599. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Froimowitz, M., et al. (2007). DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods. Journal of Medicinal Chemistry, 50(2), 219-231. [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropharmacology, 49(4), 488-496. [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • Williams, J. M. (2008). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Neuroscience & Biobehavioral Reviews, 32(8), 1339-1347. [Link]

  • Salah-Uddin, A. M., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56094. [Link]

  • Wikipedia. Bupropion. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Sora, I., et al. (2001). Role of serotonin in cocaine effects in mice with reduced dopamine transporter function. Proceedings of the National Academy of Sciences, 98(9), 5300-5305. [Link]

  • Jefferson, J. W. (2016). The Psychopharmacology of Bupropion: An Illustrated Overview. The Journal of Clinical Psychiatry, 77(9), e1196. [Link]

  • Kolanos, R., et al. (2015). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 6, 233. [Link]

  • Perez, X. A., & Andrews, A. M. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Williams, J. M. (2008). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Neuroscience & Biobehavioral Reviews, 32(8), 1339-1347. [Link]

  • Robinson, E. S. J., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]

  • Mader, A., & Aungst, C. (2024). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. GoodRx. [Link]

  • Barakat, A., et al. (2013). (PDF) Dimethyl 2-(4-methylbenzylidene)malonate. ResearchGate. [Link]

  • ResearchGate. (PDF) SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. [Link]

  • El-Sayed, O. A., et al. (2012). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry, 1(2), 1-8. [Link]

  • Shanghai Archives of Psychiatry. Bupropion Mechanism of Action. [Link]

  • VCU Scholars Compass. modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

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Validation

A Comparative Benchmarking Guide to Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate: In Vitro and In Vivo Profiling Against Established Dopamine/Norepinephrine Reuptake Inhibitors

Introduction In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems remains a cornerstone of therapeutic intervention for a spectrum of neuropsychiatric disorders. Dimethyl 2-(1-benzh...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter systems remains a cornerstone of therapeutic intervention for a spectrum of neuropsychiatric disorders. Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a novel compound featuring a benzhydryl moiety and an azetidine core. This structural arrangement bears a resemblance to known dopamine and norepinephrine reuptake inhibitors, suggesting a potential role in modulating dopaminergic and noradrenergic signaling. This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established drugs with similar mechanisms of action, such as bupropion and methylphenidate. We will delve into the rationale for experimental design, present detailed protocols for key in vitro and in vivo assays, and offer a template for the comparative analysis of the resulting data.

The core hypothesis guiding this investigation is that the structural features of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate confer inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET). The benzhydryl group is a well-established pharmacophore in many centrally acting agents, including atypical DAT inhibitors like modafinil and its analogs.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has been incorporated into various compounds targeting monoamine transporters, including triple reuptake inhibitors.[2][3] This guide will provide the means to rigorously test this hypothesis and characterize the compound's pharmacological profile.

Comparative Analysis of Mechanism of Action: Targeting Dopamine and Norepinephrine Transporters

Dopamine (DA) and norepinephrine (NE) are catecholaminergic neurotransmitters integral to regulating mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters, DAT and NET.[4] Inhibitors of these transporters block this reuptake process, leading to an increase in the extracellular concentrations of DA and NE, thereby enhancing and prolonging their neurotransmission. This mechanism is the basis for the therapeutic effects of widely prescribed medications for depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.

Our investigational compound, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, is benchmarked against two well-characterized drugs:

  • Bupropion: An atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).

  • Methylphenidate: A psychostimulant primarily used to treat ADHD, which also acts as a DAT and NET inhibitor.

The following diagram illustrates the proposed mechanism of action for these compounds.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Signal Transduction Signal Transduction DA_receptor->Signal Transduction NE_receptor->Signal Transduction compound Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Bupropion Methylphenidate compound->DAT Inhibition compound->NET Inhibition

Caption: Proposed mechanism of action for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate and benchmark drugs.

Experimental Benchmarking Protocols

To comprehensively evaluate the pharmacological profile of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a series of in vitro and in vivo assays are proposed. These experiments are designed to quantify its potency at DAT and NET, and to assess its functional consequences on behavior.

Part 1: In Vitro Characterization - Transporter Inhibition Assays

The initial step is to determine the compound's ability to inhibit dopamine and norepinephrine uptake in a controlled cellular environment. This is crucial for confirming the hypothesized mechanism of action and quantifying its potency.

Caption: Workflow for in vitro dopamine and norepinephrine transporter uptake assays.

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compound at the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Poly-D-lysine coated 96-well plates.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and appropriate selection antibiotics.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]Dopamine.

  • Non-radiolabeled dopamine.

  • Test compound (Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate), Bupropion, and Methylphenidate.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture and Plating: Culture hDAT-HEK293 cells in DMEM at 37°C and 5% CO₂. Seed the cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and benchmark drugs in KRH buffer. Prepare a solution of [³H]Dopamine mixed with non-radiolabeled dopamine in KRH buffer to achieve the desired final concentration.

  • Assay: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cells once with KRH buffer. b. Add KRH buffer containing the various concentrations of the test compound, benchmark drugs, or vehicle to the wells. c. Pre-incubate the plate for 10-20 minutes at room temperature. d. Initiate the uptake by adding the [³H]Dopamine solution to all wells. e. Incubate for a predetermined time (e.g., 10 minutes) at room temperature, ensuring this is within the linear range of uptake. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. g. Lyse the cells by adding a lysis buffer or scintillation fluid directly to the wells.

  • Quantification and Analysis: a. Measure the radioactivity in each well using a microplate scintillation counter. b. Determine non-specific uptake from wells containing a high concentration of a known DAT inhibitor (e.g., GBR 12909). c. Subtract the non-specific uptake from all other values to obtain specific uptake. d. Plot the percentage of inhibition of specific uptake against the logarithm of the compound concentration. e. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

A similar protocol should be followed for the Norepinephrine Transporter (NET) Uptake Assay , using cells expressing the human norepinephrine transporter (hNET) and [³H]Norepinephrine as the radiolabeled substrate.

Part 2: In Vivo Pharmacodynamic and Behavioral Assays

Following in vitro characterization, it is essential to assess the compound's effects in a living organism to understand its physiological and behavioral consequences.

Caption: Workflow for in vivo microdialysis to measure extracellular neurotransmitter levels.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound, Bupropion, and Methylphenidate.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment: a. On the day of the experiment, gently insert a microdialysis probe through the guide cannula. b. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period of at least one hour. d. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour. e. Administer the test compound, benchmark drug, or vehicle (e.g., via intraperitoneal injection). f. Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis: a. Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD. b. Quantify the concentrations of the neurotransmitters by comparing the peak heights or areas to those of known standards.

  • Data Analysis: a. Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. b. Compare the time course and magnitude of the changes in dopamine and norepinephrine levels between the different treatment groups.

To assess the functional consequences of DAT and NET inhibition, two standard behavioral tests are recommended: the Forced Swim Test for antidepressant-like effects and the Locomotor Activity Test for psychostimulant properties.

Forced Swim Test (FST): This test is widely used to screen for potential antidepressant activity.[5][6][7][8]

  • Procedure:

    • On day one (pre-test), place the animal in a cylinder of water for 15 minutes from which it cannot escape.

    • On day two (test), administer the test compound, a benchmark antidepressant (e.g., bupropion), or vehicle.

    • After a specified pre-treatment time, place the animal back in the water cylinder for a 5-minute test session.

    • Record the duration of immobility, swimming, and climbing behaviors.

  • Expected Outcome: A decrease in immobility time is indicative of an antidepressant-like effect.

Locomotor Activity Test: This assay measures the stimulant or depressant effects of a compound on spontaneous movement.[9][10][11][12]

  • Procedure:

    • Habituate the animals to the testing chambers.

    • On the test day, administer the test compound, a benchmark psychostimulant (e.g., methylphenidate), or vehicle.

    • Immediately place the animal in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 60-120 minutes).

  • Expected Outcome: An increase in locomotor activity suggests a psychostimulant effect.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: In Vitro Transporter Inhibition Potency

CompoundDAT IC50 (nM)NET IC50 (nM)Selectivity (NET IC50 / DAT IC50)
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Bupropion
Methylphenidate

Table 2: In Vivo Neurochemical Effects (Peak % of Baseline)

CompoundDose (mg/kg)Peak Dopamine Increase (%)Peak Norepinephrine Increase (%)
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Bupropion
Methylphenidate

Table 3: Behavioral Effects

CompoundDose (mg/kg)Forced Swim Test (% Decrease in Immobility)Locomotor Activity (% Increase in Distance Traveled)
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
Bupropion
Methylphenidate

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. By systematically evaluating its in vitro potency at dopamine and norepinephrine transporters and its in vivo effects on neurochemistry and behavior, researchers can effectively characterize its pharmacological profile in comparison to established drugs. The detailed protocols and structured data presentation will facilitate a clear and objective assessment of its potential as a novel therapeutic agent for neuropsychiatric disorders. The causality behind the experimental choices lies in the logical progression from target engagement (in vitro binding) to functional cellular effects (in vitro uptake), and finally to systemic physiological and behavioral outcomes (in vivo microdialysis and behavioral assays). This multi-tiered approach ensures a thorough and self-validating evaluation of the compound's properties.

References

  • Harraz, H., et al. (2021). Autophagic degradation of the dopamine transporter contributes to the locomotor stimulant effect of cocaine. eLife, 10, e63002. [Link]

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Comparative

A Structural Comparison of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate and its Analogs in the Context of GABAergic Activity

This guide provides a detailed structural comparison of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate with its functionally relevant analogs. We will delve into the conformational intricacies and physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural comparison of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate with its functionally relevant analogs. We will delve into the conformational intricacies and physicochemical properties that underpin their biological activity, with a particular focus on their roles as precursors to and active molecules within the realm of GABAergic modulation. The experimental data and methodologies discussed herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Azetidine Scaffold in Neuroscience

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its constrained, non-planar conformation offers a unique three-dimensional geometry that can be exploited to design ligands with high specificity for a variety of biological targets. In neuroscience, azetidine-based compounds have emerged as potent modulators of neurotransmitter systems, particularly as inhibitors of gamma-aminobutyric acid (GABA) uptake. By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds can potentiate GABAergic signaling, a mechanism of action with therapeutic potential for conditions such as epilepsy, anxiety, and neuropathic pain.

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a key synthetic intermediate in the development of several such GABAergic agents. While not pharmacologically active itself, its rigid structure provides a precise framework for the elaboration of functional groups that interact with GABA transporters (GATs). This guide will compare the structural features of this precursor with its more biologically active derivatives to elucidate the structure-activity relationships (SAR) that govern their efficacy.

Structural Analysis of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate serves as a foundational molecule for this comparison. Its structure is characterized by three key moieties: the central azetidine ring, the bulky N-benzhydryl group, and the dimethyl malonate substituent at the C-3 position.

  • Azetidine Ring: The four-membered ring is inherently strained, leading to a puckered conformation. This puckering is not static and can be influenced by the nature of the substituents.

  • N-benzhydryl Group: This large, lipophilic group significantly influences the overall shape and solubility of the molecule. Its two phenyl rings can adopt various orientations, which can impact crystal packing and interactions with biological macromolecules.

  • Dimethyl Malonate Group: This group is a precursor to the carboxylic acid functionality found in many active GABA analogs. The two ester groups offer sites for hydrolysis and further chemical modification.

The conformational flexibility of this molecule is primarily dictated by the rotation around the N-C (benzhydryl) and C-C (azetidine-malonate) bonds. Understanding these preferred conformations is crucial for predicting the geometry of the final active compounds.

Comparative Analysis with Active Analogs

The true value of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is realized upon its conversion to more potent GABAergic modulators. Here, we compare its structure to two well-studied analogs: (S)-SNAP-5114 and Tiagabine.

(S)-SNAP-5114

(S)-SNAP-5114 is a selective inhibitor of the GAT-2 and GAT-3 subtypes. It is derived from a similar azetidine scaffold and provides a valuable point of comparison.

  • Structural Differences: Unlike the benzhydryl group, (S)-SNAP-5114 features a diarylmethyloxy substituent on the nitrogen. The C-3 position is substituted with an amino acid-like moiety.

  • Conformational Implications: The diarylmethyloxy group, while still bulky, offers different steric and electronic properties compared to the benzhydryl group. The C-3 substituent in (S)-SNAP-5114 is critical for its interaction with the GABA binding pocket of the transporters.

Tiagabine

Tiagabine is a clinically approved anticonvulsant that acts as a selective inhibitor of GAT-1. It features a nipecotic acid scaffold, but its structural and pharmacophoric features are highly relevant for comparison.

  • Structural Similarities: Both Tiagabine and the derivatives of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate possess a cyclic amino acid core and a bulky, lipophilic anchor.

  • Key Pharmacophore: The critical elements for GAT-1 inhibition are the carboxylic acid group (or a bioisostere) and the nitrogen atom, separated by a specific distance, along with a lipophilic domain that likely interacts with a hydrophobic pocket in the transporter.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The transition from a synthetic intermediate to a potent drug is accompanied by significant changes in physicochemical properties. The following table summarizes these differences.

CompoundMolecular Weight ( g/mol )LogP (calculated)pKa (predicted)Key Structural Features
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate353.433.8N/ABulky N-benzhydryl, diester at C-3
(S)-SNAP-5114312.382.5~4.0, ~9.5Diarylmethyloxy at N, amino acid moiety at C-3
Tiagabine375.544.2~4.5Nipecotic acid core, dithiophene anchor

Structure-Activity Relationship Insights:

  • The Carboxylic Acid Moiety: The hydrolysis of the dimethyl malonate group to a carboxylic acid is a critical step for biological activity. This anionic group mimics the carboxylate of GABA, allowing for interaction with positively charged residues in the transporter binding site.

  • The Lipophilic Anchor: The N-benzhydryl group, or analogous bulky substituents, is essential for potency. It is hypothesized to interact with a hydrophobic region of the GATs, contributing to the overall binding affinity.

  • Stereochemistry: The stereochemistry at the C-3 position of the azetidine ring is crucial. For many GABA uptake inhibitors, a specific enantiomer exhibits significantly higher potency, highlighting the stereospecific nature of the drug-target interaction.

Experimental Protocols

The structural characterization of these compounds relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and conformational preferences in solution.

Protocol:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Perform 2D NMR experiments, such as COSY and HSQC, to aid in proton and carbon assignments.

  • Analyze coupling constants and Nuclear Overhauser Effect (NOE) data to infer dihedral angles and through-space proximities, providing insights into the preferred conformation.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure in the solid state.

Protocol:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model to obtain accurate bond lengths, bond angles, and torsion angles.

Computational Modeling

Objective: To explore the conformational landscape and predict binding modes.

Protocol:

  • Construct a 3D model of the molecule using molecular modeling software.

  • Perform a conformational search using molecular mechanics or quantum mechanics methods to identify low-energy conformers.

  • For active compounds, perform molecular docking simulations into a homology model or crystal structure of the target transporter (e.g., GAT-1) to predict plausible binding poses.

  • Analyze the predicted interactions to rationalize the observed SAR.

Visualizing Structural Relationships

The following diagrams illustrate the key structural concepts discussed.

G cluster_precursor Precursor cluster_analogs Active Analogs precursor Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate snap (S)-SNAP-5114 precursor->snap Structural & Functional Evolution tiagabine Tiagabine precursor->tiagabine Pharmacophoric Relationship

Caption: Relationship between the precursor and active analogs.

workflow cluster_synthesis Synthesis & Modification cluster_analysis Structural Analysis cluster_evaluation Biological Evaluation synthesis Synthesis of Precursor modification Chemical Modification synthesis->modification nmr NMR Spectroscopy modification->nmr xray X-ray Crystallography modification->xray comp Computational Modeling modification->comp binding Binding Assays nmr->binding comp->binding functional Functional Assays binding->functional

Validation

A Guide to the Validation of a Bioassay for Assessing Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Activity: A Comparative Analysis

This guide provides a comprehensive framework for the validation of a bioassay to characterize the activity of the novel compound, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Drawing from extensive experience in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioassay to characterize the activity of the novel compound, Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. Drawing from extensive experience in drug discovery and assay development, this document details the scientific rationale, experimental protocols, and comparative analysis required to robustly evaluate this compound's biological function.

Introduction: Unveiling the Therapeutic Potential

The chemical scaffold of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, featuring a benzhydryl moiety attached to an azetidine ring, is a hallmark of compounds targeting the dopamine transporter (DAT).[1][2] The DAT is a critical regulator of dopamine homeostasis in the brain, and its inhibition can have profound therapeutic effects in various neurological and psychiatric disorders.[3] Therefore, we hypothesize that Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate functions as a DAT inhibitor.

To rigorously test this hypothesis and quantify the compound's potency and selectivity, a validated bioassay is paramount. This guide will focus on a primary, high-throughput fluorescence-based neurotransmitter uptake assay, corroborated by a classic radioligand binding assay. For comparative purposes, the activity of our lead compound will be benchmarked against two well-characterized DAT inhibitors: the non-selective psychostimulant, Cocaine, and the potent and selective inhibitor, GBR-12909 (Vanoxerine).[4][5][6]

The Primary Bioassay: A Fluorescence-Based Dopamine Uptake Assay

The contemporary choice for initial screening and characterization of potential DAT inhibitors is a fluorescence-based uptake assay.[7][8] This method offers a non-radioactive, high-throughput alternative to traditional methods, allowing for rapid determination of a compound's inhibitory activity.[9]

Assay Principle

The assay utilizes a fluorescent substrate that acts as a mimic of dopamine and is transported into cells via the dopamine transporter.[7] When the substrate is in the extracellular medium, its fluorescence is quenched. Upon transport into the cell, the fluorescence is unmasked, leading to a measurable increase in signal intensity. A DAT inhibitor will block the uptake of this fluorescent substrate, resulting in a dose-dependent decrease in the fluorescent signal.

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed HEK293 cells stably expressing hDAT prep2 Incubate overnight to form a monolayer prep1->prep2 treat1 Wash cells with assay buffer prep2->treat1 treat2 Add test compounds (novel compound, cocaine, GBR-12909) at various concentrations treat1->treat2 treat3 Pre-incubate treat2->treat3 assay1 Add fluorescent dopamine substrate treat3->assay1 assay2 Incubate to allow for substrate uptake assay1->assay2 assay3 Measure fluorescence intensity assay2->assay3 analysis1 Plot fluorescence vs. compound concentration assay3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2

Caption: Workflow for the fluorescence-based dopamine uptake assay.

Detailed Protocol
  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay.

  • Compound Preparation: A serial dilution of the test compounds (Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, Cocaine, and GBR-12909) is prepared in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • The diluted test compounds are added to the wells, and the plate is incubated for a pre-determined time (e.g., 10-20 minutes) at 37°C.

    • The fluorescent dopamine substrate is added to all wells.

    • The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured kinetically over time or as an endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C.

Confirmatory Bioassay: Radioligand Binding Assay

To validate the mechanism of action as direct binding to the DAT, a radioligand binding assay is the gold standard.[10] This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the transporter.

Assay Principle

Cell membranes containing the dopamine transporter are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428 or [³H]GBR-12935). The test compound is added at increasing concentrations, and its ability to compete with the radioligand for binding to the DAT is measured by quantifying the amount of radioactivity bound to the membranes.

Experimental Workflow

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep1 Homogenize cells/tissue expressing hDAT prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 bind1 Incubate membranes with radioligand and test compounds prep3->bind1 bind2 Total binding: radioligand only bind1->bind2 bind3 Non-specific binding: radioligand + excess unlabeled ligand bind1->bind3 sep1 Rapidly filter reaction mixture through glass fiber filters bind2->sep1 bind3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 detect1 Measure radioactivity on filters using a scintillation counter sep2->detect1 detect2 Calculate specific binding detect1->detect2 detect3 Determine Ki values detect2->detect3

Caption: Workflow for the radioligand binding assay.

Detailed Protocol
  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing hDAT or from brain tissue known to be rich in DAT (e.g., striatum).

  • Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds.

    • Total binding is determined in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate all specific binding sites.

    • The plate is incubated at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for each compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Bioassay Validation: Ensuring Data Integrity

The validation of the primary bioassay is crucial to ensure the reliability of the results and should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure that the signal is due to the inhibition of DAT and not off-target effects.The inhibitory effect should be absent in parental cells not expressing DAT. The rank order of potency of known inhibitors should be consistent with published values.
Linearity & Range To determine the concentration range over which the assay is accurate and precise.A clear dose-response curve should be observed, typically spanning from 10% to 90% inhibition.
Accuracy The closeness of the measured value to the true value.The calculated IC50 values for control compounds should be within an acceptable range of their known values.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).The coefficient of variation (%CV) for replicate measurements should be within an acceptable limit (e.g., <20%).
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Minor changes in incubation time, temperature, or cell density should not significantly affect the results.

Comparative Data Analysis and Interpretation

The primary endpoint for both assays will be the potency of the compounds, expressed as IC50 (for the uptake assay) and Ki (for the binding assay).

Compound Fluorescence Uptake Assay (IC50, nM) Radioligand Binding Assay (Ki, nM) Notes
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonateTo be determinedTo be determinedThe novel compound being tested.
Cocaine~300~200Non-selective monoamine transporter inhibitor.[14][15]
GBR-12909 (Vanoxerine)~5~1Potent and selective DAT inhibitor.[6][16]

Interpretation of Results:

  • A low IC50 and Ki value for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate would confirm our hypothesis that it is a potent DAT inhibitor.

  • Comparison with Cocaine and GBR-12909 will provide a benchmark for its potency and potential selectivity.

  • Further assays to determine its activity at the serotonin and norepinephrine transporters would be necessary to establish its selectivity profile.

Conclusion

This guide outlines a robust and scientifically sound approach to validate a bioassay for the characterization of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. By employing a modern, high-throughput primary assay and a classic confirmatory assay, and by adhering to stringent validation criteria, we can confidently determine the biological activity of this novel compound and assess its potential as a therapeutic agent. The comparative analysis against established DAT inhibitors will provide crucial context for its further development.

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Azetidine-Based Compounds

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] Computational techniques, particularly molecular docking, are indispensable for rapidly assessing the potential of azetidine-based compounds as inhibitors of therapeutically relevant protein targets.[3][4] This guide provides a comprehensive, experience-driven framework for conducting and interpreting comparative molecular docking studies of azetidine-based compounds. We will use Dipeptidyl Peptidase-4 (DPP-4), a key target in type 2 diabetes, as a case study to illustrate a robust and self-validating docking protocol.[5][6][7] The principles and methodologies detailed herein are broadly applicable to other protein targets, offering researchers a reliable roadmap for virtual screening and lead optimization.

Introduction: The Strategic Role of Azetidines and In Silico Screening

The constrained nature of the azetidine ring offers a significant advantage in drug design. It reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a target protein, often resulting in higher binding affinity and selectivity. Furthermore, the nitrogen atom provides a versatile handle for chemical modification and can act as a key hydrogen bond acceptor. Azetidine-containing compounds have shown promise as inhibitors for a range of enzymes, including DPP-4, amyloglucosidase, and monoamine oxidase-A (MAO-A).[1][5][8]

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein).[4][9][10] It serves as a powerful engine for drug discovery by enabling the rapid, cost-effective screening of large virtual libraries of compounds against a protein target.[11] This allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug discovery pipeline. A comparative docking study, as detailed in this guide, allows researchers to understand the structure-activity relationships (SAR) within a series of related compounds, providing critical insights for rational drug design.[1][12]

This guide will focus on a practical, step-by-step approach to performing a comparative docking study, emphasizing the critical thinking and validation steps that ensure the scientific rigor of the results.

Methodology: A Self-Validating Docking Workflow

A trustworthy docking protocol is not merely a sequence of commands; it is a self-validating system. The core principle is to first demonstrate that the chosen docking parameters can accurately reproduce a known, experimentally determined binding pose before applying the protocol to novel compounds. This process, known as redocking, is the cornerstone of a reliable study.[13][14]

Target and Ligand Selection: DPP-4 as a Case Study

Dipeptidyl Peptidase-4 (DPP-4) is an excellent target for this guide. It is a well-characterized serine protease, and numerous crystal structures in complex with inhibitors are available in the Protein Data Bank (PDB).[6][15][16] Furthermore, various azetidine-based DPP-4 inhibitors have been reported, providing a solid foundation for a comparative analysis.[5][6][7]

For this study, we will use the following:

  • Protein Target: Human DPP-4, PDB ID: 2BOH. This structure is co-crystallized with a potent inhibitor, providing an ideal reference for protocol validation.

  • Reference Ligand (for validation): The co-crystallized inhibitor from PDB ID: 2BOH.

  • Test Ligands: A virtual series of representative azetidine-based compounds known to inhibit DPP-4, such as 2-cyanoazetidines and 3-fluoroazetidines.[5][6][7]

  • Alternative Scaffold (for comparison): A known non-azetidine DPP-4 inhibitor (e.g., a cyanopyrrolidine).

Detailed Experimental Protocol

This protocol outlines the essential steps for preparing the protein and ligands, performing the docking, and validating the results. We will use AutoDock Vina, a widely used and effective open-source docking program, as our tool of choice.[3][17]

Step 1: Protein Preparation

  • Rationale: The raw PDB structure contains non-essential water molecules, may lack hydrogen atoms, and needs to be prepared to be computationally "clean" for docking.

  • Obtain the PDB file: Download the crystal structure of DPP-4 (e.g., PDB ID: 2BOH) from the RCSB Protein Data Bank.

  • Clean the structure: Remove all water molecules and any co-solvents or ions not essential for binding. Separate the protein chains from the co-crystallized ligand.

  • Add hydrogens: Use software like AutoDockTools or Chimera to add polar hydrogens. This is critical for correctly modeling hydrogen bonds.

  • Assign charges: Compute Gasteiger charges for the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save in the required format: Convert the prepared protein structure to the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Rationale: Ligands must be converted to 3D structures with correct charges and rotatable bonds defined to allow the docking algorithm to explore different conformations.

  • Generate 3D structures: Draw the 2D structures of the azetidine-based test compounds and the reference ligand using software like ChemDraw or Biovia Draw and convert them to 3D structures.[3][17]

  • Energy minimization: Perform energy minimization on each 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign charges and define rotatable bonds: Use AutoDockTools to assign Gasteiger charges and define the active torsions (rotatable bonds) for each ligand.

  • Save in PDBQT format: Save the prepared ligands in the PDBQT format.

Step 3: Docking Protocol Validation (Redocking)

  • Rationale: This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your docking software and parameters can reproduce the experimentally observed binding mode of the co-crystallized ligand.[13][14][18]

  • Define the binding site (Grid Box): The search space for the docking algorithm is defined by a "grid box." Center this box on the position of the co-crystallized reference ligand in the PDB structure. Ensure the box is large enough to accommodate the ligand and allow for rotational and translational movement (e.g., 25 x 25 x 25 Å).

  • Perform redocking: Dock the prepared reference ligand back into the binding site of the prepared DPP-4 protein using AutoDock Vina.

  • Analyze the result: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[13] A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [13][19] If the RMSD is greater than 2.0 Å, the grid box parameters or docking settings should be adjusted until the pose is accurately reproduced.

Step 4: Comparative Docking of Azetidine-Based Compounds

  • Rationale: Once the protocol is validated, it can be confidently applied to the novel series of azetidine-based compounds.

  • Dock the test ligands: Using the exact same validated grid box and docking parameters, dock each of the prepared azetidine-based test ligands into the DPP-4 binding site.

  • Analyze and record results: For each compound, analyze the top-ranked docking pose. Record the predicted binding affinity (in kcal/mol) and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio Visualizer.[3][17]

Visualization of the Workflow

The entire process can be visualized as a logical flow, ensuring reproducibility and clarity.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase PDB 1. Obtain Protein (PDB) PrepP 3. Prepare Protein (Add H, Charges) PDB->PrepP Ligands 2. Design Ligand Set PrepL 4. Prepare Ligands (3D Convert, Charges) Ligands->PrepL Redock 5. Redock Co-crystallized Ligand PrepP->Redock PrepL->Redock RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD Dock 7. Dock Azetidine Library RMSD->Dock Protocol Validated Analyze 8. Analyze Poses & Scores Dock->Analyze SAR 9. Derive SAR Analyze->SAR G Glu205 Glu205 Tyr662 Tyr662 Phe357 Phe357 Tyr547 Tyr547 Azetidine Azetidine Core (AZ-01) Azetidine->Phe357 Hydrophobic Azetidine->Tyr547 Hydrophobic Cyano Cyano Group Cyano->Glu205 H-Bond

Caption: Key interactions between an azetidine compound and DPP-4 active site residues.

Discussion and Future Perspectives

This guide demonstrates a robust workflow for the comparative docking of azetidine-based compounds. The results from such a study provide a strong foundation for prioritizing candidates for synthesis and experimental validation.

Limitations: It is crucial to acknowledge the inherent limitations of molecular docking. [11]Scoring functions are approximations of binding free energy and may not always perfectly rank compounds. [9][10]Furthermore, standard docking protocols typically treat the protein as a rigid entity, which is not always biologically accurate.

Future Directions:

  • Experimental Validation: The most promising compounds identified through docking must be synthesized and evaluated in in vitro biochemical assays to confirm their inhibitory activity.

  • Advanced Simulations: For high-priority hits, more computationally intensive methods like molecular dynamics (MD) simulations can provide a more accurate picture of the protein-ligand complex's stability and dynamics over time. [18][20]* Lead Optimization: The SAR insights gained from this comparative study can guide the next round of inhibitor design, focusing on modifications that enhance the observed favorable interactions or introduce new ones.

By combining the speed of computational screening with the rigor of a self-validating protocol, researchers can effectively leverage molecular docking to accelerate the discovery of novel azetidine-based therapeutics.

References

  • Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one derivatives- a review. CABI Digital Library. Available at: [Link]

  • and N-carboxylic azetidine-iminosugars as amyloglucosidase inhibitors: synthesis, glycosidase inhibitory activity and molecular docking studies. PubMed. Available at: [Link]

  • How can I validate a docking protocol?. ResearchGate. Available at: [Link]

  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

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  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. Available at: [Link]

  • Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. Vels Institute of Science, Technology & Advanced Studies (VISTAS). Available at: [Link]

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. ACS Publications. Available at: [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Available at: [Link]

  • Azetidine-Based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). SciSpace. Available at: [Link]

  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. Available at: [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ChemRxiv. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. Available at: [Link]

  • From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors. PMC - NIH. Available at: [Link]

  • Methods and Algorithms for Molecular Docking-Based Drug Design and Discovery. ScienceGate. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Potential Inhibitors of SARS-CoV-2 Main Protease (M) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. IASP. Available at: [Link]

  • MOLECULAR DOCKING STUDY ON DIPEPTIDYL PEPTIDASE-4 INHIBITORS. International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]

  • Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Identification of promising SARS-CoV-2 main protease inhibitor through molecular docking, dynamics simulation, and ADMET analysis. PubMed. Available at: [Link]

  • Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. Available at: [Link]

  • Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease. Frontiers. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of sp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of specialized chemical compounds is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, procedural framework for the safe disposal of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, a unique molecule combining the structural features of a benzhydryl group, an azetidine ring, and a malonic acid ester.

Hazard Assessment: A Proactive, Structure-Based Approach

Understanding the "why" behind a disposal protocol is paramount. The potential hazards of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate are inferred from its three primary structural components. This structure-activity relationship analysis is the foundation of a self-validating and trustworthy safety protocol.

Structural Component Associated Functional Group Anticipated Hazards & Rationale Supporting Sources
Azetidine Moiety Cyclic AmineAzetidine and its derivatives can be irritants, corrosive, and potentially flammable. The strained four-membered ring can be reactive. Handling should assume potential for causing skin and eye irritation or burns.[3][4][5][6]
Malonate Moiety Diester (Dimethyl Malonate)Dimethyl malonate is a known skin, eye, and respiratory irritant. It is also classified as a combustible liquid, requiring separation from ignition sources.[7][8][9][10][11]
Benzhydryl Moiety DiphenylmethaneThe bulky, aromatic benzhydryl group (similar to structures like benzhydrol) suggests the compound is a solid or high-boiling liquid. Related compounds can be irritants, necessitating handling with adequate ventilation.[12][13][14][15]

Based on this analysis, the compound must be treated as a hazardous chemical waste, with particular attention to its irritant and combustible properties.

Immediate Safety & Logistical Operations

Prior to any handling or disposal activity, a clear operational plan must be in place to mitigate risks. This involves establishing proper engineering controls, utilizing appropriate personal protective equipment, and preparing for potential spill scenarios.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate PPE. The selection is not arbitrary; each component is chosen to counter a specific, identified hazard.

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the compound, which is presumed to be a skin irritant based on its azetidine and malonate components.[3][7]
Eye Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes, which could cause serious irritation.[7][16]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection All work should be performed in a certified chemical fume hood.To prevent inhalation of any potential vapors or aerosols, which may be respiratory irritants.[3]
Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Containment: Immediately contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pads.[3][6]

  • Ventilation: Ensure the area is well-ventilated, and if the spill is significant, evacuate non-essential personnel.[3]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable waste container. Do not sweep up dry material, as this can create dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water. Consult a physician if irritation persists.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

Step-by-Step Disposal Protocol

The primary disposal pathway for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is through your institution's official hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containerization & Storage cluster_disposal Final Disposition A Waste Generation: Unused or Contaminated Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Characterize Waste: NON-HALOGENATED ORGANIC WASTE B->C Step 2 D Segregate from Incompatibles (e.g., strong oxidizers, bases, acids) C->D Step 3 E Select Compatible Container (e.g., HDPE, Glass) with secure lid D->E Step 4 F Label Container Clearly: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. Hazard Pictograms (Irritant) E->F Step 5 G Store in designated Satellite Accumulation Area (SAA) F->G Step 6 H Contact Institutional EHS or Approved Waste Contractor G->H Step 7 I Follow Institutional Waste Pickup Procedures H->I Step 8 J Licensed Hazardous Waste Disposal Facility I->J Final Step

Caption: Disposal workflow for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

1. Waste Characterization: As a generator of hazardous waste, the laboratory is responsible for its initial characterization.[17][18] This compound should be classified as a non-halogenated organic hazardous waste . This determination is crucial for proper segregation and disposal routing.

2. Waste Segregation: Never mix this waste stream with others. In particular, keep it separate from:

  • Strong Oxidizing Agents: To prevent a potentially exothermic or explosive reaction.

  • Strong Acids and Bases: To avoid hydrolysis of the ester groups or reactions with the azetidine ring.[5]

  • Halogenated Solvents: Waste streams are often incinerated, and mixing halogenated and non-halogenated waste complicates the process and increases costs.

3. Containerization and Labeling:

  • Container Selection: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass bottle with a secure, leak-proof cap.[19] Ensure the container is in good condition.

  • Labeling: The container must be clearly and accurately labeled. According to OSHA's Hazard Communication Standard and EPA regulations, the label must include:

    • The words "Hazardous Waste".[20][21]

    • The full, unabbreviated chemical name: "Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate".

    • The specific hazards (e.g., "Irritant," "Combustible").

    • The date of accumulation.

4. On-Site Accumulation:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16][22]

  • This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[5]

5. Final Disposal:

  • Once the container is full or has been stored for the maximum allowable time (typically up to one year for academic labs under Subpart K rules), contact your institution's Environmental Health & Safety (EHS) department.[17][22]

  • The EHS office will provide instructions for pickup or will arrange for a licensed hazardous waste disposal company to collect, transport, and ultimately dispose of the material in compliance with all federal, state, and local regulations.[18][23]

Regulatory Context: Adherence to National Standards

All laboratory waste disposal is governed by a multi-layered regulatory framework designed to protect both individuals and the environment.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[24] This includes defining what constitutes hazardous waste and setting standards for generators, transporters, and disposal facilities.[16][18] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which dictates storage time limits and reporting requirements.[16][22]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace.[20][21][24][25] This includes proper labeling, access to safety data sheets (or equivalent hazard information), and training on safe handling and emergency procedures.

By adhering to the protocols outlined in this guide, researchers and institutions can ensure they are not only fostering a safe laboratory environment but also upholding their responsibility to the wider community and environment.

References

  • Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 3

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. 16

  • Regulation of Laboratory Waste. American Chemical Society. 26

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. ChemTik Products. 1

  • Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem. 27

  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem. 4

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. 22

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 25

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 28

  • Laboratory Environmental Sample Disposal Information Document. US EPA. 18

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. 29

  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals. Benchchem. 5

  • DIMETHYL MALONATE CAS No 108-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 7

  • SAFETY DATA SHEET - Dimethyl malonate. Sigma-Aldrich.

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  • Benzhydryl chloride - SAFETY DATA SHEET. Fisher Scientific. 12

  • Dimethyl malonate - SAFETY DATA SHEET. Apollo Scientific. 8

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. 30

  • Malonic acid - SAFETY DATA SHEET. Synquest Labs. 31

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. 24

  • Safety Data Sheet: Dimethyl malonate. Carl ROTH. 9

  • SAFETY DATA SHEET - Dimethyl malonate. Fisher Scientific. 10

  • Material Safety Data Sheet - Benzhydrol, 99%. Cole-Parmer. 13

  • Malonic Acid - SAFETY DATA SHEET. Parchem. 32

  • MALONIC ACID FOR SYNTHESIS. Loba Chemie. 33

  • Safety Data Sheet: Dimethyl malonate (Amended). Carl ROTH. 34

  • Malonic acid - SAFETY DATA SHEET. Fisher Scientific. 35

  • Azetidine - SAFETY DATA SHEET. Apollo Scientific. 6

  • Dimethyl malonate-SDS. MedChemExpress. 11

  • Navigating the Safe Disposal of Methyl-Pentyl-Malonic Acid in a Laboratory Setting. Benchchem. 19

  • SAFETY DATA SHEET - Diethyl malonate. Sigma-Aldrich. 36

  • Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate. BLDpharm. 2

  • Safety Data Sheet - 1-Benzhydryl-3-methylazetidine-3-carbonitrile. Angene Chemical. 23

  • Benzhydryl compounds. Wikipedia. 14

  • Benzhydryl Compounds. National Center for Biotechnology Information. 15

  • SAFETY DATA SHEET - Dimethyl malonate. Thermo Fisher Scientific. 37

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is based on the known hazards of structurally similar compounds, including azetidine, dimethyl malonate, and benzhydryl derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the known hazards of structurally similar compounds, including azetidine, dimethyl malonate, and benzhydryl derivatives. A specific Safety Data Sheet (SDS) for Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate was not available at the time of writing. Therefore, a comprehensive, site-specific risk assessment should be conducted before handling this chemical. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[1].

Understanding the Risks: A Structural Hazard Assessment

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate is a complex molecule with several functional groups that inform the necessary safety precautions. A thorough understanding of the potential hazards associated with its structural components is critical for safe handling.

  • Azetidine Moiety: The azetidine ring is a nitrogen-containing heterocycle. Similar compounds can be flammable and may cause severe skin burns and eye damage[2][3].

  • Dimethyl Malonate Group: Dimethyl malonate is a combustible liquid that can cause serious eye irritation[4][5][6]. It may also cause skin and respiratory irritation[6].

  • Benzhydryl Group: Benzhydryl compounds consist of two benzene rings attached to a single carbon atom[7][8]. While specific toxicity data is limited for the parent compound of this guide, related compounds can have various pharmacological effects, and their toxicological properties have not always been fully investigated[7][9].

Given the combination of these structural features, it is prudent to treat Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate as a substance that is potentially combustible, a severe skin and eye irritant, and may have unknown systemic effects upon exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact[10]. The following table summarizes the recommended PPE for handling Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A full-face shield should be worn when there is a risk of splashing[11][12][13].Protects against splashes and aerosols that can cause serious eye irritation or damage[2][4][6][9][14].
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene)[15]. A lab coat or chemical-resistant apron should be worn at all times[13][16].Prevents skin contact, which can lead to irritation or burns[2][3][6]. Contaminated clothing should be removed immediately[1][3][17].
Respiratory Protection Work should be conducted in a certified chemical fume hood to ensure adequate ventilation[2][17][18]. If a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[16][18].Minimizes the risk of inhaling vapors or aerosols, which may be harmful[6][11][17].
Foot Protection Closed-toe shoes should be worn in the laboratory at all times.Protects feet from spills and falling objects.

Procedural Guidance for Safe Handling

Proper PPE is most effective when combined with safe handling procedures. The following workflow outlines the key steps for safely handling Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 Dispense Chemical prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 handle_3 Close Container Tightly handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Dispose of Waste clean_1->clean_2 clean_3 Doff and Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate.

Step-by-Step Handling Protocol
  • Risk Assessment: Before beginning any work, review this guide and any available safety information. Evaluate the specific procedure to identify potential hazards.

  • Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any tears or holes.

  • Prepare Work Area: All handling of Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate should occur within a certified chemical fume hood to ensure proper ventilation[2][17][18].

  • Dispensing: When dispensing the chemical, avoid creating splashes or aerosols. Use appropriate tools for transfer.

  • During the Experiment: Keep the container tightly closed when not in use[6][17]. Avoid contact with skin and eyes[11].

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations[9][11]. Do not mix with other waste.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE[1][9].

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4][17].
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes[1][2][3][4][17]. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing[2][4][9][17]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4][17]. Seek immediate medical attention.
Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite)[4][9].

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal[9][11].

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate should be treated as hazardous waste.

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

  • Chemical Waste: Collect all chemical waste in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service[9][11]. Do not dispose of down the drain[9].

By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, ensuring a safer laboratory environment.

References

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Dimethyl malonate - Carl ROTH. (n.d.). Retrieved from [Link]

  • Dimethyl Malonate MSDS - Harper College. (2005-10-09). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019-01-03). Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]

  • 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (2020-11-02). Retrieved from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Retrieved from [Link]

  • Benzhydryl Compounds - MeSH - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate - MDPI. (n.d.). Retrieved from [Link]

  • Benzhydryl compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers - EliScholar - Yale University. (n.d.). Retrieved from [Link]

  • Part B: Chemical Hazards in Laboratories - University of Wisconsin-La Crosse. (n.d.). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
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Reactant of Route 2
Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
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